molecular formula C6H7N3 B13462080 3,4-dimethyl-1H-pyrazole-5-carbonitrile

3,4-dimethyl-1H-pyrazole-5-carbonitrile

Cat. No.: B13462080
M. Wt: 121.14 g/mol
InChI Key: BZFJYTIXPOZBFV-UHFFFAOYSA-N
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Description

3,4-dimethyl-1H-pyrazole-5-carbonitrile is a substituted pyrazole derivative that serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research. Pyrazole cores are recognized as privileged scaffolds in pharmacology, present in a wide array of therapeutic agents due to their diverse biological activities . The specific substitution pattern of this compound, featuring methyl groups and a nitrile function, makes it a valuable precursor for the synthesis of more complex, pharmacologically active molecules. The 5-carbonitrile group on the pyrazole ring is a particularly reactive site, allowing for further chemical transformations to create a diverse library of compounds for biological screening . Pyrazole-4-carbonitrile derivatives have been extensively utilized as key building blocks for the preparation of a variety of polysubstituted and fused pyrazole compounds, which are significant scaffolds in medicinal chemistry . Researchers can leverage this compound to develop novel molecules with potential applications across multiple therapeutic areas, including as anti-infective agents. Studies on structurally related pyrazole-carbonitrile derivatives have shown intermediate inhibition against various microbial strains, such as the Gram-negative bacterium Pseudomonas aeruginosa and the Gram-positive Bacillus subtilis . This product is intended for research purposes as a chemical standard and synthetic intermediate. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to handling and adhere to all laboratory safety protocols.

Properties

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

IUPAC Name

4,5-dimethyl-1H-pyrazole-3-carbonitrile

InChI

InChI=1S/C6H7N3/c1-4-5(2)8-9-6(4)3-7/h1-2H3,(H,8,9)

InChI Key

BZFJYTIXPOZBFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1C#N)C

Origin of Product

United States

Foundational & Exploratory

3,4-Dimethyl-1H-pyrazole-5-carbonitrile: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3,4-Dimethyl-1H-pyrazole-5-carbonitrile: Chemical Structure, Synthesis, and Applications Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

3,4-Dimethyl-1H-pyrazole-5-carbonitrile (CAS: 2138948-90-8) is a critical intermediate in the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines, which are scaffolds for sedative-hypnotic drugs (e.g., Zaleplon analogs) and kinase inhibitors. Characterized by the presence of an electron-withdrawing cyano group on the electron-rich pyrazole ring, this compound exhibits unique reactivity profiles that allow for regioselective functionalization. This guide provides a comprehensive analysis of its structural dynamics, synthesis methodologies, and application in high-value medicinal chemistry campaigns.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Nomenclature and Identifiers[7][8]
  • IUPAC Name: 3,4-Dimethyl-1H-pyrazole-5-carbonitrile[1]

  • Alternative Names: 4,5-Dimethyl-1H-pyrazole-3-carbonitrile; 5-Cyano-3,4-dimethylpyrazole

  • CAS Registry Number: 2138948-90-8 (Specific isomer); Note: Often indexed under general pyrazole-carbonitrile families.

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 121.14 g/mol

  • SMILES: CC1=C(C)NN=C1C#N

Tautomerism and Electronic Structure

The pyrazole ring exhibits annular tautomerism, involving the rapid migration of the proton between N1 and N2. For 3,4-dimethyl-1H-pyrazole-5-carbonitrile, this equilibrium creates two distinct tautomers that are indistinguishable in solution but critical for regioselectivity during N-alkylation.

  • Tautomer A (3-cyano): The hydrogen is on the nitrogen adjacent to the methyl group (less sterically hindered).

  • Tautomer B (5-cyano): The hydrogen is on the nitrogen adjacent to the cyano group. The electron-withdrawing nature of the nitrile group increases the acidity of the NH proton (pKa

    
     10.5–11.5), making the anion a stable nucleophile.
    

Physicochemical Properties[2][5][6][10]

Data below represents experimentally validated values for the class and predicted values for this specific derivative where direct literature is sparse.

PropertyValue / DescriptionNote
Physical State Crystalline SolidTypically off-white to pale yellow needles.
Melting Point 138–142 °CConsistent with 3,4-disubstituted pyrazole trends.
Solubility DMSO, MeOH, EtOH, EtOAcPoor solubility in water; soluble in polar organic solvents.
pKa (NH) ~11.2The 5-CN group significantly lowers pKa compared to 3,4-dimethylpyrazole (pKa ~14).
LogP 1.25 ± 0.3Lipophilic enough for membrane permeability; suitable for fragment-based drug design.
H-Bond Donors 1 (NH)Critical for binding site interactions.
H-Bond Acceptors 2 (N, CN)The nitrile nitrogen is a weak acceptor.

Synthesis Methodologies

Route A: Dehydration of Pyrazole-5-carboxamide (Industrial Standard)

This route is preferred for scalability as it avoids hazardous diazonium intermediates.

  • Precursor Synthesis: Condensation of hydrazine hydrate with ethyl 3-methyl-2-oxobutyrate (or related 1,3-dicarbonyl equivalent) yields ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate.

  • Amidation: Treatment with aqueous ammonia or aminolysis yields the carboxamide.

  • Dehydration: The amide is converted to the nitrile using POCl

    
     or SOCl
    
    
    
    in a solvent like DMF or toluene.
Route B: Sandmeyer Reaction (Laboratory Scale)

Useful when starting from the readily available 5-amino-3,4-dimethylpyrazole.

  • Diazotization: Reaction of 5-amino-3,4-dimethylpyrazole with NaNO

    
     in HCl/H
    
    
    
    O at 0–5 °C.
  • Cyanation: The diazonium salt is treated with CuCN/KCN (Sandmeyer conditions) to install the nitrile group.

Visualization of Synthesis Pathways

The following diagram illustrates the logical flow of these synthesis routes.

SynthesisPathways cluster_0 Route A: Industrial Scale cluster_1 Route B: Lab Scale Start1 Ethyl 3-methyl-2-oxobutyrate Ester Ethyl 3,4-dimethyl- pyrazole-5-carboxylate Start1->Ester Condensation (EtOH, Reflux) Hydrazine Hydrazine Hydrate Hydrazine->Ester Amide 3,4-Dimethylpyrazole- 5-carboxamide Ester->Amide NH3 (aq) Target 3,4-Dimethyl-1H-pyrazole- 5-carbonitrile Amide->Target Dehydration (POCl3 or SOCl2) Start2 5-Amino-3,4-dimethylpyrazole Diazo Diazonium Salt Intermediate Start2->Diazo NaNO2, HCl 0°C Diazo->Target CuCN, KCN (Sandmeyer)

Caption: Figure 1. Dual synthetic pathways for 3,4-dimethyl-1H-pyrazole-5-carbonitrile via Amide Dehydration (Route A) and Sandmeyer Cyanation (Route B).

Reactivity & Applications in Drug Discovery

Regioselective N-Alkylation

The presence of the 3,4-dimethyl and 5-cyano groups creates a steric and electronic bias. Alkylation of the pyrazole nitrogen (using alkyl halides and bases like K


CO

or Cs

CO

) typically yields a mixture of regioisomers.
  • N1-Alkylation (Steric Control): Favored at the nitrogen distal to the bulky methyl/cyano groups, though the 3,4-dimethyl pattern makes this challenging.

  • Mechanistic Insight: The ratio of isomers is solvent-dependent. Aprotic polar solvents (DMF, DMSO) favor the thermodynamically stable isomer, while kinetic control can be achieved with specific bases.

Precursor to Pyrazolo[1,5-a]pyrimidines

This is the most high-value application. The 5-cyano group serves as an electrophilic handle, while the pyrazole NH is nucleophilic.

  • Reaction: Condensation with 1,3-dielectrophiles (e.g., acetylacetone, malondialdehyde).

  • Mechanism: The exocyclic amine (formed via reduction of CN or reaction of the amidine intermediate) attacks the carbonyl, followed by cyclization.

  • Therapeutic Relevance: This scaffold is central to GABA

    
     receptor modulators (sedatives) and CDK inhibitors (oncology).
    
Hydrolysis and Reduction
  • Hydrolysis: Acidic or basic hydrolysis converts the nitrile to 3,4-dimethylpyrazole-5-carboxylic acid , a building block for amide coupling libraries.

  • Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) yields the (3,4-dimethyl-1H-pyrazol-5-yl)methanamine , used in fragment-based drug discovery.

Reaction Workflow Diagram

Reactivity Center 3,4-Dimethyl-1H-pyrazole- 5-carbonitrile Prod1 Pyrazolo[1,5-a]pyrimidine Derivatives Center->Prod1 1. Reduction to Amidine 2. 1,3-Diketone Cyclization Prod2 3,4-Dimethylpyrazole- 5-carboxylic acid Center->Prod2 Hydrolysis (H2SO4 or NaOH) Prod3 N-Alkyl-3,4-dimethyl- pyrazole-5-carbonitriles Center->Prod3 R-X, Base (N-Alkylation)

Caption: Figure 2. Divergent reactivity profile showing conversion to fused heterocycles, acids, and N-alkylated derivatives.

Safety and Handling Protocols

  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

    • Irritation: Causes skin and serious eye irritation (Category 2).

    • Specific Hazard: Nitriles can release cyanide ions under extreme metabolic or chemical stress; however, the aromatic nitrile is generally stable.

  • Handling:

    • Use in a well-ventilated fume hood.

    • Wear nitrile gloves and safety goggles.

    • Incompatibility: Avoid strong oxidizing agents and strong acids (unless intended for hydrolysis).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent slow oxidation or hydrolysis.

References

  • PubChem Compound Summary. (2025). 1H-Pyrazole-5-carbonitrile, 3,4-dimethyl-.[1] National Center for Biotechnology Information. Link

  • El-Emary, T. I. (2006). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 11(10), 796-807. Link

  • Frizzo, C. P., et al. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles.[2] Advances in Chemical Engineering and Science, 5, 239-261.[2] Link

  • ChemicalBook. (2025).[3] 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid Properties and Synthesis. Link

  • Baxendale, I. R., et al. (2002). A Clean Conversion of Aldehydes to Nitriles Using a Solid-Supported Hydrazine. Synlett, 2002(10), 1641-1644. Link

Sources

4,5-dimethyl-1H-pyrazole-3-carbonitrile tautomerism explained

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Tautomerism of 4,5-dimethyl-1H-pyrazole-3-carbonitrile

Abstract

Pyrazole scaffolds are foundational in medicinal chemistry and materials science, yet their utility is intrinsically linked to a nuanced chemical property: annular tautomerism.[1][2] This dynamic equilibrium, involving proton migration between the two ring nitrogen atoms, dictates the molecule's physicochemical properties, reactivity, and biological interactions.[3][4] This guide provides a comprehensive technical exploration of tautomerism in a specifically substituted pyrazole, 4,5-dimethyl-1H-pyrazole-3-carbonitrile. We will dissect the underlying principles governing its tautomeric preference, detail the integrated computational and experimental methodologies required for its elucidation, and discuss the implications for research and development professionals.

The Principle of Annular Tautomerism in Pyrazoles

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[5][6] In N-unsubstituted pyrazoles, the proton on the nitrogen atom is not static. It can migrate to the adjacent nitrogen atom in a rapid, reversible process known as annular tautomerism.[7][8] This is a form of prototropic tautomerism, creating two distinct yet rapidly interconverting molecular structures.[7][9]

For an unsymmetrically substituted pyrazole like 4,5-dimethyl-1H-pyrazole-3-carbonitrile, this equilibrium is not degenerate. Two primary tautomers can exist, and the balance between them is governed by a delicate interplay of electronic and environmental factors.

Tautomerism cluster_A 4,5-dimethyl-1H-pyrazole-3-carbonitrile cluster_B 3,4-dimethyl-2H-pyrazole-5-carbonitrile TautomerA TautomerA TautomerB TautomerB TautomerA->TautomerB H⁺ Shift

Figure 1: Annular tautomeric equilibrium for the subject pyrazole.

The position of this equilibrium is critical, as it determines which nitrogen acts as a hydrogen bond donor versus an acceptor, influences the overall dipole moment, and alters the reactivity profile of the molecule.

Predicting the Dominant Tautomer: An Analysis of Substituent Effects

The tautomeric preference is primarily dictated by the electronic nature of the substituents on the pyrazole ring.[3] The general principles are as follows:

  • Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) groups tend to stabilize the tautomer where the proton is on the adjacent nitrogen (N1), placing the substituent at the C3 or C5 position.[1]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitrile (-CN) groups strongly pull electron density from the ring. The equilibrium will favor the tautomer that places the acidic N-H proton further away from the EWG.[3][10] This arrangement allows the lone pair of the pyridine-like nitrogen (N2) to be closer to the electron-withdrawing substituent, which is a more stable configuration.[5][10]

In the case of 4,5-dimethyl-1H-pyrazole-3-carbonitrile, we have two EDGs (methyl) and one potent EWG (nitrile). The nitrile group's σ- and π-withdrawing character is the dominant electronic factor.[10] Based on established principles, the equilibrium is expected to strongly favor the 3,4-dimethyl-2H-pyrazole-5-carbonitrile tautomer, where the strongly withdrawing nitrile group is at the C5 position relative to the N-H proton. Studies on similarly substituted pyrazoles confirm that a nitrile substituent almost exclusively results in the 5-substituted tautomer.[5][10]

A Multi-Faceted Approach to Tautomer Elucidation

While electronic principles provide a strong prediction, rigorous characterization requires a combination of computational modeling and empirical spectroscopic analysis. This dual approach provides a self-validating system for structural confirmation.

workflow cluster_main Tautomer Elucidation Workflow start Synthesized Compound comp Computational Modeling (DFT Calculations) start->comp Predict Stability spec Spectroscopic Analysis start->spec Empirical Data xray X-ray Crystallography (Solid-State) start->xray Definitive Structure elucidate Structure & Tautomer Ratio Elucidation comp->elucidate nmr NMR (¹H, ¹³C, ¹⁵N) Solution-State Analysis spec->nmr ftir FT-IR H-Bonding Analysis spec->ftir xray->elucidate nmr->elucidate ftir->elucidate finish Validated Structure elucidate->finish

Figure 2: Integrated workflow for tautomer structure validation.

Computational Chemistry: Predicting Stability

Expertise & Causality: Density Functional Theory (DFT) calculations are employed to model the tautomers and predict their relative stabilities before committing to extensive experimental work. By calculating the ground state energies of each tautomer, we can determine the thermodynamic preference. The inclusion of a solvent model is crucial, as intermolecular interactions can significantly influence the equilibrium.[10][11]

Protocol: DFT Energy Calculations

  • Structure Generation: Build 3D structures of both tautomers (4,5-dimethyl-1H-pyrazole-3-carbonitrile and 3,4-dimethyl-2H-pyrazole-5-carbonitrile).

  • Geometry Optimization: Perform full geometry optimization for each tautomer using a suitable DFT method and basis set (e.g., M06-2X/6-311++G(d,p)).[11] This is performed both in vacuo (gas phase) and with a polarizable continuum model (PCM) to simulate solvents like DMSO and chloroform.

  • Energy Calculation: After optimization, perform a final single-point energy calculation to obtain the Gibbs free energy (ΔG) for each structure.

  • Analysis: The tautomer with the lower ΔG is the more stable form. The energy difference (ΔΔG) can be used to estimate the equilibrium constant (KT).

Data Presentation: Hypothetical Computational Results

TautomerSubstituent Position (CN)Relative Energy (ΔG, Gas Phase)Relative Energy (ΔG, DMSO)Predicted Abundance (DMSO)
A C3+8.5 kcal/mol+7.9 kcal/mol< 1%
B C50.0 kcal/mol (Reference)0.0 kcal/mol (Reference)> 99%

This table represents expected data based on known substituent effects.[5][10]

Spectroscopic Analysis: Empirical Validation

Trustworthiness: Spectroscopic methods provide empirical evidence of the molecular structure in both solution and solid states. The data obtained should correlate directly with the predictions from computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomeric equilibria in solution.[12]

  • ¹H NMR: At room temperature, rapid proton exchange between N1 and N2 often leads to broadened signals or time-averaged spectra.[13] The N-H proton signal itself is typically very broad (10-14 ppm) and its presence can be confirmed by a D₂O exchange experiment, where the peak disappears.[13]

  • ¹³C NMR: The chemical shifts of the ring carbons, particularly C3 and C5, are highly sensitive to the tautomeric form.[3] By comparing the observed spectrum to those of "fixed" N-methylated analogues or with DFT-calculated chemical shifts, the dominant tautomer can be identified.

  • Low-Temperature NMR: Cooling the sample can slow the rate of proton exchange sufficiently to resolve distinct signals for both tautomers, allowing for direct integration and quantification of the tautomer ratio.[12]

Protocol: Low-Temperature ¹H NMR

  • Sample Preparation: Dissolve ~10 mg of the pyrazole in a suitable aprotic solvent that remains liquid at low temperatures (e.g., THF-d₈ or CD₂Cl₂).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (298 K).

  • Temperature Reduction: Gradually lower the spectrometer's probe temperature in 10-15 K increments.

  • Data Acquisition: Acquire a spectrum at each temperature point, observing the coalescence and subsequent sharpening of signals corresponding to the interconverting tautomers.

  • Quantification: Once the exchange is in the slow regime (sharp, distinct signals for each tautomer), integrate the corresponding signals to determine the equilibrium constant KT.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is particularly useful for analyzing the solid state and probing hydrogen bonding.

  • N-H Stretching: N-unsubstituted pyrazoles in the solid state typically form strong intermolecular N-H···N hydrogen bonds.[13] This results in a very broad and complex absorption band in the 3200-2600 cm⁻¹ region, which is significantly lower than a free N-H stretch. The specific pattern can indicate the formation of dimers, trimers, or polymeric chains (catemers).[13][14]

X-ray Crystallography: Unambiguous Solid-State Structure

Authoritative Grounding: Single-crystal X-ray diffraction provides the definitive, unambiguous structure of the molecule in the solid state.[14] For tautomeric compounds, it is common for only one tautomer to be present in the crystal lattice, as this form allows for the most stable packing and hydrogen-bonding network.[3] This analysis would definitively confirm the position of the N-H proton and all substituents.

Implications for Drug Development & Synthesis

Understanding the tautomeric preference of 4,5-dimethyl-1H-pyrazole-3-carbonitrile is not merely an academic exercise. It has profound practical consequences:

  • Reactivity: The nucleophilicity of the two ring nitrogens differs between tautomers. Predicting the dominant form is essential for regioselective synthesis, such as N-alkylation reactions, to produce the desired isomer.

  • Pharmacology: The hydrogen bonding pattern is critical for receptor-ligand interactions. A molecule's ability to act as a hydrogen bond donor or acceptor, dictated by its tautomeric form, can be the difference between a potent drug and an inactive compound.

  • Physicochemical Properties: Tautomers have different dipole moments, which affects their solubility, lipophilicity (LogP), and crystal packing—all key parameters in drug formulation and development.

Conclusion

The tautomerism of 4,5-dimethyl-1H-pyrazole-3-carbonitrile is governed by established principles of electronic effects within heterocyclic systems. The potent electron-withdrawing nature of the C3-carbonitrile group overwhelmingly directs the equilibrium to favor the 3,4-dimethyl-2H-pyrazole-5-carbonitrile form. This prediction is readily verifiable through a robust and integrated methodology combining DFT calculations with multi-nuclear NMR, FT-IR, and X-ray crystallography. For researchers in drug discovery and chemical synthesis, a thorough understanding and validation of tautomerism are not optional but are a prerequisite for the rational design of novel chemical entities with predictable and optimized properties.

References

  • Krzyżanowska-Dobroń, A., Szostak, D., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2649. [Link][5][10][11]

  • Cristiano, M. L. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 22. [Link][3][4]

  • Cristiano, M. L. S., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link][15]

  • Alkorta, I., & Elguero, J. (2015). The tautomerism of pyrazolines (dihydropyrazoles). Journal of the Chilean Chemical Society, 60(2), 2966-2969. [Link][16]

  • Jarończyk, M., Dobrowolski, J. C., & Mazurek, A. P. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 673(1-3), 17-28. [Link][2]

  • Elguero, J., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (10), 1737-1743. [Link][12]

  • Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(2), 329-369. [Link][8]

  • Wikipedia. (2024). Tautomer. [Link][7]

  • Elguero, J., et al. (1995). Theoretical study of the structure and tautomerism of N1-unsubstituted pyrazoles in the solid state. Journal of the Chemical Society, Perkin Transactions 2, (4), 701-707. [Link][14]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link][6]

  • Elguero, J., et al. (2013). Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. Wiley-VCH. [Link][9]

  • Beilstein Journals. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 70-84. [Link][17]

  • Anton-Bruckner-University. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 129. [Link][18]

Sources

Technical Guide: 3,4-Dimethylpyrazole-5-carbonitrile & Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3,4-dimethylpyrazole-5-carbonitrile and its derivatives, focusing on chemical identity, synthetic pathways, and functional applications in agriculture and drug development.

Introduction & Chemical Identity

The pyrazole carbonitriles represent a critical scaffold in heterocyclic chemistry, serving as precursors for nitrogen-rich pharmaceuticals (e.g., kinase inhibitors) and as active agents in agrochemical nitrification inhibition.

The specific isomer 3,4-dimethylpyrazole-5-carbonitrile is subject to annular tautomerism, meaning it exists in equilibrium with 4,5-dimethylpyrazole-3-carbonitrile . In regulatory databases, the CAS number is often assigned to the specific tautomer or the mixture.

Registry Data and Nomenclature

Researchers must distinguish this compound from its structural isomer, 3,5-dimethylpyrazole-4-carbonitrile , which possesses significantly different steric and electronic properties.

Compound NameCAS Registry NumberMolecular FormulaMW ( g/mol )Key Features
4,5-Dimethyl-1H-pyrazole-3-carbonitrile 2138948-90-8 C₆H₇N₃121.14Core scaffold (Tautomer A)
3,4-Dimethyl-1H-pyrazole-5-carbonitrile 2138948-90-8 C₆H₇N₃121.14Core scaffold (Tautomer B)[1]
3,4-Dimethylpyrazole phosphate (DMPP) 202842-98-6 C₅H₁₁N₂O₄P194.13Major agrochemical derivative
3,4-Dimethyl-1H-pyrazole-5-carboxylic acid 89831-40-3 C₆H₈N₂O₂140.14Synthetic precursor
3,5-Dimethyl-1H-pyrazole-4-carbonitrile 108161-12-2 C₆H₇N₃121.14Isomer (Do not confuse)

Critical Note: CAS 2138948-90-8 is the definitive identifier for the 3,4-dimethyl-5-cyano / 4,5-dimethyl-3-cyano system found in recent chemical catalogs [1, 2]. Older literature may refer to the compound via its acid precursor (CAS 89831-40-3) or phosphate salt (DMPP).

Synthetic Pathways and Methodologies[2]

The synthesis of 3,4-dimethylpyrazole-5-carbonitrile generally proceeds through the dehydration of the corresponding primary amide or via cyclization strategies involving hydrazine and specific 1,3-dielectrophiles.

Core Synthesis Workflow

The most robust laboratory scale-up route involves the conversion of the carboxylic acid to the amide, followed by dehydration. This ensures high regioselectivity compared to direct cyclization methods which may yield mixtures of isomers.

SynthesisPathway Acid 3,4-Dimethylpyrazole- 5-carboxylic Acid (CAS 89831-40-3) Ester Ethyl Ester Intermediate Acid->Ester Esterification Amide 3,4-Dimethylpyrazole- 5-carboxamide Ester->Amide Ammonolysis Nitrile 3,4-Dimethylpyrazole- 5-carbonitrile (CAS 2138948-90-8) Amide->Nitrile Dehydration (-H2O) R1 EtOH / H+ R1->Ester R2 NH3 (aq) or NH4OH R2->Amide R3 POCl3 or SOCl2 (Dehydration) R3->Nitrile

Figure 1: Stepwise synthesis of 3,4-dimethylpyrazole-5-carbonitrile from the carboxylic acid precursor.

Experimental Protocol: Amide Dehydration

Objective: Conversion of 3,4-dimethylpyrazole-5-carboxamide to the carbonitrile.

  • Reagents:

    • Precursor: 3,4-Dimethylpyrazole-5-carboxamide (1.0 eq)

    • Dehydrating Agent: Phosphorus oxychloride (POCl₃) (3.0 eq) or Thionyl Chloride (SOCl₂)

    • Solvent: Acetonitrile or Toluene (dry)

    • Base: Triethylamine (slight excess if using SOCl₂)

  • Procedure:

    • Step 1: Suspend the carboxamide in dry acetonitrile under an inert atmosphere (N₂).

    • Step 2: Add POCl₃ dropwise at 0°C to control the exotherm.

    • Step 3: Heat the reaction mixture to reflux (80–90°C) for 3–5 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1) for the disappearance of the polar amide spot.

    • Step 4: Cool to room temperature and carefully quench by pouring onto crushed ice/water (Caution: Exothermic hydrolysis of excess POCl₃).

    • Step 5: Neutralize to pH 7–8 with saturated NaHCO₃ solution.

    • Step 6: Extract with Ethyl Acetate (3x), dry organic layers over MgSO₄, and concentrate in vacuo.

    • Step 7: Recrystallize from ethanol/water to yield the nitrile as a white to off-white solid.

  • Validation:

    • IR Spectrum: Look for the sharp, distinct nitrile stretch (

      
      ) at ~2230–2250 cm⁻¹.
      
    • ¹H NMR (DMSO-d₆): Absence of broad NH₂ amide protons; presence of two methyl singlets (approx.[2] 2.1–2.3 ppm) and the broad pyrazole NH (if unsubstituted at N1).

Functional Applications

Agrochemicals: Nitrification Inhibition

The most commercially significant derivative of the 3,4-dimethylpyrazole scaffold is 3,4-Dimethylpyrazole Phosphate (DMPP) .

  • Mechanism: DMPP specifically inhibits the ammonia monooxygenase (AMO) enzyme in Nitrosomonas bacteria. This delays the oxidation of ammonium (

    
    ) to nitrite (
    
    
    
    ), thereby keeping nitrogen in the soil in the stable ammonium form for longer periods and reducing nitrate leaching and nitrous oxide (
    
    
    ) emissions [3].[3]
  • Role of the Nitrile: While DMPP is the salt, the nitrile derivative serves as a potential metabolic marker or a hydrophobic variant for slow-release formulations.

Pharmaceutical Development

In drug discovery, the 3,4-dimethylpyrazole-5-carbonitrile motif acts as a bioisostere for other aromatic nitriles. It is particularly valuable in the synthesis of fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) which act as:

  • Kinase Inhibitors: Targeting JAK or CDK pathways.

  • PDE4 Inhibitors: For anti-inflammatory applications.

MechanismAction Fertilizer Ammonium Fertilizer (Urea/NH4+) Soil Soil Matrix Fertilizer->Soil Bacteria Nitrosomonas spp. (AMO Enzyme) Soil->Bacteria Uptake Plant Uptake (Stable NH4+) Soil->Uptake Enhanced Retention Process1 Nitrification Step 1: NH4+ -> NO2- Bacteria->Process1 Blocked Inhibitor 3,4-Dimethylpyrazole Derivative (DMPP) Inhibitor->Bacteria Inhibits AMO Process2 Nitrification Step 2: NO2- -> NO3- Process1->Process2 Leaching Nitrate Leaching (Groundwater Pollution) Process2->Leaching Gas N2O Emissions (Greenhouse Gas) Process2->Gas

Figure 2: Mechanism of action for 3,4-dimethylpyrazole derivatives in soil nitrification inhibition.

Analytical Characterization & Safety

Quality Control Parameters

For researchers synthesizing or sourcing CAS 2138948-90-8, the following specifications are standard for high-purity applications (e.g., library synthesis).

TestSpecificationMethod
Appearance White to pale yellow crystalline powderVisual
Purity (HPLC) ≥ 97.0%C18 Column, ACN/H₂O gradient
Identity (NMR) Conforms to structure (Isomer confirmation)¹H NMR (DMSO-d₆)
Water Content ≤ 0.5%Karl Fischer
Melting Point 108–112°C (Typical for similar pyrazoles)Capillary method
Handling and Safety
  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Nitriles can slowly hydrolyze if exposed to atmospheric moisture over long periods.

  • Toxicity: Like many pyrazoles, derivatives may exhibit aquatic toxicity. Waste must be segregated and not disposed of in municipal drains.

References

  • Namiki Shoji Co., Ltd. (2023). Building Blocks Catalogue: 3,4-dimethyl-1H-pyrazole-5-carbonitrile. Retrieved March 7, 2026, from [Link]

  • Zerulla, W., et al. (2001).[3] 3,4-Dimethylpyrazole phosphate (DMPP) – a new nitrification inhibitor for agriculture and horticulture. Biology and Fertility of Soils. Retrieved March 7, 2026, from [Link]

  • PubChem. (2025). 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid (CAS 89831-40-3). National Library of Medicine. Retrieved March 7, 2026, from [Link]

Sources

Technical Guide: Comparative Analysis of Dimethyl Pyrazole Carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the structural, synthetic, and functional distinctions between 3,4-dimethyl-1H-pyrazole-5-carbonitrile and 3,5-dimethyl-1H-pyrazole-4-carbonitrile .

Executive Summary

In medicinal chemistry and agrochemical design, the pyrazole ring serves as a privileged scaffold, particularly as a bioisostere for imidazole, pyrrole, or pyridine. However, the precise placement of methyl and nitrile substituents fundamentally alters the molecule's electronic landscape, steric profile, and reactivity.

The core distinction lies in symmetry versus asymmetry :

  • 3,5-Dimethyl-1H-pyrazole-4-carbonitrile (Isomer A): A symmetric scaffold (in its unsubstituted tautomeric form) that simplifies NMR characterization but limits vectors for structure-activity relationship (SAR) exploration.

  • 3,4-Dimethyl-1H-pyrazole-5-carbonitrile (Isomer B): An asymmetric scaffold that offers unique steric pockets for binding but introduces significant regioselectivity challenges during N-functionalization.

This guide details the synthesis, characterization, and application of these isomers, providing self-validating protocols for researchers.

Part 1: Structural & Electronic Landscape

Tautomeric Equilibrium

Unsubstituted pyrazoles exist in dynamic annular tautomerism. The stability of these tautomers is dictated by the electron-withdrawing nature of the cyano (-CN) group.

  • Isomer A (3,5-dimethyl-4-CN): The molecule possesses a

    
     axis of symmetry (ignoring the N-H proton's instantaneous position). The tautomeric exchange is degenerate; 
    
    
    
    and
    
    
    forms are identical.
  • Isomer B (3,4-dimethyl-5-CN): The tautomers are non-degenerate. The tautomer where the proton resides on the nitrogen adjacent to the electron-withdrawing nitrile group is generally less favored due to electronic repulsion, though solvent effects (hydrogen bonding) can shift this equilibrium.

Steric Mapping (DOT Visualization)

The following diagram illustrates the steric and electronic vectors of both isomers.

PyrazoleComparison cluster_0 Isomer A: 3,5-Dimethyl-4-CN (Symmetric Scaffold) cluster_1 Isomer B: 3,4-Dimethyl-5-CN (Asymmetric Scaffold) A_Core Pyrazole Core A_Me3 3-Me (Steric) A_Core->A_Me3 Flanking A_Me5 5-Me (Steric) A_Core->A_Me5 Flanking A_CN 4-CN (Electronic) A_Core->A_CN Central Vector B_Core Pyrazole Core B_Me3 3-Me B_Core->B_Me3 B_Me4 4-Me B_Core->B_Me4 Vicinal Clash B_CN 5-CN (Electronic/H-Bond) B_Core->B_CN Adjacent to N1

Caption: Comparison of steric vectors. Isomer A presents a "wedge" shape, while Isomer B presents a "sided" shape with vicinal methyl clash.

Part 2: Synthetic Pathways & Regiocontrol

Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbonitrile

This synthesis is robust and scalable, relying on the Knorr-type condensation of hydrazine with a symmetric diketone precursor.

  • Precursor: 3-cyanopentane-2,4-dione (acetylacetone nitrile).

  • Mechanism: Double condensation. Since the ketone carbonyls are equivalent, no regioselectivity issues arise during ring closure.

Synthesis of 3,4-Dimethyl-1H-pyrazole-5-carbonitrile

This route is more complex due to the requirement for asymmetry.

  • Precursor: 2-methyl-3-oxobutanenitrile (or an enaminone equivalent).

  • Mechanism: Reaction of hydrazine with an

    
    -cyanoketone.
    
  • Critical Control Point: The condensation can yield isomers depending on whether the hydrazine attacks the ketone or the nitrile (though nitrile attack is rare under standard conditions, it can lead to amino-pyrazoles). The primary challenge is obtaining the correct placement of the double bond if using alkyl-hydrazine.

The N-Alkylation Conundrum (Regioselectivity)

When functionalizing the ring nitrogen (e.g., adding a benzyl group for a drug scaffold), the isomers behave differently.

  • Isomer A (Symmetric): N-alkylation yields a single product .

    • Reason: The N1 and N2 positions are chemically equivalent due to the plane of symmetry.

  • Isomer B (Asymmetric): N-alkylation yields a mixture of two regioisomers .

    • Product 1: 1-Alkyl-3,4-dimethyl-5-carbonitrile (Sterically crowded near CN).

    • Product 2: 1-Alkyl-4,5-dimethyl-3-carbonitrile (Sterically crowded near Me).

    • Rule of Thumb: Alkylation typically favors the less sterically hindered nitrogen (distal to the largest group). However, the electronic withdrawing effect of the CN group makes the adjacent nitrogen more acidic (in the anion) and often less nucleophilic, directing alkylation to the distal nitrogen.

AlkylationFlow cluster_A Substrate: 3,5-Dimethyl-4-CN cluster_B Substrate: 3,4-Dimethyl-5-CN Start N-Alkylation Reaction (R-X + Base) Sym_Path Symmetric Transition State Start->Sym_Path Asym_Path Competitive Nucleophilicity (Sterics vs Electronics) Start->Asym_Path Sym_Prod Single Product (High Yield) Sym_Path->Sym_Prod Prod_Major Major Isomer (Distal to Bulky Group) Asym_Path->Prod_Major Favored Prod_Minor Minor Isomer (Proximal to Bulky Group) Asym_Path->Prod_Minor Unfavored

Caption: Workflow demonstrating the divergence in product complexity during N-alkylation.

Part 3: Spectroscopic Differentiation (Self-Validating System)

To confirm which isomer has been synthesized without relying on crystallography, use NMR Symmetry Analysis .

Table 1: NMR Diagnostic Criteria (Unsubstituted N-H forms)
Feature3,5-Dimethyl-4-CN (Isomer A)3,4-Dimethyl-5-CN (Isomer B)
Symmetry

Symmetric (Time-averaged)
Asymmetric
1H NMR (Methyls) Single Singlet (6H) at ~2.3 ppmTwo Distinct Singlets (3H each)
13C NMR (Ring C) 3 Signals (C3/5 equivalent)3 Distinct Signals (C3, C4, C5)
NOE Signal NOE between NH and both MethylsNOE between NH and one Methyl (or none if adjacent to CN)

Protocol for Validation:

  • Dissolve 5mg of product in DMSO-

    
    .
    
  • Acquire 1H NMR.[1][2][3][4]

  • Pass/Fail: If methyl region shows one singlet

    
     Isomer A. If two singlets 
    
    
    
    Isomer B.

Part 4: Pharmacological Implications[5]

Binding Pocket Fit
  • Isomer A (Linear Vector): The 4-CN group projects directly outward, away from the N-H binding motif. This is ideal for reaching into deep, narrow pockets (e.g., the solvent front of a kinase ATP pocket).

  • Isomer B (Angled Vector): The 5-CN group is adjacent to the nitrogen. This creates a "kinked" electronic surface. The nitrile lone pair can participate in intramolecular hydrogen bonding or chelation with metals in the active site (e.g., Zinc fingers).

Case Study: JAK Inhibitors

In the development of Janus Kinase (JAK) inhibitors, the pyrazole ring often serves as the hinge-binding motif.

  • 3,5-dimethyl variants are often used to fill hydrophobic pockets (Gatekeeper residue interaction).

  • 3,4-dimethyl variants are used when the "floor" of the binding pocket imposes steric constraints that prevent the 5-methyl group of the symmetric isomer from fitting.

Part 5: Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbonitrile

Based on Knorr Condensation principles [1, 2].

Materials:

  • Hydrazine hydrate (1.2 eq)

  • 3-(dimethylaminomethylene)pentane-2,4-dione (or 3-ethoxymethylene-2,4-pentanedione)

  • Ethanol (Solvent)[5][6][7]

Steps:

  • Preparation: Dissolve 10 mmol of the dione precursor in 20 mL absolute ethanol.

  • Addition: Cool to 0°C. Add hydrazine hydrate dropwise over 10 minutes. (Exothermic reaction).

  • Reflux: Heat to reflux (78°C) for 3 hours. Monitor by TLC (50% EtOAc/Hex).

  • Workup: Cool to room temperature. Pour into 50 mL ice water.

  • Isolation: Filter the white precipitate. Wash with cold water.

  • Purification: Recrystallize from Ethanol/Water (9:1).

  • Validation: Check 1H NMR for a single methyl peak (~2.3 ppm).

Protocol 2: Regioselective N-Alkylation of 3,4-Dimethyl-5-CN

Optimized for regiocontrol [3].

Materials:

  • 3,4-dimethyl-1H-pyrazole-5-carbonitrile

  • Alkyl Halide (1.1 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq) - Chosen for "Cesium Effect" to enhance N-nucleophilicity.
    
  • DMF (Anhydrous)

Steps:

  • Dissolution: Dissolve pyrazole in DMF (0.2 M concentration).

  • Deprotonation: Add

    
     and stir at RT for 30 mins.
    
  • Alkylation: Add Alkyl Halide dropwise.

  • Reaction: Stir at RT for 12 hours.

  • Separation: Dilute with EtOAc, wash with LiCl (aq) to remove DMF.

  • Chromatography: Isomers must be separated by silica column. The 1-alkyl-4,5-dimethyl-3-cyano isomer (less hindered) is typically less polar (higher

    
    ) than the 1-alkyl-3,4-dimethyl-5-cyano  isomer.
    

References

  • Organic Syntheses , Coll. Vol. 4, p.351 (1963); Vol. 31, p.43 (1951). 3,5-Dimethylpyrazole.[7][8] Link

  • El-Assaly, S. A., et al. (2011). "A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives." Der Pharma Chemica, 3(5), 81-86. (Describes hydrazine condensation mechanisms). Link

  • Gosselin, F., et al. (2006).[9] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006(19), 3267-3270. Link

  • Fustero, S., et al. (2009). "Regioselective Synthesis of Pyrazoles." Chemical Reviews, 111(11), 6984–7034. (Comprehensive review on regioselectivity). Link

  • PubChem Compound Summary . "3,5-Dimethyl-1H-pyrazole-4-carbonitrile". Link

Sources

Structural and Mechanistic Divergence in Nitrification Inhibitors: 3,4-Dimethylpyrazole Phosphate (DMPP) vs. 3,4-Dimethyl-1H-Pyrazole-5-Carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The mitigation of nitrogen loss in agricultural systems relies heavily on the use of nitrification inhibitors (NIs). These compounds temporarily delay the bacterial oxidation of ammonium (NH₄⁺) to nitrite (NO₂⁻), a process primarily driven by ammonia-oxidizing bacteria (AOB) and archaea (AOA)[1].

Among commercial NIs, 3,4-Dimethylpyrazole phosphate (DMPP) stands out for its high efficacy at low application rates (0.5–1.5 kg/ha )[2]. However, the continuous drive to optimize soil persistence, reduce volatility, and tailor pharmacokinetics has led researchers to explore structural derivatives, such as 3,4-dimethyl-1H-pyrazole-5-carbonitrile . This whitepaper provides an in-depth technical analysis of how the addition of a 5-carbonitrile group fundamentally alters the structure-activity relationship (SAR), metal-chelating thermodynamics, and biological efficacy of the pyrazole scaffold.

Mechanistic Grounding: The Role of Cu²⁺ Chelation

To understand the divergence between these two compounds, we must first establish the mechanism of the parent scaffold. The active moiety of DMPP is 3,4-dimethylpyrazole (DMP). For decades, the exact inhibitory mechanism of DMP was debated, but recent multi-disciplinary studies have confirmed that it acts as a highly specific metal chelator[3].

The target enzyme, Ammonia Monooxygenase (AMO) , is a membrane-bound metalloenzyme that requires copper (Cu²⁺) as an indispensable catalytic cofactor to oxidize NH₄⁺ to hydroxylamine (NH₂OH)[3]. DMP functions as a Lewis base; the lone pairs on its pyrazole nitrogen atoms coordinate directly with the Cu²⁺ ions in the soil and within the AMO active site, forming stable coordination complexes (e.g., [Cu(DMP)₄Cl₂])[3]. By sequestering the essential cofactor, DMP effectively halts the AMO enzymatic pathway[2].

Structure-Activity Relationship (SAR): The Impact of the 5-Carbonitrile Substitution

The efficacy of pyrazole-based inhibitors is strictly governed by the electron density of the pyrazole ring, which dictates its affinity for Cu²⁺.

  • DMPP (The Benchmark): The methyl groups at the 3- and 4-positions of DMP are electron-donating via hyperconjugation (+I effect). This enriches the electron density of the pyrazole nitrogens, maximizing their Lewis basicity and resulting in a high-affinity Cu²⁺ chelation profile.

  • 3,4-dimethyl-1H-pyrazole-5-carbonitrile (The Derivative): The introduction of a carbonitrile (-C≡N) group at the 5-position drastically alters the electronic landscape. The cyano group is a powerful electron-withdrawing group (EWG) exerting both inductive (-I) and mesomeric (-M) effects[4]. It pulls electron density away from the conjugated

    
    -system of the pyrazole ring.
    

Causality in Design: By stripping electron density from the nitrogen lone pairs, the 5-carbonitrile substitution significantly decreases the molecule's basicity. Consequently, its thermodynamic ability to coordinate with Cu²⁺ is severely diminished. While this makes it a weaker direct AMO inhibitor compared to DMPP, the increased lipophilicity and altered pKa make it a highly valuable synthetic intermediate or a candidate for prodrug formulations designed to resist rapid microbial degradation in aggressive soil microbiomes[5].

Quantitative Data: Physicochemical and Efficacy Profiling

The following table synthesizes the structural and functional divergence between the commercial standard and the carbonitrile derivative based on chemical principles and field-proven baselines.

Property / ParameterDMPP (Active Moiety: DMP)3,4-dimethyl-1H-pyrazole-5-carbonitrile
Molecular Formula C₅H₈N₂ · H₃PO₄C₆H₇N₃
Active Functional Group Unsubstituted Pyrazole N-H5-Carbonitrile substituted Pyrazole
Electronic Effect on Ring Electron-Enriched (+I from methyls)Electron-Depleted (-I, -M from cyano)
Cu²⁺ Chelation Affinity (

)
High (Low

)
Low (High

)
AOB Inhibition Efficacy Very High (Standard: 0.5-1.5 kg/ha )Weak to Moderate (Requires higher dosing)
Soil Mobility / Leaching Low (Applied as phosphate salt)Moderate (Neutral, lipophilic molecule)
Primary Application Commercial Agrochemical FertilizerResearch / Synthetic Building Block

Mechanistic Pathway Visualization

The following diagram illustrates the competitive dynamic at the AMO active site, highlighting the divergent chelation strengths caused by the structural modification.

Mechanism cluster_0 Ammonia Oxidation & Inhibitor Interaction NH4 Ammonium (NH4+) AMO Ammonia Monooxygenase (AMO Enzyme) NH4->AMO Substrate NH2OH Hydroxylamine (NH2OH) AMO->NH2OH Oxidation Cu Cu2+ Cofactor Cu->AMO Essential for Catalysis DMPP DMPP (Strong Chelator) DMPP->Cu High Affinity Binding (Blocks AMO) CN 3,4-dimethyl-1H-pyrazole -5-carbonitrile (Weak Chelator) CN->Cu Low Affinity Binding (Reduced Efficacy)

Mechanistic pathway of AMO inhibition via Cu2+ chelation by DMPP vs. the 5-carbonitrile derivative.

Experimental Protocols for Validation

To rigorously validate the SAR hypotheses presented above, researchers must employ self-validating experimental systems. The following protocols isolate the chemical binding affinity from the biological soil matrix.

Protocol A: ¹⁵N Isotope Tracing for Soil Nitrification Kinetics

Causality: Standard colorimetric assays for NO₃⁻ cannot differentiate between native soil nitrate and newly formed nitrate. Using ¹⁵N-labeled ammonium allows the precise calculation of gross nitrification rates, isolating the exact inhibitory effect of the compound on AOB[1].

  • Preparation: Sieve fresh agricultural soil (2 mm) and pre-incubate at 25°C for 7 days to stabilize basal microbial respiration.

  • Treatment Application: Divide soil into three cohorts: Control, DMPP (1.0 mg/kg soil), and 3,4-dimethyl-1H-pyrazole-5-carbonitrile (1.0 mg/kg soil).

  • Isotope Labeling: Apply ¹⁵N-labeled ammonium sulfate (

    
    NH₄)₂SO₄ at 100 mg N/kg soil (10 atom% ¹⁵N excess) to all cohorts.
    
  • Incubation & Sampling: Incubate at 60% water-holding capacity. Destructively sample soil at days 1, 3, 7, 14, and 21.

  • Extraction & Analysis: Extract soil with 2M KCl. Quantify the ¹⁵N/¹⁴N isotopic ratio in the NO₃⁻ pool using Isotope Ratio Mass Spectrometry (IRMS).

  • Validation: A reduction in ¹⁵N enrichment in the NO₃⁻ pool directly correlates with AMO inhibition. The carbonitrile derivative will show a steeper ¹⁵N enrichment curve compared to DMPP, validating its weaker in vivo efficacy.

Protocol B: Spectrophotometric Quantification of Cu²⁺-Pyrazole Coordination

Causality: To prove that the -C≡N group reduces metal-binding affinity, we must isolate the chemical interaction. The d-d electron transitions of Cu²⁺ change significantly upon coordination with nitrogenous ligands, allowing precise calculation of the dissociation constant (


).
  • Reagent Preparation: Prepare a 5 mM solution of CuSO₄ in a buffered aqueous/methanol solvent (pH 7.4) to ensure ligand solubility.

  • Ligand Titration: Prepare 50 mM stock solutions of both DMP and 3,4-dimethyl-1H-pyrazole-5-carbonitrile.

  • Spectral Baseline: Record the UV-Vis absorption spectrum of the pure CuSO₄ solution (focusing on the

    
     region around 700–800 nm).
    
  • Incremental Addition: Titrate the ligand into the Cu²⁺ solution in 0.5 molar equivalent increments. Record the spectrum after a 5-minute equilibration per addition.

  • Data Synthesis: Plot the shift in

    
     and absorbance intensity against the ligand concentration.
    
  • Validation: Calculate the

    
     using the Benesi-Hildebrand equation. The carbonitrile derivative will exhibit a significantly higher 
    
    
    
    (lower affinity) than DMP, chemically validating the electron-withdrawing effect of the cyano group.

Conclusion & Future Directions

While DMPP remains the gold standard for immediate, high-efficiency nitrification inhibition via potent Cu²⁺ chelation, the structural exploration of 3,4-dimethyl-1H-pyrazole-5-carbonitrile provides critical insights into agrochemical drug design. By intentionally dampening the Cu²⁺ affinity through electron-withdrawing groups, researchers can engineer compounds with highly specific degradation half-lives, or utilize them as stable precursors for next-generation, slow-release nitrogen stabilizers.

References

  • Corrochano-Monsalve, M., et al. (2021). Mechanism of action of nitrification inhibitors based on dimethylpyrazole: A matter of chelation. Science of The Total Environment.[3] URL:[Link]

  • Shi, X., et al. (2016). Effects of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate on Nitrification and Nitrifiers in Two Contrasting Agricultural Soils. Applied and Environmental Microbiology.[1] URL:[Link]

  • Taggert, B. I., et al. (2022). Degradation of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate (DMPP) in Soils: Indication of Chemical Pathways. ACS Agricultural Science & Technology.[5] URL:[Link]

  • ChemSrc Database. 3,4-dimethyl-1H-pyrazole-5-carbonitrile (CAS: 863021-77-6) Physicochemical Properties.[4] URL:[Link]

Sources

Comprehensive Characterization of Dimethyl Pyrazole Carbonitrile Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical properties, structural isomerism, and characterization of dimethyl pyrazole carbonitrile derivatives. It is designed for researchers requiring precise data for scaffold selection in medicinal chemistry and agrochemical synthesis.

Physicochemical Profiling for Medicinal Chemistry

Executive Summary

Dimethyl pyrazole carbonitriles (C₆H₇N₃) represent a critical class of heterocyclic building blocks. The introduction of the electron-withdrawing nitrile group at the C4 position of the 3,5-dimethylpyrazole core significantly alters the electronic landscape of the ring, enhancing NH acidity and modifying lipophilicity compared to the parent 3,5-dimethylpyrazole. This guide focuses on the three primary isomers encountered in synthesis: the symmetric 3,5-dimethyl-1H-pyrazole-4-carbonitrile and the regioisomeric 1,3-dimethyl-1H-pyrazole-4-carbonitrile and 1,5-dimethyl-1H-pyrazole-4-carbonitrile .

Structural Landscape & Isomerism

The reactivity and properties of these compounds are governed by the position of the methyl groups relative to the pyrazole nitrogens.

2.1 Tautomerism in 3,5-Dimethyl-1H-pyrazole-4-carbonitrile

Unlike N-alkylated derivatives, the 1H-parent compound exhibits annular tautomerism. Due to the symmetry of the 3,5-dimethyl substitution, the tautomers are degenerate (identical) in solution, assuming rapid equilibrium.

  • Implication: In solution NMR, C3 and C5 methyls appear equivalent. In the solid state, hydrogen bonding networks may freeze a specific tautomer, affecting melting point and solubility.

2.2 Regioisomerism in N-Methylated Derivatives

When the ring nitrogen is substituted (e.g., N-methylation), the symmetry is broken, creating distinct regioisomers with unique physical properties.

  • 1,3-Isomer (1,3-dimethyl-1H-pyrazole-4-carbonitrile): The N-methyl group is distal to the C3-methyl. Less sterically hindered.

  • 1,5-Isomer (1,5-dimethyl-1H-pyrazole-4-carbonitrile): The N-methyl group is adjacent to the C5-methyl. Significant steric repulsion exists between the N-Me and C5-Me groups, often leading to lower melting points and distinct NMR shifts.

Physicochemical Data Profile

The following table synthesizes experimental and predicted data for the core isomers.

Property3,5-Dimethyl-1H-pyrazole-4-carbonitrile1,3-Dimethyl-1H-pyrazole-4-carbonitrile1,5-Dimethyl-1H-pyrazole-4-carbonitrile
CAS Number 108161-12-232183-13-4 (Nitro analog ref)108161-13-3 (Generic isomer)
Molecular Weight 121.14 g/mol 135.17 g/mol 135.17 g/mol
Melting Point 182–184 °C (Precursor Ref*)116–119 °C (N-Acyl Ref)< 100 °C (Est. lower due to sterics)
pKa (NH) ~10.5–11.0 (Acidic)N/A (No acidic proton)N/A
LogP (Oct/Wat) 1.2 (Predicted)1.45 (Predicted)1.38 (Predicted)
H-Bond Donors 100
H-Bond Acceptors 2 (N2, CN)2 (N2, CN)2 (N2, CN)
IR (CN Stretch) 2220–2230 cm⁻¹2215–2225 cm⁻¹2215–2225 cm⁻¹

*Note: Pure 3,5-dimethyl-1H-pyrazole melts at 107°C. The 4-cyano group significantly raises MP due to dipolar intermolecular interactions.

Spectroscopic Identification Strategy

Distinguishing between the 1,3- and 1,5-isomers is a common analytical challenge. Standard ¹H NMR can be ambiguous; NOE (Nuclear Overhauser Effect) is the definitive method.

4.1 NMR Logic for Isomer Assignment
  • 1,3-Isomer: The N-Methyl group (N1) is spatially close to the proton at C5 (if C5 is unsubstituted) or far from the C3-Methyl.

    • Key Signal:NOE observed between N-Me and H-5 (or lack of NOE between N-Me and C3-Me).

  • 1,5-Isomer: The N-Methyl group is spatially adjacent to the C5-Methyl.

    • Key Signal:Strong NOE observed between N-Me and C5-Me.

IsomerID cluster_0 Reaction Outcome cluster_1 NOE Analysis Start Methylhydrazine + Asymmetric Diketone Mix Mixture of Regioisomers Start->Mix Iso13 1,3-Isomer (N-Me distal to C-Me) Mix->Iso13 Major Product (Usually) Iso15 1,5-Isomer (N-Me adjacent to C-Me) Mix->Iso15 Minor Product Signal13 NOE: N-Me ↔ H5 (No Steric Clash) Iso13->Signal13 Signal15 NOE: N-Me ↔ C5-Me (Strong Interaction) Iso15->Signal15

Caption: Flowchart for spectroscopic differentiation of N-methyl pyrazole regioisomers using NOE experiments.

Experimental Protocols
5.1 Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbonitrile

This protocol utilizes the dehydration of the corresponding oxime, a robust method that avoids toxic cyanide salts.

  • Formylation: React 3,5-dimethylpyrazole with POCl₃/DMF (Vilsmeier-Haack) to generate 3,5-dimethyl-1H-pyrazole-4-carbaldehyde .

    • Checkpoint: Aldehyde MP ~112°C.

  • Oxime Formation: Reflux the aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) and sodium acetate in ethanol for 2 hours.

    • Observation: Precipitate forms upon cooling.

  • Dehydration (Nitrile Formation): Reflux the oxime in acetic anhydride (Ac₂O) for 4 hours.

    • Work-up: Pour into ice water. Neutralize with NaHCO₃. The nitrile precipitates as a white/off-white solid.[1]

    • Purification: Recrystallize from ethanol/water (8:2).

5.2 Separation of 1,3- and 1,5-Isomers

If synthesizing N-methyl derivatives directly from methylhydrazine:

  • Reaction: Combine methylhydrazine and 2-(ethoxymethylene)-3-oxobutronitrile in ethanol.

  • Crude Profile: Typically yields a 4:1 mixture favoring the 1,3-isomer (sterically favored).

  • Purification:

    • Flash Chromatography: Silica gel. Eluent: Hexane/Ethyl Acetate (gradient 10% to 40% EtOAc).

    • Elution Order: The 1,5-isomer (more sterically crowded, often less polar) typically elutes before the 1,3-isomer .

References
  • Thermo Fisher Scientific. 3,5-Dimethylpyrazole, 99% Product Specifications. Retrieved from .[2]

  • National Institute of Standards and Technology (NIST). 3,5-Dimethylpyrazole Gas Phase Ion Energetics and Spectral Data. NIST Chemistry WebBook, SRD 69.[3] Retrieved from .

  • Organic Syntheses. Synthesis of 3,5-Dimethylpyrazole from Acetylacetone and Hydrazine. Org.[4][5] Synth. 1951, 31, 43. Retrieved from .

  • PubChem. Compound Summary: 3-Amino-4-cyanopyrazole (Physicochemical Properties). National Library of Medicine. Retrieved from .

  • ChemicalBook. 3,5-Dimethyl-1H-pyrazole-4-carbonitrile Product Data. Retrieved from .

Sources

Thermodynamic Profiling and Solubility Dynamics of 3,4-Dimethyl-1H-pyrazole-5-carbonitrile in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-dimethyl-1H-pyrazole-5-carbonitrile (DMPC) is a highly functionalized heterocyclic building block with significant utility in pharmaceutical and agrochemical synthesis. Its unique structural motif—comprising a hydrogen-bond donating/accepting pyrazole core, lipophilic methyl groups, and a strongly electron-withdrawing carbonitrile moiety—imparts complex solvation behavior. This technical guide provides an authoritative framework for predicting, measuring, and modeling the solubility of DMPC across diverse organic solvents, ensuring robust data for crystallization scale-up and formulation development.

Structural Thermodynamics & Solvation Mechanisms

The macroscopic solubility of DMPC is fundamentally governed by the microscopic interplay between solute-solute lattice energy and solute-solvent interactions. Analyzing its functional groups reveals its thermodynamic affinities:

  • Carbonitrile Group (-CN): Acts as a strong hydrogen-bond acceptor and permanent dipole. This drives high solubility in polar aprotic solvents (e.g., N,N-dimethylformamide, dimethyl sulfoxide) via strong dipole-dipole interactions.

  • Pyrazole Ring: Capable of both donating (N-H) and accepting (N=) hydrogen bonds, facilitating robust solvation networks in polar protic solvents (e.g., ethanol, methanol).

  • Dimethyl Substitution (3,4-position): Enhances the molecule's overall lipophilicity. While insufficient to drive high solubility in strictly non-polar solvents (e.g., hexane), these dispersion forces prevent complete insolubility in moderately non-polar media like toluene.

Predictive Modeling: Hansen Solubility Parameters (HSP)

Before empirical testing, Hansen Solubility Parameters (HSP) provide a predictive thermodynamic framework by deconstructing cohesive energy into dispersion (


), polar (

), and hydrogen-bonding (

) forces[1].

The thermodynamic likelihood of DMPC dissolving in a given solvent is estimated by calculating the "distance" (


) in 3D Hansen space:


A smaller

indicates a higher thermodynamic probability of miscibility, guiding the selection of candidate solvents for empirical validation.

Workflow N1 Hansen Solubility Parameters (HSP) Estimation N2 Solvent Screening (Protic, Aprotic, Non-polar) N1->N2 Calculate Ra Distance N3 Isothermal Shake-Flask Equilibration N2->N3 Select Candidates N4 HPLC-UV Quantification & Solid-State XRD N3->N4 Supernatant Analysis N5 Thermodynamic Modeling (Apelblat, NRTL) N4->N5 Solubility vs. Temp Data N6 Crystallization & Formulation Optimization N5->N6 Thermodynamic Parameters

Figure 1: End-to-end workflow for determining and modeling DMPC solubility.

Experimental Methodology: The Saturation Shake-Flask Protocol

To transition from predictive models to empirical data, the saturation shake-flask method remains the industry gold standard[2]. The following protocol is designed as a self-validating system to ensure true thermodynamic equilibrium is reached without kinetic artifacts.

Step 1: Solvent Preparation and Saturation
  • Action: Add an excess amount of crystalline DMPC to 10 mL of the selected high-purity organic solvent in a hermetically sealed borosilicate glass vial.

  • Causality: An excess of solid ensures that the chemical potential of the undissolved solid remains in equilibrium with the dissolved solute, a fundamental requirement for measuring true thermodynamic solubility rather than dissolution rate[3].

Step 2: Isothermal Equilibration
  • Action: Submerge the vials in a thermostatic shaking water bath (e.g., 100 rpm) set to the target temperature (e.g., 298.15 K) for 48 hours.

  • Causality: Solubility is an exponentially temperature-dependent property. Controlling the temperature to ±0.1 °C prevents supersaturation fluctuations. A 48-hour agitation period overcomes the activation energy barrier for dissolution, ensuring the system reaches a steady-state equilibrium[3].

Step 3: Phase Separation
  • Action: Remove the vials and allow them to stand isothermally for 12 hours, followed by centrifugation of the supernatant at 10,000 rpm for 15 minutes.

  • Causality: Incomplete phase separation is the leading cause of artificially inflated solubility data. Centrifugation forces sub-micron undissolved particulates out of the supernatant, ensuring only fully solvated DMPC is quantified[4].

Step 4: HPLC-UV Quantification
  • Action: Dilute the supernatant with the mobile phase and inject it into an HPLC system equipped with a UV-Vis detector. Calculate concentration against a validated calibration curve.

  • Causality: HPLC provides high specificity and sensitivity, differentiating the target analyte from potential solvent impurities or degradation products[2].

Step 5: Solid-Phase Verification
  • Action: Recover the residual solid, dry it gently, and analyze via X-Ray Powder Diffraction (XRPD).

  • Causality: Solvents can induce polymorphic transformations or the formation of solvates/hydrates. XRPD confirms that the thermodynamic data corresponds to the original crystalline form of DMPC, preserving the integrity of the baseline data[5].

Quantitative Data Presentation

Based on the structural thermodynamics of homologous pyrazole-carbonitrile derivatives, the following table summarizes the representative solubility profile of DMPC across different solvent classes.

Table 1: Representative Mole Fraction Solubility (


) of DMPC 
SolventSolvent Class288.15 K298.15 K313.15 KSolvation Driver
N,N-Dimethylformamide Polar Aprotic28.437.752.1Strong dipole-dipole & H-bond acceptance
Ethanol Polar Protic8.212.519.8H-bond donor/acceptor networking
Ethyl Acetate Polar Aprotic6.19.415.2Moderate dipole interactions
Toluene Non-polar1.22.13.8Weak dispersion forces (methyl groups)

(Note: Data illustrates expected thermodynamic trends based on pyrazole derivative behavior[5][6]).

Thermodynamic Modeling

To interpolate solubility at unmeasured temperatures and calculate thermodynamic parameters (Gibbs free energy, enthalpy, entropy of dissolution), empirical data must be correlated using mathematical models[7].

Thermo Data Empirical Solubility Data (Mole Fraction vs. Temp) Check Solvent System Complexity Data->Check Pure Pure Solvents Check->Pure Binary Binary/Mixed Solvents Check->Binary Apelblat Modified Apelblat Equation (Empirical fit) Pure->Apelblat NRTL NRTL Model (Local composition) Pure->NRTL Binary->Apelblat Jouyban Jouyban-Acree Model (Co-solvency) Binary->Jouyban

Figure 2: Decision matrix for selecting thermodynamic models based on solvent system complexity.

The Modified Apelblat Equation

This semi-empirical model relates mole fraction solubility (


) to absolute temperature (

):

  • Causality: The parameter

    
     reflects the non-ideality of the solution, 
    
    
    
    is directly proportional to the apparent enthalpy of solution, and
    
    
    accounts for the temperature dependence of the enthalpy of fusion[6]. It provides excellent curve-fitting for pure solvents.
The NRTL (Non-Random Two-Liquid) Model

For systems where local solvent-solute clustering occurs, the NRTL model calculates activity coefficients (


) based on local composition[5].
  • Causality: Because the highly polar carbonitrile group of DMPC induces dipole-dipole clustering in solvents like DMF, the NRTL model accurately captures these non-ideal, non-random microscopic interactions, making it superior for process design and crystallization scale-up[6].

Conclusion

The solubility of 3,4-dimethyl-1H-pyrazole-5-carbonitrile is a complex thermodynamic property dictated by its multifaceted functional groups. By coupling predictive Hansen parameters with rigorous, temperature-controlled shake-flask methodologies and NRTL modeling, researchers can construct a highly accurate solubility space. This framework is essential for the rational design of purification, crystallization, and formulation processes in drug development.

References

1.1 - stevenabbott.co.uk 2.7 - ResearchGate 3.4 - PMC / NIH 4.5 - ACS Publications 5.6 - ACS Publications 6.2 - Journal of Pharmaceutical and Biomedical Analysis / ResearchGate 7.3 - SciELO

Sources

Technical Analysis: pKa Determination of 3,4-dimethyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the physicochemical properties of 3,4-dimethyl-1H-pyrazole-5-carbonitrile , specifically focusing on its dissociation constants (pKa).

Executive Summary

Compound: 3,4-dimethyl-1H-pyrazole-5-carbonitrile CAS Registry (Analogous): 36650-74-5 (Des-methyl parent); 2820-37-3 (Des-cyano parent) Molecular Formula: C


H

N

For researchers in medicinal chemistry and formulation, the acid-base profile of this compound is defined by the competition between the electron-withdrawing nitrile group and the electron-donating methyl groups.

  • Predicted pKa (Acidic, NH deprotonation): 9.80 ± 0.30

    • Rationale: The parent pyrazole-3-carbonitrile has a pKa of ~9.[1][2]52. The addition of two methyl groups (weakly electron-donating) exerts a stabilizing effect on the protonated form, slightly reducing acidity (raising pKa) by approximately 0.3–0.5 log units relative to the cyano-pyrazole core.

  • Predicted pKa (Basic, N-protonation): 1.8 ± 0.2

    • Rationale: The nitrile group drastically reduces the basicity of the pyridine-like nitrogen compared to 3,4-dimethylpyrazole (pKa ~4.0), rendering the molecule essentially neutral at physiological pH.

Structural Analysis & Theoretical Prediction

Tautomeric Equilibrium

In solution, 3,4-dimethyl-1H-pyrazole-5-carbonitrile exists in dynamic equilibrium between two annular tautomers. The position of the proton (N1 vs. N2) dictates the IUPAC numbering, effectively swapping the substituents between positions 3 and 5.

  • Tautomer A: 5-cyano-3,4-dimethyl-1H-pyrazole (Sterically crowded around the nitrile).

  • Tautomer B: 3-cyano-4,5-dimethyl-1H-pyrazole (Generally favored in polar solvents due to solvation of the less hindered nitrile).

This equilibrium is critical because the observed macroscopic pKa is a weighted average of the microscopic pKa values of these tautomers.

Electronic Effects (Hammett Analysis)

To derive the pKa without a direct literature value, we apply the principles of the Hammett equation (


) using structurally validated anchors:
  • Anchor 1 (Base): Unsubstituted Pyrazole (

    
    ).[3]
    
  • Effect of -CN (Position 3/5): The nitrile group is a strong

    
    -acceptor ($ \sigma_p \approx 0.66 $). It stabilizes the negative charge on the pyrazolate anion via inductive (-I) and mesomeric (-M) effects.
    
    • Shift:

      
       units.
      
    • Intermediate Value: Pyrazole-3-carbonitrile (

      
      ).[1][2]
      
  • Effect of -CH

    
     (Positions 3,4):  Methyl groups are weak 
    
    
    
    -donors ($ \sigma_p \approx -0.17 $). They destabilize the anion slightly, making the proton harder to remove.
    • Shift:

      
       to 
      
      
      
      per methyl group.
    • Net Calculation:

      
      .
      

Tautomerism TautomerA Tautomer A (5-cyano-3,4-dimethyl) Transition Proton Transfer (Fast Exchange) TautomerA->Transition Anion Pyrazolate Anion (Resonance Stabilized) TautomerA->Anion - H+ (pKa ~9.8) TautomerB Tautomer B (3-cyano-4,5-dimethyl) Transition->TautomerB TautomerB->Anion - H+ (pKa ~9.8)

Caption: Tautomeric equilibrium and convergence to a single resonance-stabilized anion upon deprotonation.

Experimental Determination Protocols

Since theoretical values are approximations, experimental validation is required for regulatory submissions (e.g., IND/NDA).

Method A: Potentiometric Titration (Gold Standard)

This method is suitable because the predicted pKa (~9.8) falls within the accurate range of glass electrodes (pH 2–12).

Reagents:

  • 0.01 M HCl and 0.01 M NaOH (standardized).

  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

  • Solvent: Carbonate-free water (co-solvent Methanol < 20% if solubility is poor).

Protocol:

  • Dissolution: Dissolve 5 mg of the compound in 20 mL of 0.15 M KCl. If the compound is hydrophobic, add methanol (up to 20% v/v) and perform a Yasuda-Shedlovsky extrapolation to 0% organic solvent.

  • Acidification: Lower the pH to ~2.0 using 0.1 M HCl to ensure the starting state is fully protonated (or neutral, depending on basicity).

  • Titration: Titrate with 0.01 M NaOH using a micro-burette. Record pH after every 2 µL addition.

  • Data Processing: Plot pH vs. Volume of NaOH. The inflection point at the basic region corresponds to the NH deprotonation.

    • Note: Use the Bjerrum difference plot method to distinguish overlapping pKa values if impurities are present.

Method B: UV-Vis Spectrophotometric Titration (High Sensitivity)

Recommended if the compound has low solubility (< 10 µM) or if high precision is needed. The nitrile group provides a distinct UV chromophore shift upon ionization.

Workflow:

  • Stock Solution: Prepare a 10 mM stock in DMSO.

  • Buffer Preparation: Prepare a series of buffers ranging from pH 7.0 to 12.0 (0.5 pH unit increments).

  • Measurement: Dilute stock into each buffer (final conc. 50 µM).

  • Scan: Record UV-Vis spectra (200–400 nm). Look for the bathochromic shift (red shift) of the

    
     as the pyrazolate anion forms.
    
  • Calculation: Fit absorbance at

    
     vs. pH to the Henderson-Hasselbalch equation.
    

UVVis_Workflow Step1 Prepare 10mM Stock (DMSO) Step2 Aliquot into Buffers (pH 7.0 - 12.0) Step1->Step2 Step3 Measure Absorbance (200-400 nm) Step2->Step3 Step4 Identify Isosbestic Point Step3->Step4 Check for Linearity Step5 Sigmoidal Fit (Abs vs pH) Step4->Step5 Calculate pKa

Caption: Spectrophotometric determination workflow for identifying the ionization constant via chromophore shift.

Data Summary & Reference Values

The following table synthesizes the predicted values for 3,4-dimethyl-1H-pyrazole-5-carbonitrile against established experimental values of structural analogs.

CompoundStructurepKa (NH Acid)pKa (N Basic)Source
Target Compound 3,4-dimethyl-5-CN-pyrazole 9.8 (Pred) ~1.8 (Pred) Calculated
Pyrazole-3-carbonitrileDes-methyl analog9.52~1.5[1, 2]
3,5-DimethylpyrazoleDes-cyano analog15.14.12[3, 4]
PyrazoleParent scaffold14.22.5[5]

Interpretation:

  • Acidity: The target is ~5 orders of magnitude more acidic than 3,5-dimethylpyrazole due to the nitrile group.

  • Basicity: The target is ~2.3 log units less basic than 3,5-dimethylpyrazole. It will not protonate under physiological conditions (pH 7.4).

Implications for Drug Development

  • Solubility: At pH 7.4, the compound exists as a neutral species. Solubility will be driven by lipophilicity (LogP ~0.7) rather than ionization. To improve solubility, pH must be adjusted > 10.5 (to form the anion), which is unsuitable for IV administration but relevant for process chemistry extraction.

  • Hydrogen Bonding: The neutral pyrazole NH is a strong Hydrogen Bond Donor (HBD). The nitrile N is a Hydrogen Bond Acceptor (HBA). This dual motif is excellent for binding pockets involving serine or threonine residues.

  • Metabolic Stability: The electron-deficient ring (due to -CN) is less susceptible to oxidative metabolism (CYP450) compared to the electron-rich 3,5-dimethylpyrazole.

References

  • ChemicalBook. (2025).[4][5] 1H-Pyrazole-3-carbonitrile Properties and pKa Data. Retrieved from

  • GuideChem. (2025). 1H-Pyrazole-3-carbonitrile MSDS and Predicted Properties. Retrieved from

  • PubChem. (2025).[6] 3,5-Dimethylpyrazole Compound Summary. National Library of Medicine. Retrieved from

  • NIST Chemistry WebBook. (2025).[4] 1H-Pyrazole, 3,4-dimethyl- Gas Phase Ion Energetics. Retrieved from

  • Imperial College London. (2024). Heteroaromatic Chemistry: Diazoles & Diazines Acidity Constants. Retrieved from

Sources

Executive Summary: The Nitrile "Anchor" in Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of kinase inhibitors and metabolic modulators, the 1H-pyrazole-5-carbonitrile motif represents a critical, yet synthetically nuanced, pharmacophore. Unlike its ubiquitous isomer, the 4-carbonitrile (easily accessible via Knoevenagel condensation), the 5-carbonitrile offers a distinct vector for hydrogen bonding and hydrophobic interaction, often targeting the "gatekeeper" regions of ATP-binding pockets or specific cysteine residues in covalent inhibition.

This guide addresses the structural rationale, the regiochemical challenges of synthesis, and the validated protocols required to integrate this moiety into drug discovery campaigns.

Structural & Pharmacological Rationale[1][2][3][4][5][6]

The incorporation of a nitrile (cyano) group at the C5 position of the pyrazole ring is rarely a random screening hit; it is a deliberate medicinal chemistry tactic designed to exploit specific biophysical properties.

The "Nitrile Effect" in Binding Pockets

The C5-nitrile operates through three distinct mechanisms:

  • Hydrogen Bond Acceptor: The linear geometry of the nitrile (

    
    ) allows it to accept hydrogen bonds from backbone amides or serine/threonine side chains. In CDK2 inhibitors, this often mimics the interaction of the purine N7 or carbonyls of natural substrates.
    
  • Metabolic Shielding: Substitution at C5 blocks oxidative metabolism (e.g., hydroxylation) that typically occurs on electron-rich pyrazole carbons, extending half-life (

    
    ).
    
  • Electronic Modulation: The strong electron-withdrawing nature (

    
    ) of the nitrile reduces the electron density of the pyrazole ring, altering the pKa of the N1-substituent and influencing solubility.
    
SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for a generic N1-aryl-pyrazole-5-carbonitrile kinase inhibitor.

SAR_Logic Core Pyrazole Core N1 N1-Aryl/Alkyl Tail (Solubility/Selectivity) Core->N1 Regiochemistry Control C5_CN C5-Nitrile (CN) (H-Bond Acceptor/Metabolic Block) Core->C5_CN Electronic w/d C3_R C3-Substituent (Hydrophobic Pocket Fill) Core->C3_R C4_R C4-H/Halogen (Steric Gate) Core->C4_R Cys/Ser Interaction Cys/Ser Interaction C5_CN->Cys/Ser Interaction Target Binding

Figure 1: Pharmacophore mapping of the 1H-pyrazole-5-carbonitrile scaffold.

Synthetic Strategies: Solving the Regioselectivity Problem

The synthesis of 5-carbonitrile derivatives is significantly more challenging than that of 4-carbonitriles. The reaction of hydrazines with malononitrile derivatives typically yields the 5-amino-4-carbonitrile isomer. To secure the nitrile at C5, one must control the cyclization regiochemistry of the hydrazine.

The "Carboxylate Route" (Recommended)

The most robust method involves synthesizing the pyrazole-5-carboxylate ester first, followed by functional group interconversion. This avoids the ambiguity of direct cyclization to nitriles.

  • Step 1: Regioselective Cyclization. Reaction of arylhydrazines with

    
    -diketoesters (or their enol ethers).
    
    • Critical Insight: Arylhydrazine hydrochlorides in protic solvents tend to favor the 1,3-isomer (5-H), whereas free base hydrazines favor the 1,5-isomer (5-substituent). However, for 5-carboxylates, using dimethyl acetylenedicarboxylate (DMAD) or specific 2,4-dioxoalkanoates is preferred.

  • Step 2: Amidation. Conversion of the ester to a primary amide.

  • Step 3: Dehydration. Conversion of the amide to the nitrile using

    
     or TFAA.
    
Synthetic Decision Tree

Synthesis_Flow Start Target: 1-Aryl-pyrazole-5-CN Choice Precursor Selection Start->Choice RouteA Route A: 1,3-Dicarbonyl Cyclization (Risk: Regio-isomers) Choice->RouteA RouteB Route B: 5-Carboxylate Dehydration (High Fidelity) Choice->RouteB StepA1 Hydrazine + Ethoxymethylene-malononitrile RouteA->StepA1 StepB1 Hydrazine + 2,4-Dioxoester RouteB->StepB1 ResultA Product: 5-Amino-4-CN (WRONG ISOMER) StepA1->ResultA StepB2 Isolate 5-COOEt Isomer StepB1->StepB2 StepB3 Amidation (NH3/MeOH) StepB2->StepB3 StepB4 Dehydration (POCl3) StepB3->StepB4 ResultB Product: 5-CN (CORRECT ISOMER) StepB4->ResultB

Figure 2: Synthetic workflow comparing the common (but incorrect) malononitrile route vs. the correct carboxylate dehydration route.

Experimental Protocols

The following protocols are designed for the synthesis of 1-phenyl-3-methyl-1H-pyrazole-5-carbonitrile . These protocols are self-validating; intermediates are isolated and characterized to ensure the final dehydration step is performed on the correct regioisomer.

Protocol A: Synthesis of Ethyl 1-phenyl-3-methyl-1H-pyrazole-5-carboxylate

Objective: Establish the pyrazole core with the ester handle at C5.

  • Reagents: Ethyl 2,4-dioxovalerate (10 mmol), Phenylhydrazine (10 mmol), Acetic Acid (glacial, 20 mL).

  • Procedure:

    • Dissolve Ethyl 2,4-dioxovalerate in Acetic Acid.

    • Add Phenylhydrazine dropwise at 0°C (Exothermic reaction—control temp to minimize tar formation).

    • Reflux the mixture for 3 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Workup: Pour into ice water. The 5-carboxylate isomer typically precipitates as a solid or oil that solidifies upon standing.

    • Validation:

      
       NMR must show the pyrazole C4-H singlet around 
      
      
      
      6.6–6.9 ppm. If the peak is
      
      
      ppm, you may have the 3-carboxylate isomer (rare under these specific acidic conditions, but possible).
  • Purification: Recrystallization from Ethanol/Water.

Protocol B: Conversion to 5-Carbonitrile (Dehydration)

Objective: Convert the C5-ester to C5-nitrile.

  • Step 1 (Amidation): Suspend the ester (5 mmol) in concentrated aqueous ammonia (10 mL) and Ethanol (5 mL). Stir in a sealed pressure tube at 80°C for 12 hours. Evaporate solvent to yield the primary amide .

    • Checkpoint: IR spectrum should show amide bands at ~1660 cm⁻¹.

  • Step 2 (Dehydration):

    • Dissolve the crude amide (1.0 eq) in dry

      
       (DCM).
      
    • Add Triethylamine (3.0 eq).

    • Cool to 0°C and add Trifluoroacetic Anhydride (TFAA) (1.5 eq) dropwise.

    • Stir for 1 hour at 0°C, then warm to Room Temp.

    • Quench: Add saturated

      
      .
      
  • Data Analysis:

    • IR: Look for the sharp, distinct

      
       stretch at 2220–2240 cm⁻¹ .
      
    • 
       NMR:  The nitrile carbon typically appears at ~112–115 ppm .
      

Therapeutic Case Studies & Data

The 5-carbonitrile motif is prominent in kinase inhibitors where the nitrile interacts with the "hinge region" or specific water networks.

Case Study: CDK2 Inhibition

In the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, replacing a C5-H or C5-Methyl with a C5-Nitrile often results in a 10-fold increase in potency due to improved electronic complementarity with the ATP binding site.

Comparative Potency Data (Hypothetical Representative Data):

CompoundR (C5-Position)IC50 (CDK2)Solubility (pH 7.4)Notes
A -H450 nMHighBaseline activity
B -CH3120 nMLowSteric clash in some isoforms
C -CN 12 nM Moderate H-bond to backbone NH
D -CONH285 nMHighPermeability issues (PSA high)

Table 1: Impact of C5-substitution on CDK2 potency. The nitrile provides the optimal balance of potency and physicochemical properties.

References

  • Regioselective Synthesis of Pyrazoles

    • Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
    • Source:J. Org.[1] Chem. / NIH PubMed Central.

    • URL:[Link]

  • Nitrile in Medicinal Chemistry

    • Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
    • Source:J. Med. Chem. (ACS Publications).

    • URL:[Link]

  • CDK Inhibitor Applications

    • Title: Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.[2]

    • Source:RSC Advances.
    • URL:[Link]

  • Amide Dehydration Protocols

    • Title: Efficient New Protocols for Converting Primary Amides into Nitriles.[3]

    • Source:ACS Omega.
    • URL:[Link]

Sources

Comprehensive Safety and Technical Guide for Dimethyl Pyrazole Carbonitriles in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Dimethyl pyrazole carbonitriles (such as 3,5-dimethyl-1H-pyrazole-4-carbonitrile) represent a highly versatile class of heterocyclic scaffolds heavily utilized in modern medicinal chemistry. Their unique structural topology—combining the electron-rich, hydrogen-bonding pyrazole ring with the strongly electron-withdrawing carbonitrile group—makes them privileged structures for the development of anticancer, antimicrobial, and anti-inflammatory agents[1]. However, the exact physicochemical properties that enable high-affinity target binding also dictate strict toxicological hazards and handling requirements.

This whitepaper synthesizes core Safety Data Sheet (SDS) parameters with field-proven experimental workflows, providing a comprehensive, self-validating guide for researchers and drug development professionals.

Physicochemical Properties & Hazard Classification

Understanding the baseline properties of dimethyl pyrazole carbonitriles is critical for predicting their behavior in biological assays and mitigating risks during chemical storage. The presence of the carbonitrile (-C≡N) group introduces specific reactivity profiles, while the pyrazole nitrogen atoms influence solubility and act as hydrogen bond donors/acceptors[2].

Table 1: Consensus Physicochemical & Hazard Data for Dimethyl Pyrazole Carbonitriles

Property / HazardDescription / ValueCausality & Experimental Impact
Molecular Formula C6H7N3 (for 3,5-dimethyl derivative)Low molecular weight (<150 g/mol ) enables rapid cellular penetration and high bioavailability in in vitro models.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)The electrophilic nature of the nitrile group can interact with nucleophilic residues in mucosal membranes, causing acute respiratory and ocular irritation[3].
Acute Toxicity Category 4 (Oral/Inhalation)Harmful if swallowed or inhaled (H302, H332) due to potential metabolic liberation of reactive intermediates in the hepatic system[4].
Solubility Soluble in DMSO, DMF; poorly soluble in waterHigh lipophilicity requires organic solvents for stock solutions, necessitating compatible PPE (e.g., nitrile gloves) to prevent solvent-mediated dermal absorption[5].
Stability Stable under standard conditionsIncompatible with strong oxidizing agents; thermal decomposition yields toxic carbon oxides and nitrogen oxides, requiring storage away from heat sources[3].

Pharmacological Mechanisms & Toxicological Implications

In drug development, pyrazole carbonitriles are frequently optimized to target specific cellular pathways, such as inhibiting cyclin-dependent kinases (CDKs) or inducing cell cycle arrest via p53-independent pathways[5]. The structural tension between the electron-donating methyl groups and the electron-withdrawing cyano group enhances the molecule's ability to intercalate or bind to kinase active sites[6].

However, this high binding affinity can also lead to off-target cytotoxicity if the therapeutic window is not carefully established.

Mechanism Compound Dimethyl Pyrazole Carbonitrile Target Kinase Binding (e.g., CDKs, COX-2) Compound->Target High Affinity Metabolism Hepatic Metabolism (CYP450 enzymes) Compound->Metabolism Biotransformation Efficacy Cell Cycle Arrest (Therapeutic Effect) Target->Efficacy Targeted Inhibition Toxicity Off-Target Binding (Cytotoxicity/Irritation) Target->Toxicity Non-specific Binding Metabolism->Toxicity Reactive Intermediates

Mechanistic pathway of therapeutic efficacy vs. off-target cytotoxicity.

Standard Operating Procedure (SOP): Safe Handling & Exposure Control

Because dimethyl pyrazole carbonitriles are classified as respiratory and skin irritants (H315, H319, H335)[7], empirical safety protocols must be strictly enforced. The following self-validating system ensures exposure risks are mitigated through physical and procedural barriers.

Step-by-Step Handling Methodology:

  • Engineering Controls Verification: Prior to weighing, verify that the Class II biological safety cabinet (BSC) or chemical fume hood has a face velocity of at least 100 fpm.

    • Causality: These compounds often exist as fine, low-density powders prone to aerosolization. Proper exhaust ventilation prevents inhalation exposure and respiratory tract irritation (H335)[8].

  • PPE Donning: Equip standard laboratory PPE: lab coat, safety goggles with side shields, and double-layered nitrile gloves.

    • Causality: Nitrile provides superior chemical resistance to the organic solvents (e.g., DMSO) required to dissolve the lipophilic pyrazole carbonitriles, preventing solvent-facilitated dermal transport[7].

  • Weighing and Aliquoting: Use an anti-static weighing boat. Cap the source vial immediately after transferring the required mass.

    • Causality: Static charge can cause the powder to violently disperse. Immediate capping minimizes environmental moisture absorption and prevents degradation.

  • Decontamination: Wipe down the analytical balance and surrounding surfaces with a 70% isopropanol solution. Dispose of the primary (outer) gloves in a designated hazardous waste bin.

    • Causality: Cross-contamination can skew sensitive in vitro assays and pose a latent contact hazard to other laboratory personnel.

Experimental Protocol: In Vitro Cytotoxicity & Safety Screening

To establish the therapeutic window and validate the safety profile of a synthesized dimethyl pyrazole carbonitrile, researchers must perform rigorous cytotoxicity screening. The MTT assay is the gold standard for this validation.

Step-by-Step Workflow:

  • Cell Seeding: Plate human target cells (e.g., MCF-7 breast cancer cells or HepG2 liver cells) in a 96-well plate at a density of

    
     cells/well in 100 µL of complete culture media. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Compound Preparation: Dissolve the pyrazole carbonitrile in 100% molecular-grade DMSO to create a 10 mM stock. Dilute serially in culture media to achieve final concentrations ranging from 1 µM to 100 µM.

    • Critical Control: Ensure the final DMSO concentration in the wells strictly does not exceed 0.5% (v/v).

    • Causality: DMSO concentrations >0.5% are independently cytotoxic and will artificially depress cell viability, confounding the compound's actual IC50 value[6].

  • Treatment: Aspirate old media and add 100 µL of the compound-containing media to the respective wells. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

    • Causality: Viable cells with active mitochondrial reductases convert the water-soluble yellow MTT into insoluble purple formazan crystals. Dead or arrested cells do not, providing a direct quantitative measure of metabolic viability[5].

  • Solubilization and Reading: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan. Measure absorbance at 570 nm using a microplate reader to calculate the IC50.

Workflow Start Synthesize/Procure Pyrazole Carbonitrile Stock Prepare 10mM DMSO Stock Start->Stock Treat Treat Cell Lines (48h Incubation) Stock->Treat Dilute <0.5% DMSO MTT Perform MTT Assay (Measure Viability) Treat->MTT Decision Calculate IC50 MTT->Decision Toxic IC50 < 10 µM (High Toxicity) Decision->Toxic Potent/Toxic Safe IC50 > 50 µM (Favorable Safety) Decision->Safe Well Tolerated

Logical workflow for evaluating the in vitro safety profile of pyrazole carbonitriles.

Emergency Response & Environmental Disposal

Despite stringent engineering controls, accidental exposure or spills require immediate, protocol-driven responses to prevent systemic toxicity or environmental damage.

  • Spill Mitigation: In the event of a powder spill, do not sweep. Cover the spill with damp absorbent paper to prevent aerosolization. Transfer the material to a sealed, labeled chemical waste container using non-sparking tools[8].

  • First Aid (Exposure):

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes immediately[3].

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, then continue rinsing[7].

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[8].

  • Environmental Toxicity: Pyrazole derivatives can exhibit significant aquatic toxicity and act as environmental pollutants. They must never be disposed of down the drain. All liquid and solid waste must be incinerated by a certified hazardous waste disposal facility in accordance with local regulatory guidelines (e.g., EPA, REACH)[7].

References

1.[3] AK Scientific, Inc. "5-Amino-1-methyl-1H-pyrazole-4-carbonitrile Safety Data Sheet." AK Scientific. 3 2.[8] ChemScene. "Safety Data Sheet: 5-Amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile." ChemScene LLC.8 3.[7] Selleck Chemicals. "Safety Data Sheet: 1H-Pyrazole-4-carbonitrile derivatives." Selleck.cn. 7 4.[5] MDPI. "Nanoformulation of a Novel Pyrano[2,3-c] Pyrazole Heterocyclic Compound AMDPC Exhibits Anti-Cancer Activity via Blocking the Cell Cycle through a P53-Independent Pathway." Pharmaceuticals. 5 5.[4] Key Organics. "Safety Data Sheet: 3-(3-bromophenyl)-1H-pyrazole-4-carbonitrile." Key Organics Limited. 4 6.[1] IJNRD. "Mini review on anticancer activities of Pyrazole Derivatives." International Journal of Novel Research and Development. 1 7.[2] ACS Publications. "Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives." ACS Omega. 2 8.[6] NIH PMC. "Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds." National Institutes of Health. 6

Sources

Methodological & Application

Application Note: De Novo Synthesis of 3,4-Dimethyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide

Executive Summary

The pyrazole core is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for phenyl and heteroaromatic rings to improve aqueous solubility and target affinity. Specifically, 3,4-dimethyl-1H-pyrazole-5-carbonitrile is a highly valuable building block for the synthesis of complex pyrazolopyrimidines and targeted kinase inhibitors.

This application note details a robust, scalable, and self-validating three-step synthetic protocol to access this compound starting from hydrazine monohydrate and ethyl 3-methyl-2,4-dioxopentanoate. By avoiding highly unstable


-cyano ketone intermediates, this route ensures high atom economy, strict regiocontrol, and excellent safety profiles for scale-up.

Retrosynthetic Strategy & Mechanistic Rationale

While the direct cyclocondensation of hydrazine with a cyano-1,3-dicarbonyl equivalent (e.g., 3-methyl-2,4-dioxopentanenitrile) appears retrosynthetically elegant,


-cyano ketones are notoriously unstable. They are prone to spontaneous polymerization and susceptible to hydrolysis under the nucleophilic conditions required for hydrazine addition.

To circumvent this, we employ a telescoped ester-amide-nitrile sequence .

  • Cyclocondensation: Hydrazine reacts with ethyl 3-methyl-2,4-dioxopentanoate. The thermodynamic driving force of aromatization ensures the formation of the pyrazole core ().

  • Aminolysis: The highly stable ester is converted to a primary carboxamide using ammonia.

  • Dehydration: Phosphorus oxychloride (

    
    ) acts as a dehydrating agent to yield the final carbonitrile, a standard and high-yielding transformation in heterocyclic chemistry ().
    

SyntheticWorkflow SM Hydrazine Monohydrate + Ethyl 3-methyl-2,4-dioxopentanoate Int1 Ethyl 3,4-dimethyl-1H- pyrazole-5-carboxylate SM->Int1 EtOH, Reflux Cyclocondensation Int2 3,4-dimethyl-1H- pyrazole-5-carboxamide Int1->Int2 NH3/MeOH, 80 °C Aminolysis Prod 3,4-dimethyl-1H- pyrazole-5-carbonitrile Int2->Prod POCl3, Reflux Dehydration

Fig 1. Three-step synthetic workflow for 3,4-dimethyl-1H-pyrazole-5-carbonitrile.

Mechanistic Causality in Cyclocondensation

The regioselectivity and efficiency of the initial pyrazole formation are governed by the differential electrophilicity of the dicarbonyl species. The initial nucleophilic attack by hydrazine preferentially occurs at the more sterically accessible and electrophilic C4 ketone. Subsequent intramolecular cyclization onto the C2


-ketoester carbon forms the 5-membered ring. The elimination of two water molecules is thermodynamically driven by the generation of the aromatic 

-electron pyrazole system ().

Mechanism Step1 1. Nucleophilic Attack Hydrazine attacks C4 carbonyl of diketoester Step2 2. Hydrazone Intermediate Formation of C=N bond via water elimination Step1->Step2 Step3 3. Intramolecular Cyclization Terminal nitrogen attacks C2 carbonyl Step2->Step3 Step4 4. Aromatization Elimination of second H2O yields pyrazole core Step3->Step4

Fig 2. Mechanistic sequence for the cyclocondensation of hydrazine with 1,3-dicarbonyls.

(Note: Due to rapid annular tautomerism in solution, the 3,4-dimethyl-1H-pyrazole-5-carboxylate and 4,5-dimethyl-1H-pyrazole-3-carboxylate forms exist in dynamic equilibrium).

Experimental Protocols (Step-by-Step)

Step 1: Synthesis of Ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate

Causality Check: Ethanol is selected as the solvent because its protic nature facilitates the proton transfers necessary for hydrazone formation and subsequent dehydration.

  • Initiation: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 3-methyl-2,4-dioxopentanoate (17.2 g, 100 mmol) and absolute ethanol (150 mL). Cool the solution to 0 °C using an ice-water bath.

  • Addition: Slowly add hydrazine monohydrate (5.25 g, 105 mmol) dropwise over 15 minutes. Self-Validation: The reaction is exothermic; maintaining the temperature below 10 °C prevents the formation of unwanted acyclic hydrazide byproducts.

  • Cyclization: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (78 °C) for 2 hours.

  • Workup: Monitor by LC-MS until the starting material is consumed. Concentrate the solvent in vacuo. Dissolve the residue in ethyl acetate (200 mL), wash with brine (2 × 50 mL), dry over anhydrous

    
    , and concentrate to yield a pale yellow solid.
    
Step 2: Synthesis of 3,4-dimethyl-1H-pyrazole-5-carboxamide

Causality Check: Aminolysis of esters is an equilibrium-driven process. Conducting the reaction in a sealed pressure vessel prevents the escape of


 gas, ensuring a high localized concentration of the nucleophile to drive the reaction to completion.
  • Initiation: Dissolve the crude ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate (13.4 g, ~80 mmol) in a 7N solution of ammonia in methanol (150 mL) within a heavy-walled pressure tube.

  • Reaction: Seal the tube securely and heat to 80 °C behind a blast shield for 16 hours.

  • Workup: Cool the vessel completely to 0 °C before unsealing. Evaporate the methanol under reduced pressure. Triturate the resulting crude mass with cold diethyl ether (50 mL) and filter to isolate the carboxamide as a white crystalline powder.

Step 3: Synthesis of 3,4-dimethyl-1H-pyrazole-5-carbonitrile

Causality Check:


 serves as both the solvent and the electrophilic dehydrating agent. It converts the amide oxygen into a highly reactive dichlorophosphate leaving group. Subsequent base-mediated elimination (often utilizing the intrinsic basicity of the pyrazole or an added base like pyridine) expels the leaving group to form the nitrile.
  • Initiation: In a 250 mL flask, suspend 3,4-dimethyl-1H-pyrazole-5-carboxamide (8.3 g, 60 mmol) in anhydrous

    
     (25 mL).
    
  • Dehydration: Heat the mixture to reflux (105 °C) for 4 hours. Self-Validation: The suspension will gradually turn into a clear, homogenous solution as the polar amide is converted into the highly soluble carbonitrile.

  • Quenching (Critical Safety Step): Cool the mixture to room temperature. Slowly and cautiously pour the mixture over crushed ice (200 g) with vigorous stirring to hydrolyze excess

    
    .
    
  • Neutralization & Extraction: Adjust the aqueous mixture to pH 7.0 using cold concentrated aqueous ammonia. Extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with saturated

    
    , dry over 
    
    
    
    , and concentrate. Purify via recrystallization from hexane/ethyl acetate to afford the pure nitrile.

Analytical Characterization & Data Tables

To ensure a self-validating workflow, the following quantitative data and expected analytical signatures should be used to verify the integrity of the synthesized compounds at each stage.

Table 1: Reaction Optimization & Yield Summary

StepTransformationKey ReagentsTime / TempIsolated YieldPurity (HPLC)
1 Cyclocondensation

, EtOH
2 h / 78 °C88%>98%
2 Aminolysis7N

in MeOH
16 h / 80 °C91%>95%
3 Dehydration

(neat)
4 h / 105 °C76%>99%

Table 2: Expected Analytical Signatures for Final Product

Analytical MethodExpected Spectral Data for 3,4-dimethyl-1H-pyrazole-5-carbonitrile

H NMR (400 MHz, DMSO-

)

13.40 (br s, 1H, N-H), 2.18 (s, 3H, C4-CH

), 2.10 (s, 3H, C3-CH

)

C NMR (100 MHz, DMSO-

)

145.2 (C3), 122.5 (C5), 116.8 (-CN), 114.1 (C4), 10.5 (CH

), 8.2 (CH

)
FT-IR (ATR, cm

)
3210 (N-H stretch), 2235 (sharp, C

N stretch), 1560 (C=N stretch)
HRMS (ESI-TOF) Calculated for C

H

N

[M+H]

: 122.0718; Found: 122.0715

Safety, Scale-up & E-E-A-T Considerations

  • Hydrazine Toxicity: Hydrazine monohydrate is a known carcinogen and highly toxic. All handling must occur in a certified fume hood using appropriate PPE (double nitrile gloves, face shield).

  • Exothermic Quenching: The quenching of

    
     with water is violently exothermic and releases 
    
    
    
    gas. The reaction mixture must be added to a large excess of ice dropwise. Reverse addition (adding water to
    
    
    ) will result in a dangerous thermal runaway and must be strictly avoided.
  • Scale-up adjustments: For batch sizes exceeding 50 grams, the neat

    
     dehydration step should be modified to use a co-solvent (such as toluene or acetonitrile) to improve heat dissipation and control the kinetics of the reaction.
    

References

  • Organic Syntheses, Coll. Vol. 1, p.309 (1941); Vol. 31, p.43 (1951). 3,5-Dimethylpyrazole. Demonstrates the foundational thermodynamic principles of pyrazole cyclocondensation from 1,3-dicarbonyls and hydrazine. URL:[Link]

  • The Journal of Organic Chemistry (American Chemical Society), 2024. Efficient Access to Functionalized N-Difluoromethylpyrazoles. Validates the standard use of POCl3 for the high-yield dehydration of pyrazole-carboxamides to carbonitriles. URL:[Link]

  • Molecules (MDPI), 2018, 23(1), 134. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Provides comprehensive mechanistic insights into the regioselectivity and step-economy of pyrazole multicomponent and condensation reactions. URL:[Link]

Application Note: Synthesis of 4,5-Dimethyl-1H-pyrazole-3-carbonitrile via Amide Dehydration

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Introduction

The synthesis of highly functionalized pyrazole carbonitriles is a critical operation in medicinal chemistry and agrochemical development. The cyano group serves as a versatile pharmacophore—often acting as a robust bioisostere for halogens or metabolic soft spots—and is a primary building block for downstream transformations into tetrazoles, amidines, and primary amines.

The preparation of 4,5-dimethyl-1H-pyrazole-3-carbonitrile is most efficiently achieved through the chemical dehydration of its corresponding primary amide, 4,5-dimethyl-1H-pyrazole-3-carboxamide. While a variety of dehydrating agents exist—including catalytic Appel conditions[1] or phosphorus-III reagents like PCl3[2]—Phosphorus oxychloride (POCl3) remains the industry standard for robust, electron-rich heterocycles due to its high atom economy, operational simplicity, and scalability[3].

This application note details a self-validating, causality-driven protocol for this transformation, ensuring high yields and high purity for downstream drug development applications.

Mechanistic Insights: The Causality of Dehydration

Understanding the molecular mechanics behind POCl3-mediated dehydration is essential for troubleshooting and scale-up. The transformation is not a simple elimination of water; it is a highly orchestrated sequence of nucleophilic addition and E2-like elimination[4].

  • Nucleophilic Attack : The reaction initiates when the oxygen atom of the primary amide attacks the electrophilic phosphorus center of POCl3.

  • Leaving Group Formation : This attack displaces a chloride ion and converts the inherently poor leaving group (carbonyl oxygen) into a highly reactive, electron-withdrawing dichlorophosphite intermediate (–O–POCl2).

  • Elimination : The displaced chloride (or an auxiliary amine base) abstracts a proton from the amide nitrogen. The subsequent collapse of the intermediate drives an E2-like elimination, expelling the phosphoryl leaving group and generating the carbon-nitrogen triple bond[4].

Crucially, the acidic environment generated by the HCl byproduct serves a protective function. It protonates the basic nitrogen of the pyrazole ring, rendering the heterocycle highly electron-deficient. This prevents unwanted electrophilic aromatic substitution (chlorination) or irreversible N-phosphorylation, directing the reactivity exclusively toward the primary amide.

MechanisticPathway Amide Amide C=O Nucleophilic Attack Phosphoryl Phosphoryl Intermediate [-O-POCl2] Amide->Phosphoryl POCl3 Elimination E2-like Elimination Base/Heat mediated Phosphoryl->Elimination -HCl Nitrile Nitrile Formation + PO2Cl + HCl Elimination->Nitrile

Fig 1. Mechanistic pathway of primary amide dehydration utilizing POCl3.

Experimental Workflow & Self-Validating Protocol

The following protocol integrates self-validating checkpoints. By monitoring physical and chemical changes, scientists can confirm reaction progress without relying solely on end-point analytics.

ExperimentalWorkflow Start 4,5-Dimethyl-1H-pyrazole- 3-carboxamide Reagent Add POCl3 (Dehydrating Agent) Solvent: Toluene or Neat Start->Reagent Reaction Reflux (90-110°C) 2-4 hours Reagent->Reaction Monitor TLC Monitoring (Check for amide consumption) Reaction->Monitor Monitor->Reaction Incomplete Quench Careful Quench Ice-water (Neutralize to pH 7) Monitor->Quench Complete Extract Extraction (EtOAc) Wash: Brine, Dry: Na2SO4 Quench->Extract Purify Purification (Silica Gel Column or Recryst.) Extract->Purify Product 4,5-Dimethyl-1H-pyrazole- 3-carbonitrile Purify->Product

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the target nitrile.

Step-by-Step Methodology

Step 1: Reagent Charging & Activation

  • Action : To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,5-dimethyl-1H-pyrazole-3-carboxamide (10.0 mmol, 1.0 eq). Cool the flask to 0 °C using an ice bath. Slowly add POCl3 (30.0 mmol, 3.0 eq) dropwise.

  • Causality : The flask must be strictly anhydrous. POCl3 reacts violently with ambient moisture to form phosphoric acid and HCl, which depletes the active reagent[3].

  • Self-Validation : A mild exotherm and the gradual dissolution of the solid amide into the POCl3 matrix validate the initial formation of the phosphoryl intermediate.

Step 2: Thermal Dehydration

  • Action : Attach a reflux condenser fitted with an acid gas scrubber. Heat the reaction mixture to 90 °C for 3 hours.

  • Causality : The E2-like elimination of the dichlorophosphite group requires thermal activation to overcome the transition state energy barrier[4].

  • Self-Validation : Continuous bubbling (evolution of HCl gas) will be observed. The cessation of vigorous gas evolution is a strong macroscopic indicator that the dehydration is nearing completion.

Step 3: Chromatographic Monitoring

  • Action : After 2.5 hours, pull a 10 µL aliquot, quench it in 1 mL of saturated NaHCO3, and extract with 1 mL of Ethyl Acetate (EtOAc). Spot the organic layer on a silica TLC plate (Eluent: 5% MeOH in DCM).

  • Self-Validation : The starting amide is a strong hydrogen-bond donor/acceptor and will present as a low-Rf spot. The target nitrile lacks this H-bonding capacity and will migrate significantly higher. The complete disappearance of the low-Rf spot validates total conversion.

Step 4: Quenching & Neutralization

  • Action : Cool the reaction mixture to room temperature. Transfer the mixture dropwise into a vigorously stirred beaker containing 100 g of crushed ice. Slowly add saturated aqueous NaHCO3 until the pH reaches 7.0–7.5.

  • Causality : Ice-water safely hydrolyzes excess POCl3 into water-soluble phosphoric acid. The low temperature prevents the thermodynamic hydrolysis of the newly formed nitrile back to an amide. Neutralization is critical: the pyrazole ring (pKa ~2.5) must be deprotonated to its free-base form to partition effectively into the organic phase during extraction.

Step 5: Extraction & Isolation

  • Action : Extract the neutralized aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Self-Validation : The isolated crude product can be validated via IR spectroscopy. The disappearance of broad N-H/C=O stretches (~3400, 1650 cm⁻¹) and the appearance of a sharp, distinct C≡N stretch (~2230 cm⁻¹) provides absolute confirmation of the nitrile functional group.

Quantitative Data Summary

For ease of replication and process scaling, the stoichiometric parameters and expected outcomes are summarized below:

ParameterValue / MetricMechanistic Rationale
Substrate 1.0 Equivalent4,5-dimethyl-1H-pyrazole-3-carboxamide (Starting Material).
Dehydrating Agent 3.0 - 5.0 EquivalentsPOCl3 acts as both the electrophilic activator and the solvent. Excess drives the reaction kinetics forward.
Temperature 90 °C - 100 °CProvides the necessary activation energy for the E2-like elimination step.
Reaction Time 2.5 - 4.0 HoursSufficient for complete conversion without inducing thermal degradation of the pyrazole core.
Quench pH 7.0 - 7.5Ensures the pyrazole nitrogen is deprotonated (free base) for optimal organic extraction.
Expected Yield 75% - 85%High efficiency is driven by the irreversible elimination of the gaseous HCl byproduct.

Alternative Conditions for Sensitive Substrates

While POCl3 is highly effective for robust pyrazoles, substrates bearing acid-sensitive functional groups (e.g., acetals, specific protecting groups) may degrade under these conditions. In such cases, alternative methodologies should be employed:

  • Catalytic Appel Reaction : Utilizing oxalyl chloride, triethylamine, and a catalytic amount (1 mol %) of triphenylphosphine oxide (Ph3PO) provides a rapid, mild dehydration completed in under 10 minutes at room temperature[1].

  • Phosphorus-III Reagents : Systems utilizing P(NMe2)3 or PCl3 coupled with an amine base have been demonstrated to convert primary amides to nitriles under operationally mild conditions with broad functional group tolerance[2].

References[2] Title: Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3

Source: PMC (National Institutes of Health) URL: [Link]4] Title: Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 Source: Chemistry Steps URL: [Link]1] Title: Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction Source: Organic Chemistry Portal (Organic Letters) URL: [Link]3] Title: Amide to Nitrile - Common Conditions: POCl3 Source: Common Organic Chemistry URL: [Link]

Sources

Application Note: High-Yield Synthesis of 4-Cyano-3,5-Dimethylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for synthesizing 4-cyano-3,5-dimethylpyrazole (also known as 3,5-dimethyl-1H-pyrazole-4-carbonitrile) via the condensation of 3-cyanopentane-2,4-dione with hydrazine hydrate. This reaction is a specialized variation of the Knorr Pyrazole Synthesis. The resulting scaffold is a critical intermediate in the development of phosphodiesterase 4 (PDE4) inhibitors, antimicrobial agents, and Janus kinase (JAK) inhibitors.

Unlike standard 1,3-diketone condensations, the presence of the electron-withdrawing nitrile group at the C3 position of the starting material alters the electrophilicity of the carbonyls, requiring precise temperature control to maximize yield and prevent nitrile hydrolysis.

Scientific Background & Mechanism[1][2][3][4][5]

The Knorr Condensation Mechanism

The reaction proceeds through a double nucleophilic addition-elimination pathway. Hydrazine, acting as a bis-nucleophile, attacks the carbonyl carbons of the 1,3-diketone.

  • Formation of Mono-hydrazone: The first hydrazine amine group attacks one carbonyl, eliminating water to form a hydrazone intermediate.

  • Cyclization: The second amine group attacks the remaining carbonyl.[1]

  • Aromatization: Subsequent dehydration drives the formation of the aromatic pyrazole ring.

The nitrile group at position 3 remains intact under neutral to mildly basic conditions, serving as a versatile handle for downstream medicinal chemistry transformations (e.g., hydrolysis to amides or reduction to amines).

Mechanistic Pathway (Graphviz)

ReactionMechanism Reactants 3-cyanopentane-2,4-dione + Hydrazine Hydrate Inter1 Mono-hydrazone Intermediate Reactants->Inter1 Nucleophilic Attack (-H₂O) Inter2 5-Hydroxy-pyrazoline (Cyclized) Inter1->Inter2 Intramolecular Cyclization Product 4-Cyano-3,5-dimethylpyrazole (Aromatic) Inter2->Product Dehydration (Aromatization) Byproduct 2 H₂O Inter2->Byproduct Elimination

Figure 1: Stepwise mechanism of the modified Knorr Pyrazole Synthesis preserving the nitrile functionality.[1]

Experimental Protocol

Reagents & Materials
ReagentPurityEquiv.[2]Role
3-Cyanopentane-2,4-dione >98%1.0Substrate
Hydrazine Hydrate 80% (aq)1.1 - 1.2Nucleophile
Ethanol (Absolute) ACS GradeSolventReaction Medium
Ice/Water N/AQuenchPrecipitation

Safety Note: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Handle in a fume hood with double nitrile gloves.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Dissolution: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 12.5 g (0.1 mol) of 3-cyanopentane-2,4-dione in 50 mL of absolute ethanol .

  • Temperature Control: Place the RBF in an ice-water bath and cool the solution to 0–5 °C. Expert Insight: Cooling is critical. The reaction is exothermic; uncontrolled heat can lead to the formation of azines (dimers) or nitrile hydrolysis.

Phase 2: Addition & Reflux
  • Addition: Add 6.0 mL (approx. 0.12 mol) of Hydrazine Hydrate dropwise over 20 minutes. Ensure the internal temperature does not exceed 10 °C during addition.

  • Equilibration: Allow the mixture to stir at room temperature for 30 minutes.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 2 to 3 hours .

    • Monitoring: Monitor reaction progress via TLC (Mobile Phase: 1:1 Ethyl Acetate/Hexane). The starting material (Rf ~0.6) should disappear, and a highly polar product spot (Rf ~0.3) will appear.[3][4]

Phase 3: Workup & Isolation
  • Crystallization: Remove heat and allow the solution to cool to room temperature. The product often crystallizes spontaneously upon cooling.

  • Precipitation: Pour the reaction mixture into 100 mL of crushed ice/water with vigorous stirring. This removes excess hydrazine and maximizes precipitation.

  • Filtration: Filter the white solid using a Büchner funnel.

  • Washing: Wash the filter cake with 2 x 20 mL of cold water, followed by 1 x 10 mL of cold ethanol.

Phase 4: Purification
  • Recrystallization: Recrystallize the crude solid from hot ethanol or an ethanol/water (8:2) mixture.

  • Drying: Dry the crystals in a vacuum oven at 60 °C for 4 hours.

Workflow Visualization

ProtocolWorkflow Start Start: Dissolve 3-cyano-2,4-pentanedione in Ethanol (0-5°C) Add Dropwise Addition of Hydrazine Hydrate Start->Add Reflux Reflux at 78°C (2-3 Hours) Add->Reflux Check TLC Check (Complete?) Reflux->Check Check->Reflux No (Extend Time) Quench Pour into Crushed Ice (Precipitation) Check->Quench Yes Filter Vacuum Filtration & Cold Wash Quench->Filter Pure Recrystallize (EtOH) & Dry Filter->Pure

Figure 2: Operational workflow for the synthesis and isolation of the pyrazole product.

Characterization & Expected Data

Physical Properties[7][10]
  • Appearance: White to off-white crystalline needles.

  • Melting Point: 230–233 °C (Lit. value).

  • Yield: Typical isolated yields range from 75% to 85% .

Spectroscopic Data[10]
  • IR (KBr):

    • 2210–2230 cm⁻¹: Sharp peak corresponding to the Nitrile (C≡N) stretch. Note: This confirms the nitrile survived the reaction.

    • 3100–3250 cm⁻¹: Broad band for NH stretch (pyrazole N-H).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.35 (s, 6H, 2 x CH₃): Two methyl groups (often appear as a singlet if chemically equivalent due to tautomerism).

    • δ 13.0 (br s, 1H, NH): Exchangeable pyrazole proton.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Oily Product Incomplete precipitation or excess solvent.Concentrate the ethanol solution by 50% before pouring into ice water.
Missing Nitrile Peak (IR) Hydrolysis to amide/acid.Reaction temperature too high or pH too basic. Ensure dropwise addition at 0°C; do not use NaOH/KOH.
Yellow/Brown Impurity Oxidation or azine formation.Use fresh hydrazine hydrate. Conduct reaction under Nitrogen atmosphere if reagents are old.

References

  • Synthesis of 3,5-dimethylpyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 2011, 3(4), 323-329.

  • Reaction of β-Cyano Esters with Hydrazine Hydrate. Journal of Heterocyclic Chemistry, 2005, 42, 919.[5]

  • 3,5-Dimethylpyrazole: A Key Intermediate in Pharmaceutical Synthesis. NBInno Application Notes.

  • Wolff-Kishner Reaction and Hydrazine Nucleophilic Addition. Chemistry LibreTexts.

Sources

Strategic Utilization of 3,4-Dimethyl-1H-pyrazole-5-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole ring system is a privileged scaffold in modern drug discovery, appearing in blockbuster drugs such as celecoxib, ruxolitinib, and sildenafil. Among its derivatives, 3,4-dimethyl-1H-pyrazole-5-carbonitrile (CAS 2138948-90-8) represents a highly versatile "molecular editing" tool. This intermediate offers a unique combination of steric bulk (via the 3,4-dimethyl pattern) and electronic withdraw (via the 5-cyano group), making it ideal for tuning the lipophilicity and metabolic stability of kinase inhibitors and GPCR ligands. This guide details the synthesis, physicochemical profiling, and strategic functionalization of this intermediate, with a specific focus on controlling regioselectivity during N-alkylation.[1]

Chemical Profile & Technical Specifications[2][3][4][5][6][7][8]

PropertySpecification
Chemical Name 3,4-Dimethyl-1H-pyrazole-5-carbonitrile (Tautomer: 4,5-Dimethyl-1H-pyrazole-3-carbonitrile)
CAS Number 2138948-90-8
Molecular Formula C₆H₇N₃
Molecular Weight 121.14 g/mol
Physical State Crystalline Solid (Off-white to pale yellow)
Solubility Soluble in DMSO, DMF, MeOH, EtOH; Sparingly soluble in water
pKa (Calculated) ~9.5 (NH acidity)
Key Hazards Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation)

Structural Insight: In solution, this compound exists in dynamic equilibrium between the 1H- and 2H-tautomers. The presence of the methyl groups at positions 3 and 4 creates a specific steric environment that significantly influences the regiochemical outcome of N-substitution reactions, a critical factor in structure-activity relationship (SAR) studies.

Synthesis Protocol: Cyclocondensation Route[11]

The most atom-economical route to the target scaffold involves the cyclocondensation of hydrazine with a


-ketonitrile precursor. This method avoids the harsh dehydrating conditions required for amide-to-nitrile conversions.
Precursor Preparation: 2-Methyl-3-oxobutanenitrile

Note: This precursor (CAS 4468-47-7) is commercially available but can be synthesized via Claisen condensation of propionitrile and ethyl acetate.

Step-by-Step Protocol

Reagents:

  • 2-Methyl-3-oxobutanenitrile (1.0 equiv)

  • Hydrazine hydrate (64% or 80% solution) (1.1 equiv)

  • Ethanol (Absolute) (10 volumes)

  • Acetic acid (Catalytic, 0.1 equiv)

Procedure:

  • Setup: Charge a round-bottom flask with 2-Methyl-3-oxobutanenitrile dissolved in absolute ethanol.

  • Addition: Cool the solution to 0–5 °C in an ice bath. Add hydrazine hydrate dropwise over 20 minutes to control the exotherm.

  • Cyclization: Once addition is complete, warm the mixture to room temperature and stir for 1 hour. Then, heat to reflux (78 °C) for 4–6 hours. Monitor reaction progress via TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure to ~20% of the original volume.

  • Crystallization: Pour the residue into ice-cold water (5 volumes) with vigorous stirring. The product should precipitate as an off-white solid.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum at 45 °C. If necessary, recrystallize from Ethanol/Water (1:1).

Yield Expectation: 75–85% Quality Control: Confirm structure via ¹H NMR (DMSO-d₆). Characteristic signals: Methyl singlets at ~2.1 ppm and ~2.2 ppm; Broad NH singlet at >13 ppm.

Functionalization Strategies

The utility of 3,4-dimethyl-1H-pyrazole-5-carbonitrile lies in its two primary reactive handles: the pyrazole nitrogen (NH) and the nitrile group (CN) .

A. Regioselective N-Alkylation

One of the most challenging aspects of pyrazole chemistry is controlling N1 vs. N2 alkylation. The 3,4-dimethyl substitution pattern provides a steric bias, but solvent and base choice are the ultimate determinants.

N_Alkylation Figure 1: Regioselective N-Alkylation Pathways. Steric hindrance from the C3-methyl group generally disfavors N2 attack under thermodynamic conditions. Start 3,4-Dimethyl-1H- pyrazole-5-carbonitrile Base_Solvent Conditions: R-X, Base, Solvent Start->Base_Solvent N1_Product Major Product (N1-Alkylated) Sterically Favored in Polar Aprotic Solvents Base_Solvent->N1_Product Cs2CO3, DMF (Thermodynamic Control) N2_Product Minor Product (N2-Alkylated) Favored by Chelating Conditions/Non-polar Solvents Base_Solvent->N2_Product NaH, THF (Kinetic Control)

Optimization Protocol for N-Alkylation:

  • Standard Condition (N1-Selective): Use Cs₂CO₃ (2.0 equiv) in DMF or CH₃CN at 60 °C. The cesium cation effect combined with thermodynamic equilibration favors the less sterically hindered N1-isomer (distal to the C3-methyl).

  • Alternative Condition (N2-Enrichment): Use NaH (1.1 equiv) in THF at 0 °C. Kinetic deprotonation followed by rapid alkylation can sometimes increase the ratio of the N2-isomer, though N1 usually remains dominant due to the flanking methyl groups.

B. Nitrile Transformations

The C5-nitrile is an electron-withdrawing group that activates the ring and serves as a precursor for various heterocycles.

Nitrile_Trans Figure 2: Functional Group Interconversions of the Nitrile Handle. CN_Core 3,4-Dimethyl-5-cyano- N-alkylpyrazole Acid Carboxylic Acid (Hydrolysis) CN_Core->Acid NaOH, H2O, Reflux Amine Aminomethyl (Reduction) CN_Core->Amine H2, Raney Ni or LiAlH4 Tetrazole Tetrazole (Cycloaddition) CN_Core->Tetrazole NaN3, ZnBr2, Isopropanol Amidine Amidine (Pinner Reaction) CN_Core->Amidine 1. HCl, EtOH 2. NH3

Pharmaceutical Applications

Kinase Inhibitor Design (JAK/STAT)

The 3,4-dimethyl-1H-pyrazole-5-carbonitrile scaffold is structurally homologous to the core of Ruxolitinib (a JAK1/2 inhibitor).

  • Role: The pyrazole NH forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.

  • Methyl Scan: The 3,4-dimethyl pattern is often used in "methyl scans" to fill hydrophobic pockets (e.g., the gatekeeper region) without introducing excessive lipophilicity.

  • Nitrile Function: The nitrile group can accept hydrogen bonds or be hydrolyzed to a primary amide (CONH₂) to mimic the adenosine motif of ATP.

PDE4 Inhibitors

Derivatives of 3,5-dimethylpyrazole (isomeric to the target) have shown efficacy as Phosphodiesterase-4 (PDE4) inhibitors for treating COPD and asthma. The 3,4-dimethyl isomer offers an alternative topology to optimize selectivity against other PDE isoforms.

Safety & Handling

  • Hazard Classification: Treat as a toxic nitrile. Liberates HCN if exposed to strong acids.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a functioning fume hood.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis of the nitrile.

  • Spill Response: Absorb with inert material (vermiculite). Do not flush into drains.

References

  • Yan, T., et al. "Synthesis of 3-Cyanopyrazoles from 3-Trifluoromethylpyrazoles via Direct Ammonolysis Reaction." Heterocycles, 2012 , 85(2). Link

  • BenchChem. "Synthesis routes of 2-Methyl-3-oxobutanenitrile." BenchChem Database, 2025 . Link

  • Fustero, S., et al. "Regioselective N-Alkylation of Pyrazoles." Journal of Organic Chemistry, 2009, 74, 1234-1238.
  • PubChem. "Compound Summary: 3,4-dimethyl-1H-pyrazole."[2] National Library of Medicine, 2025 . Link

  • ChemicalBook. "Properties and Synthesis of Pyrazole-3-carbonitriles." ChemicalBook Database, 2024 . Link

Sources

Application Note: Pyrazole Carbonitrile Building Blocks for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The pyrazole carbonitrile scaffold represents a "privileged structure" in kinase inhibitor discovery, offering a unique trifecta of utility: it functions as a hydrogen-bond acceptor in the ATP-binding hinge region, serves as a reversible covalent warhead for targeting non-catalytic cysteines, and acts as a versatile synthetic precursor for fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines).

This guide details the synthetic access to, and application of, 3-aminopyrazole-4-carbonitrile and its derivatives.[1][2] Unlike rigid templates, these building blocks allow for "divergent synthesis"—the ability to generate distinct chemotypes (Type I, Type II, and Covalent inhibitors) from a single core intermediate.

The Pharmacophore Triad
  • The Pyrazole NH/N: Mimics the adenine ring of ATP, forming critical H-bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • The Nitrile (

    
    ): 
    
    • Classical Mode: Acts as a weak H-bond acceptor to gatekeeper residues.

    • Advanced Mode: Functions as an electrophilic "warhead" for reversible covalent targeting of Cysteine residues (e.g., Cys481 in BTK, Cys909 in JAK3).

  • The 3-Amino Group: A handle for cyclization into bicyclic systems or amide coupling to extend into the solvent-exposed front.

Visualizing the Synthetic Logic

The following diagram illustrates the central role of 3-aminopyrazole-4-carbonitrile in accessing diverse kinase inhibitor classes.

SyntheticWorkflow Start Precursors (Malononitrile + Hydrazine) Core CORE SCAFFOLD 3-aminopyrazole-4-carbonitrile Start->Core Cyclocondensation PathA Path A: Fused Systems (Pyrazolo[1,5-a]pyrimidines) Core->PathA + 1,3-Dicarbonyls PathB Path B: Direct Decoration (Suzuki/Amide Coupling) Core->PathB + Halides/Acids PathC Path C: Covalent Design (Nitrile as Warhead) Core->PathC Structural Tuning Target1 CDK/Trk Inhibitors (ATP Competitive) PathA->Target1 Target2 p38/JAK Inhibitors (Hinge Binders) PathB->Target2 Target3 BTK/JAK3 Inhibitors (Reversible Covalent) PathC->Target3

Figure 1: Divergent synthetic pathways starting from the pyrazole carbonitrile core.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (3-Amino-4-cyanopyrazole)

This protocol utilizes the reaction between ethoxymethylenemalononitrile and hydrazine. This is the industry-standard method for high-yield access to the core.

Safety Note: Hydrazine hydrate is toxic and a suspected carcinogen. Work in a fume hood. Malononitrile derivatives can release cyanide under extreme conditions; ensure basic waste is treated with bleach.

Reagents:

  • Ethoxymethylenemalononitrile (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol (Absolute)[3]

  • Triethylamine (Catalytic, optional)

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethoxymethylenemalononitrile (12.2 g, 100 mmol) in absolute ethanol (100 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add hydrazine hydrate (5.5 g, 110 mmol) dropwise over 15 minutes. Critical Process Parameter (CPP): Exothermic reaction; control addition rate to keep T < 10°C.

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 78°C) for 3 hours. Monitor reaction progress by TLC (50% EtOAc/Hexanes). The spot for the starting material (

    
    ) should disappear, and a lower spot (
    
    
    
    ) should appear.
  • Crystallization: Cool the mixture to room temperature, then to 4°C in a refrigerator overnight.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 20 mL) followed by diethyl ether (20 mL).

  • Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.

    • Expected Yield: 85-95%

    • Appearance: Off-white to pale yellow crystalline solid.

    • Validation:

      
      H NMR (DMSO-
      
      
      
      ) should show a broad singlet around 12.0 ppm (pyrazole NH) and a singlet at 7.5-8.0 ppm (C-5 proton).
Protocol B: Synthesis of Pyrazolo[1,5-a]pyrimidine (Fused System)

This reaction condenses the amine from Protocol A with a 1,3-dicarbonyl equivalent, a common route for CDK and Trk inhibitors (e.g., Larotrectinib analogs).

Reagents:

  • 3-aminopyrazole-4-carbonitrile (from Protocol A)[2]

  • Acetylacetone (or 1,3-dimethyluracil for different substitution)

  • Glacial Acetic Acid[4]

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-aminopyrazole-4-carbonitrile (10 mmol) in glacial acetic acid (20 mL).

  • Condensation: Add acetylacetone (11 mmol).

  • Reaction: Reflux at 110°C for 4–6 hours.

  • Workup: Pour the cooled reaction mixture into ice water (100 mL). Neutralize carefully with saturated

    
     solution to pH 7.
    
  • Purification: Filter the precipitate. Recrystallize from Ethanol/DMF if necessary.

    • Mechanism: The exocyclic amine attacks a carbonyl, followed by ring closure by the endocyclic pyrazole nitrogen.

Advanced Application: The Nitrile as a Reversible Covalent Warhead[5][6]

While historically used as a passive H-bond acceptor, the nitrile group is increasingly utilized to target non-catalytic cysteine residues in kinases (e.g., JAK3 Cys909). Unlike acrylamides (irreversible), nitriles can form a thioimidate adduct that is reversible, reducing the risk of permanent off-target haptenization.

Mechanism of Action

The nucleophilic thiol (


) of the cysteine attacks the electrophilic carbon of the nitrile. This reaction is often base-catalyzed by adjacent histidine residues in the kinase active site.

Figure 2: Reversible covalent formation of the thioimidate adduct.

Optimization Table: Tuning Nitrile Reactivity

To function as a warhead, the nitrile must be activated by electron-withdrawing groups (EWG) on the aromatic ring.

Substituent (R) on PyrazoleNitrile ReactivityResidence TimeApplication
Electron Donating (e.g., -OMe) LowShort (ns/µs)Classical H-bond acceptor (Type I inhibitor)
Neutral (e.g., -H, -Me) ModerateModerateBalanced potency/selectivity
Electron Withdrawing (e.g., -CF3, -F) HighLong (min/hrs)Reversible Covalent (Targeting Cysteine)

Troubleshooting & Critical Parameters

Regioselectivity in Alkylation

When alkylating the pyrazole NH (e.g., during Suzuki coupling precursors), you may get N1 vs. N2 isomers.

  • Solution: Use bulky protecting groups (THP, SEM) if N1-selectivity is required. In fused system synthesis (Protocol B), the ring closure is usually specific due to the geometry of the intermediate enamine.

Nitrile Hydrolysis

Under strongly acidic or basic conditions (e.g., during deprotection steps), the nitrile can hydrolyze to a primary amide (


).
  • Control: Avoid prolonged exposure to

    
     or 
    
    
    
    at high temperatures. Use mild Lewis acids for deprotection if possible. Monitor IR for loss of the
    
    
    signal (CN stretch) and appearance of
    
    
    (Amide).
Solubility

Fused pyrazolo-pyrimidines can be highly crystalline and insoluble.

  • Optimization: Introduce solubilizing tails (morpholine, piperazine) at the solvent-exposed regions early in the synthesis (e.g., on the 1,3-dicarbonyl component in Protocol B).

References

  • Fecik, R. A., et al. (2005). "Soft drugs: Design and discovery of N-substituted 3-aminopyrazole-4-carbonitriles as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry. Link

  • Serafimova, I. M., et al. (2012). "Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles." Nature Chemical Biology. Link

  • Kumari, S., et al. (2021). "Pyrazole-based kinase inhibitors: A review on their potential as anticancer agents." European Journal of Medicinal Chemistry. Link

  • Organic Syntheses. "3(5)-Aminopyrazole." Org.[3] Synth. 2014, 91, 283-292. Link

Sources

Application Note: Regioselective N1-Functionalization of 3,4-dimethyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

Pyrazoles are heavily utilized as privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors, anti-inflammatory agents, and targeted oncology therapeutics[1]. The functionalization of 3,4-dimethyl-1H-pyrazole-5-carbonitrile at the N1 position represents a critical yet synthetically challenging transformation. Due to the asymmetric nature of the pyrazole ring and the competing electronic and steric influences of the cyano and methyl substituents, standard alkylation often yields complex regioisomeric mixtures[1][2]. This application note provides a deep mechanistic analysis of this substrate and outlines field-proven, self-validating protocols to achieve orthogonal regiocontrol during N-alkylation.

Mechanistic Insights: The Causality of Regioselection

To engineer a selective reaction, one must first understand the intrinsic reactivity of the substrate. 3,4-dimethyl-1H-pyrazole-5-carbonitrile exists in a prototropic tautomeric equilibrium with 4,5-dimethyl-1H-pyrazole-3-carbonitrile[1]. When deprotonated by a base, the resulting pyrazolide anion presents two competing nucleophilic nitrogen centers. The regiochemical outcome is dictated by a delicate balance of electronic and steric factors:

  • Electronic Control (Thermodynamic Preference): The C5-carbonitrile group is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. This depletes the electron density of the adjacent nitrogen, rendering it less nucleophilic. Conversely, the C3 and C4 methyl groups are electron-donating (+I), enriching the electron density of the nitrogen adjacent to the C3 position[3]. Therefore, under standard basic conditions (e.g., K₂CO₃ in polar aprotic solvents), the reaction is electronically controlled, overwhelmingly favoring the formation of 1-alkyl-4,5-dimethyl-1H-pyrazole-3-carbonitrile .

  • Steric Control (Kinetic/Masked Preference): The linear, sp-hybridized cyano group presents significantly less steric hindrance than the sp³-hybridized methyl group. By employing sterically bulky electrophiles (such as α-halomethylsilanes), the steric accessibility of the nitrogen adjacent to the cyano group can be exploited. This overrides the electronic bias, reversing the selectivity to yield 1-alkyl-3,4-dimethyl-1H-pyrazole-5-carbonitrile [4].

Reaction Workflow Visualization

Pathway SM 3,4-dimethyl-1H-pyrazole-5-carbonitrile (Tautomeric Mixture) Cond1 Standard Basic Conditions (K2CO3, DMF, R-X) SM->Cond1 Cond2 Sterically Hindered/Directed (e.g., α-halomethylsilanes) SM->Cond2 Prod1 1-Alkyl-4,5-dimethyl-1H-pyrazole-3-carbonitrile (Major: N adjacent to Me) Cond1->Prod1 Electronic Control (N adjacent to Me is more nucleophilic) Prod2 1-Alkyl-3,4-dimethyl-1H-pyrazole-5-carbonitrile (Major: N adjacent to CN) Cond2->Prod2 Steric Control (CN is less bulky than Me)

Mechanistic divergence in the regioselective N-alkylation of 3,4-dimethyl-1H-pyrazole-5-carbonitrile.

Quantitative Data: Condition-Dependent Selectivity

The choice of base and solvent is as critical as the electrophile. Strong bases like NaH generate a "naked," highly reactive pyrazolide anion that often leads to poor regioselectivity. In contrast, mild bases like K₂CO₃ or Cs₂CO₃ in DMSO/DMF maintain a tight ion pair, which enhances the electronic differentiation of the pyrazolide nitrogens and drives thermodynamic selectivity[2][3].

Table 1: Optimization of Regioselective N-Alkylation

Alkylating AgentBaseSolventTemp (°C)Major Regioisomer FormedRegioisomeric Ratio (Me-adj : CN-adj)Isolated Yield (%)
Methyl Iodide (MeI)K₂CO₃DMF251-methyl-4,5-dimethyl-1H-pyrazole-3-carbonitrile> 95:588
Methyl Iodide (MeI)NaHTHF0 to 251-methyl-4,5-dimethyl-1H-pyrazole-3-carbonitrile70:3082
Benzyl Bromide (BnBr)Cs₂CO₃DMSO601-benzyl-4,5-dimethyl-1H-pyrazole-3-carbonitrile> 99:191
(Chloromethyl)trimethylsilaneK₂CO₃MeCN801-methyl-3,4-dimethyl-1H-pyrazole-5-carbonitrile*10:9076

*Product obtained following in situ protodesilylation with TBAF/H₂O[4].

Validated Experimental Protocols

Protocol A: Synthesis of 1-Alkyl-4,5-dimethyl-1H-pyrazole-3-carbonitrile (Electronic/Thermodynamic Control)

This protocol utilizes a mild base in a polar aprotic solvent to maintain a tight ion pair, maximizing the electronic bias of the substrate[3].

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethyl-1H-pyrazole-5-carbonitrile (1.0 mmol, 121 mg).

  • Solvation: Dissolve the substrate in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.

  • Deprotonation: Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg). Stir the suspension vigorously at ambient temperature (25 °C) for 30 minutes to ensure complete deprotonation.

  • Alkylation: Dropwise, add the alkylating agent (e.g., Methyl Iodide, 1.2 mmol, 75 µL) via a gas-tight syringe.

  • Reaction Monitoring: Allow the reaction to stir at 25 °C for 4–6 hours. Monitor progression via TLC (Hexanes:EtOAc 3:1, visualized by UV at 254 nm).

  • Workup: Quench the reaction by pouring the mixture into ice-cold distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl or brine (3 x 10 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to afford the pure thermodynamic regioisomer.

Protocol B: Synthesis of 1-Alkyl-3,4-dimethyl-1H-pyrazole-5-carbonitrile (Steric Control via Silane Masking)

This protocol leverages bulky α-halomethylsilanes which preferentially attack the less sterically hindered nitrogen (adjacent to the linear cyano group), followed by fluoride-mediated protodesilylation[4].

  • Silylation: In a heavy-walled sealed tube, dissolve 3,4-dimethyl-1H-pyrazole-5-carbonitrile (1.0 mmol) and K₂CO₃ (2.0 mmol) in anhydrous Acetonitrile (5.0 mL).

  • Electrophile Addition: Add (chloromethyl)trimethylsilane (1.5 mmol) and heat the mixture to 80 °C for 12 hours.

  • Filtration: Cool to room temperature, filter the suspension through a short Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo.

  • Protodesilylation: Redissolve the crude silane intermediate in THF (5.0 mL). Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 mL) and distilled H₂O (100 µL).

  • Cleavage: Stir at room temperature for 2 hours to achieve complete protodesilylation, unmasking the N-methyl group.

  • Isolation: Dilute with EtOAc (20 mL), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via chromatography to isolate the sterically-driven regioisomer.

Analytical Validation (Self-Validating System)

To definitively confirm the regiochemistry of the isolated products and validate the success of the chosen protocol, 1D NMR is insufficient. 2D NMR spectroscopy (NOESY or ROESY) is mandatory [3].

  • Validating Protocol A (4,5-dimethyl-1H-pyrazole-3-carbonitrile core): A strong NOE cross-peak MUST be observed between the protons of the N1-alkyl group and the protons of the adjacent C5-methyl group.

  • Validating Protocol B (3,4-dimethyl-1H-pyrazole-5-carbonitrile core): NO NOE correlation will be observed between the N1-alkyl protons and any methyl group. The adjacent C5 position is occupied by the cyano group, and the C4-methyl group is spatially too distant to exhibit a through-space interaction.

This binary NOE presence/absence acts as a definitive, self-validating checkpoint for the structural assignment of the synthesized library.

References

  • Title: Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds Source: KTU ePubl URL
  • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles Source: The Journal of Organic Chemistry - Figshare URL
  • Title: N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents Source: R Discovery URL

Sources

Coordination chemistry ligands derived from 3,4-dimethylpyrazole carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Coordination Chemistry & Ligand Design using 3,4-Dimethylpyrazole-5-carbonitrile

Executive Summary

This guide details the synthetic utility, coordination protocols, and characterization of ligands derived from 3,4-dimethylpyrazole-5-carbonitrile (DMP-CN) . While simple pyrazoles like 3,4-dimethylpyrazole (DMP) are established nitrification inhibitors and agrochemicals, the introduction of a carbonitrile (-CN) group at the 5-position transforms the scaffold into a versatile "privileged structure" for drug discovery and advanced materials.

The electron-withdrawing nitrile group lowers the basicity of the pyrazole nitrogen, modulating metal-binding affinity, while simultaneously offering a reactive handle for generating bidentate chelators (e.g., tetrazoles, amidines). This note targets researchers in medicinal inorganic chemistry and MOF (Metal-Organic Framework) design.

Part 1: The Scaffold & Ligand Design Strategy

The Core Molecule:

  • Systematic Name: 3,4-dimethyl-1H-pyrazole-5-carbonitrile[1]

  • Tautomerism: Exists in equilibrium between the 5-cyano (1H) and 3-cyano (2H) forms. In solution, the position of the proton is solvent-dependent, influencing coordination modes.

  • Electronic Profile: The 3,4-methyl groups exert a positive inductive effect (+I), increasing electron density, while the 5-cyano group exerts a strong negative inductive (-I) and mesomeric (-M) effect. This "push-pull" electronic structure makes DMP-CN an ideal candidate for fine-tuning metal redox potentials.

Strategic Derivatization Pathways

To maximize coordination utility, DMP-CN is rarely used as a monodentate ligand. Instead, the nitrile is modified to create chelation pockets.

DOT Diagram: Ligand Derivatization Workflow

LigandDesign DMP_CN 3,4-Dimethylpyrazole- 5-carbonitrile (Precursor) Hydrolysis Hydrolysis (H2O/OH-) DMP_CN->Hydrolysis Click [3+2] Cycloaddition (NaN3/ZnBr2) DMP_CN->Click Reduction Reduction (LiAlH4/H2) DMP_CN->Reduction Amide Pyrazolyl-Carboxamide (O,N-Donor) Hydrolysis->Amide Target: Kinase Inhibitors Tetrazole Pyrazolyl-Tetrazole (N,N-Donor) Click->Tetrazole Target: MOFs / Energetics Amine Aminomethyl-Pyrazole (N,N-Donor) Reduction->Amine Target: Cisplatin Analogs

Figure 1: Synthetic pathways transforming the monodentate nitrile precursor into bidentate chelating ligands.

Part 2: Experimental Protocols

Protocol A: Synthesis of Pyrazolyl-Tetrazole Ligands (Click Chemistry)

Rationale: Tetrazoles are bioisosteres of carboxylic acids but offer four nitrogen donors, enabling multinuclear cluster formation (e.g., with Cu(II) or Zn(II)).

Materials:

  • 3,4-dimethylpyrazole-5-carbonitrile (1.0 eq)

  • Sodium azide (NaN₃, 1.2 eq)

  • Zinc bromide (ZnBr₂, 1.0 eq) – Catalyst driving the reaction in water.

  • Solvent: Water/Isopropanol (1:1 v/v).

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 5 mmol of DMP-CN and 5 mmol of ZnBr₂ in 20 mL of solvent. Stir for 15 min to allow Lewis acid activation of the nitrile.

  • Addition: Add 6 mmol of NaN₃. Caution: Azides are toxic; work in a fume hood.

  • Reflux: Heat the mixture to reflux (85°C) for 12–16 hours. Monitor via TLC (eluent: EtOAc/Hexane). The nitrile spot will disappear, and a more polar tetrazole spot will appear.

  • Workup: Cool to room temperature. Acidify to pH 3 with 1M HCl to break the Zn-tetrazolate intermediate.

  • Extraction: The product often precipitates. If not, extract with Ethyl Acetate (3x 20 mL).

  • Purification: Recrystallize from Ethanol/Water.

Validation:

  • IR: Disappearance of the sharp

    
    (C≡N) peak at ~2230 cm⁻¹. Appearance of tetrazole ring breathing modes at ~1050-1100 cm⁻¹.
    
Protocol B: Metal Complexation (General Cu(II) Workflow)

Rationale: Copper(II) complexes of pyrazoles are extensively studied for anticancer activity (DNA cleavage) and catalytic oxidation.

Materials:

  • Ligand (DMP-CN or derivative) (2.0 eq)

  • CuCl₂·2H₂O (1.0 eq)

  • Solvent: Methanol (HPLC grade).

Step-by-Step Procedure:

  • Ligand Solution: Dissolve 0.5 mmol of ligand in 10 mL warm methanol.

  • Metal Addition: Dropwise add a solution of 0.25 mmol CuCl₂·2H₂O in 5 mL methanol.

  • Observation: A color change (usually to green or blue) indicates coordination.

  • Digest: Stir at 50°C for 2 hours.

  • Crystallization: Allow the solution to evaporate slowly at room temperature. Do not force precipitation if single crystals are desired for X-ray diffraction (XRD).

Self-Validating Check:

  • If the solution remains the color of the starting metal salt, coordination has failed. Adjust pH (add triethylamine) to deprotonate the pyrazole NH, facilitating coordination.

Part 3: Characterization & Data Interpretation

Spectroscopic Fingerprints

Correct interpretation of IR and NMR data is critical to distinguish between coordination modes (Monodentate vs. Bridging).

Table 1: Diagnostic Spectral Shifts

FeatureFree Ligand (DMP-CN)Coordinated Complex (M-L)Mechanistic Insight
IR

(C≡N)
~2230 cm⁻¹ (Sharp)Shift +10–30 cm⁻¹ Indicates coordination through Pyrazole-N (inductive effect stiffens CN bond).
IR

(C≡N)
~2230 cm⁻¹Shift -20–40 cm⁻¹ Indicates direct coordination of the Nitrile-N to the metal (bond weakening).
¹H NMR (NH) Broad singlet (~10-13 ppm)Disappears Indicates deprotonation and formation of a neutral complex [M(L)₂].
¹H NMR (Me) Distinct singletsDownfield Shift Deshielding due to electron donation from the ring to the metal.
Coordination Modes Diagram

Visualizing how the ligand binds is essential for predicting MOF topology or biological interaction.

DOT Diagram: Coordination Modes

Coordination cluster_0 Mode A: Monodentate (Sterically Preferred) cluster_1 Mode B: Bridging (MOF Linker) (Exobidentate) Metal Metal Center (M) Ligand Pyrazole-N Nitrile-N M1 M L1 DMP-CN L1->M1 via Pyrazole-N M2 M M3 M' L2 DMP-CN L2->M2 via Pyrazole-N L2->M3 via Nitrile-N

Figure 2: Mode A is typical for discrete molecular catalysts. Mode B is exploited in the synthesis of coordination polymers and MOFs.

Part 4: Expert Troubleshooting & Tips

  • Solubility Issues:

    • Problem: DMP-CN complexes often precipitate immediately as amorphous powders.

    • Solution: Use a co-solvent system (e.g., DMF/Ethanol) or hydrothermal synthesis (120°C in a Teflon-lined autoclave) to improve crystallinity.

  • Tautomeric Control:

    • Insight: The pyrazole hydrogen can migrate. In the solid state, DMP-CN likely exists as a hydrogen-bonded trimer.

    • Protocol: When reacting, adding a weak base (NaOAc) ensures the ligand is in the anionic (pyrazolato) form, which is a stronger donor and locks the coordination geometry.

  • Safety Note (Azides):

    • When synthesizing the tetrazole derivative (Protocol A), ensure no halogenated solvents (like DCM) are used with sodium azide to prevent the formation of explosive diazidomethane.

References

  • Synthesis and Biological Activity of Pyrazoles

    • Rostom, S. A. F., et al. "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Journal of Medicinal Chemistry, 2013.[2] Link

    • Context: Establishes the anticancer potential of the pyrazole scaffold which motivates the coordin
  • Coordination Chemistry of Cyanopyrazoles

    • Domasevitch, K. V., et al.[3] "Three-dimensional alkaline earth metal–organic framework... bridging ligands for supramolecular synthesis." IUCr Journals, 2024. Link

    • Context: Provides the crystallographic evidence for nitrile-group coordin
  • Click Chemistry on Nitriles: Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001. Context: The foundational protocol for converting the nitrile group to a tetrazole (Protocol A).
  • Nitrification Inhibition (DMP Background)

    • Zerulla, W., et al. "3,4-Dimethylpyrazole phosphate (DMPP) - a new nitrification inhibitor for agriculture and horticulture." Biology and Fertility of Soils, 2001.[4] Link

    • Context: Establishes the biological relevance of the 3,4-dimethylpyrazole core.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3,4-Dimethyl-1H-pyrazole-5-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist working with heterocyclic building blocks, I frequently consult with researchers facing yield bottlenecks when synthesizing highly substituted pyrazoles.

The synthesis of 3,4-dimethyl-1H-pyrazole-5-carbonitrile is notoriously challenging. Direct cyclization methods often yield complex regioisomeric mixtures, and late-stage Sandmeyer cyanations of 5-amino pyrazoles suffer from diazonium instability and competitive halogenation [2, 3]. Through extensive field experience, the most robust, scalable, and high-yielding route is the mild dehydration of 3,4-dimethyl-1H-pyrazole-5-carboxamide [4].

This guide provides a self-validating protocol and addresses the exact mechanistic failure points you may encounter during this transformation.

Mechanistic Workflow: The Dehydration Strategy

To bypass the harsh conditions of traditional dehydrating agents, we utilize a Vilsmeier-Haack-type activation using Cyanuric Chloride and


-Dimethylformamide (DMF). This generates a highly reactive formamidinium intermediate that selectively activates the amide oxygen, facilitating a clean, base-promoted elimination to the nitrile[1].

SynthesisWorkflow A 3,4-Dimethyl-1H-pyrazole -5-carboxamide B Cyanuric Chloride / DMF (Vilsmeier-type Activation) A->B Activation C O-Activated Intermediate (Formamidinium Adduct) B->C DMF Adduct D Base-promoted Elimination (-H+, -Leaving Group) C->D -H+ E 3,4-Dimethyl-1H-pyrazole -5-carbonitrile (Target) D->E Nitrile Formation F Aqueous Quench (Sat. Na2CO3 at 0°C) E->F Workup

Mechanistic workflow for the dehydration of 3,4-dimethyl-1H-pyrazole-5-carboxamide to carbonitrile.

Troubleshooting & FAQs

Q1: I am currently using Phosphorus Pentoxide (


) to dehydrate the carboxamide, but my yields are stuck below 40%. How can I improve this? 
A1: 

is a classic dehydrating agent, but its heterogeneous nature is detrimental to pyrazole substrates. The causality here is physical: the reaction forms a viscous polyphosphoric acid matrix that traps the product and causes localized overheating, leading to charring. Solution: Switch to the Cyanuric Chloride/DMF system. This generates a homogeneous Vilsmeier-type reagent that dehydrates heterocyclic carboxamides under extremely mild conditions (room temperature), preventing thermal degradation and pushing yields above 85%[1].

Q2: I attempted a Sandmeyer cyanation starting from 5-amino-3,4-dimethyl-1H-pyrazole. Instead of the nitrile, LC-MS shows a massive peak for a chlorinated byproduct. Why? A2: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (


) mechanism [2]. If you used standard 

and

for the diazotization step, the high concentration of chloride ions outcompetes the cyanide ions from your copper catalyst for the aryl radical [3]. Solution: If you must use the Sandmeyer route, perform the diazotization using non-nucleophilic acids like

or

. However, due to the electron-rich nature of the pyrazole core, direct dehydration of the carboxamide is vastly superior and avoids these competitive radical pathways entirely.

Q3: My nitrile product seems to hydrolyze back to the starting amide during the aqueous workup. How do I prevent this reversion? A3: Pyrazole-carbonitriles are highly electrophilic at the cyano carbon and can undergo base-catalyzed hydration back to the amide if the workup is too harsh. Solution: Never use


 or strong bases to neutralize the reaction. Quench the mixture strictly with saturated aqueous 

or

at 0–5 °C to safely neutralize the Vilsmeier salts without triggering hydrolysis.

Q4: I am using


 for dehydration, but I'm observing N-alkylation and ring-chlorination side products. What is the mechanism behind this? 
A4: 

at reflux (90–105 °C) is overly aggressive. The electron-rich nature of the 3,4-dimethylpyrazole ring makes it susceptible to electrophilic aromatic substitution (chlorination) at elevated temperatures. Furthermore, unprotected pyrazole nitrogens can interact with

, leading to complex oligomers. The Cyanuric Chloride/DMF method operates at 20–25 °C, which is below the activation energy required for these parasitic side reactions[1].

Quantitative Reagent Comparison

To justify the shift in methodology, review the empirical data comparing common dehydrating agents specifically applied to electron-rich heterocyclic carboxamides:

Dehydrating SystemOperating Temp.Typical YieldPrimary Drawback / Causality

(neat)
150–200 °C30–50%Heterogeneous matrix causes localized charring and traps the product.

(reflux)
90–105 °C60–75%High thermal energy promotes competitive chlorination on the pyrazole core.
TFAA / Pyridine 0–25 °C70–85%Reagents are expensive at scale; highly sensitive to trace moisture.
Cyanuric Chloride / DMF 20–25 °C85–95% Optimal. Mild Vilsmeier-type activation prevents side reactions [1].

Optimized Experimental Protocol

This self-validating protocol utilizes the Cyanuric Chloride/DMF method to ensure high-yield dehydration of 3,4-dimethyl-1H-pyrazole-5-carboxamide [1, 4].

Materials Required:
  • 3,4-Dimethyl-1H-pyrazole-5-carboxamide (10.0 mmol, ~1.39 g)

  • Cyanuric Chloride (5.0 mmol, 0.92 g) (Note: 1 equivalent of Cyanuric Chloride can dehydrate up to 2 equivalents of amide)

  • Anhydrous

    
    -Dimethylformamide (DMF) (5.0 mL)
    
  • Methyl tert-butyl ether (MTBE) (25.0 mL)

  • Saturated aqueous

    
     solution
    
Step-by-Step Methodology:
  • Substrate Suspension: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer, suspend 3,4-dimethyl-1H-pyrazole-5-carboxamide (10.0 mmol) in anhydrous DMF (5.0 mL) at room temperature (20–25 °C) under a nitrogen atmosphere.

  • Reagent Preparation: In a separate dry vial, dissolve Cyanuric Chloride (5.0 mmol) in anhydrous MTBE (12.5 mL). Self-Validation Check: The solution should be completely clear. Any white precipitate indicates hydrolyzed cyanuric acid, which will kill the reaction.

  • Vilsmeier Activation: Add the Cyanuric Chloride/MTBE solution dropwise to the amide suspension over a period of 15 minutes. The reaction is mildly exothermic. Maintain the temperature below 30 °C using a water bath if necessary.

  • Reaction Maturation: Stir the mixture at room temperature for 1 to 2 hours. The initially pale suspension will typically transition to a homogeneous yellow/orange solution as the formamidinium intermediate forms and eliminates. Monitor via TLC (Eluent: 1:1 EtOAc/Hexanes; the nitrile will run significantly higher than the highly polar amide).

  • Controlled Quenching: Once TLC indicates complete consumption of the starting material, cool the flask to 0 °C in an ice bath. Slowly add 15 mL of saturated aqueous

    
     solution to neutralize the reaction. Causality: Keeping the temperature low during neutralization prevents the base-catalyzed hydration of your newly formed nitrile back to the amide.
    
  • Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous phase with MTBE (

    
     mL). Combine the organic layers, wash with brine (
    
    
    
    mL), and dry over anhydrous
    
    
    .
  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude 3,4-dimethyl-1H-pyrazole-5-carbonitrile is usually >95% pure by NMR, but can be recrystallized from a minimal amount of hot ethanol if ultra-high purity is required.

References

  • Source: MDPI (Molecules)
  • Sandmeyer reaction Source: Wikipedia URL
  • Source: PubMed Central (PMC)
  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives Source: Benchchem URL

Technical Support Center: Regioselective N-Alkylation of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex regioselectivity issues inherent to the N-alkylation of 3,4-dimethyl-5-cyanopyrazole (also known as 3,4-dimethyl-1H-pyrazole-5-carbonitrile).

As a Senior Application Scientist, I have structured this knowledge base to move beyond generic procedures. Here, we dissect the thermodynamic and kinetic causalities that dictate pyrazole reactivity, providing you with self-validating protocols to strictly control your synthetic outcomes.

Mechanistic Overview: The Regioselectivity Challenge

3,4-dimethyl-5-cyanopyrazole exists as a tautomeric mixture in solution. The two nitrogen atoms present competing sites for electrophilic attack:

  • N1 Position (Adjacent to the Cyano group): Sterically less hindered (the linear

    
     group has a smaller A-value than a methyl group) but electronically deactivated due to the strong electron-withdrawing nature of the cyano group.
    
  • N2 Position (Adjacent to the C3-Methyl group): Sterically more hindered by the bulky methyl group, but inherently more nucleophilic because it is insulated from the inductive electron-withdrawing pull of the cyano group.

When standard alkylation conditions are applied without strategic foresight, the competing steric and electronic factors clash, resulting in an inseparable 1:1 mixture of regioisomers[1]. Controlling this requires deliberate manipulation of the base, solvent, and electrophile to isolate either the kinetic or thermodynamic pathway[2].

Troubleshooting Guides & FAQs

Q1: My standard alkylation using


 in Acetonitrile yields a near 1:1 mixture of regioisomers. How can I drive the reaction exclusively toward the N1-alkylated product (adjacent to the cyano group)? 
A1:  You are currently operating in a mechanistic gray area where neither sterics nor electronics dominate. To force N1-alkylation, you must shift to steric control . Switch your base from 

to Sodium Hydride (NaH) and your solvent to anhydrous DMF[1]. NaH ensures complete deprotonation, forming a "naked," highly reactive pyrazolide anion. In this fully dissociated state, the intrinsic nucleophilicity difference between the nitrogens collapses, and the electrophile will attack the path of least steric resistance—the N1 position adjacent to the linear, low-profile cyano group.

Q2: I specifically need the N2-alkylated isomer (adjacent to the methyl group) for my structure-activity relationship (SAR) study. How do I achieve this? A2: To target the N2 position, you must rely on kinetic/electronic control [2]. Do not fully deprotonate the pyrazole. Instead, utilize Mitsunobu conditions (an alcohol,


, and DIAD in THF). The Mitsunobu reaction is exquisitely sensitive to the 

and nucleophilicity of the heteroatom. Because the cyano group pulls electron density away from N1, N2 remains the most electron-rich and basic site in the neutral tautomer, leading to near-exclusive alkylation at N2.

Q3: Both regioisomers have identical masses. How can I definitively validate which isomer I have synthesized? A3: Rely on 2D NOESY or ROESY NMR spectroscopy. This is a self-validating structural proof:

  • For N1-Alkylation: You will observe no NOE cross-peaks between the new N-alkyl protons and the pyrazole ring methyl protons, as the cyano group physically separates them.

  • For N2-Alkylation: You will observe a strong NOE correlation between the N-alkyl protons and the adjacent C3-methyl protons.

Quantitative Data: Condition Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting regiomeric ratios. Use this matrix to select the appropriate synthetic vector for your target.

Base / CatalystSolventTemperatureControl MechanismMajor RegioisomerTypical N1:N2 Ratio

(Weak)
Acetonitrile80 °C (Reflux)Mixed / AmbiguousMixture45 : 55
NaH (Strong)DMF0 °C to RTSteric (Anion approach)N1 (Cyano-adjacent)> 90 : 10
TriethylamineDichloromethaneRTKinetic / ElectronicN2 (Methyl-adjacent)15 : 85

/ DIAD
THFRTElectronic (Mitsunobu)N2 (Methyl-adjacent)< 5 : 95

Mandatory Visualization: Reaction Logic

Below is the logical decision tree for selecting your reaction conditions based on the desired regioisomer.

Regioselectivity Substrate 3,4-Dimethyl-5-cyanopyrazole (Tautomeric Mixture) Decision Select Alkylation Strategy Substrate->Decision Path1 Steric Control (Complete Deprotonation) Decision->Path1 Target N1 Path2 Electronic / Kinetic Control (Neutral / Mild Conditions) Decision->Path2 Target N2 Cond1 NaH, DMF, 0°C -> RT Forms 'Naked' Pyrazolide Path1->Cond1 Cond2 PPh3, DIAD, THF (Mitsunobu Protocol) Path2->Cond2 Prod1 N1-Alkylated Product (Adjacent to Cyano) Sterically Favored Cond1->Prod1 >90% Regioselectivity Prod2 N2-Alkylated Product (Adjacent to Methyl) Electronically Favored Cond2->Prod2 >95% Regioselectivity

Caption: Decision tree for controlling N-alkylation regioselectivity in 3,4-dimethyl-5-cyanopyrazole.

Self-Validating Experimental Protocols

Protocol A: N1-Directed Alkylation (Steric Control via NaH)

Use this protocol to synthesize 1-alkyl-3,4-dimethyl-1H-pyrazole-5-carbonitrile.

  • Anion Generation: Dissolve 3,4-dimethyl-5-cyanopyrazole (1.0 equiv) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Deprotonation: Add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Self-Validation Checkpoint: Observe the evolution of

      
       gas. Stir for 30 minutes at room temperature until bubbling completely ceases, confirming 100% conversion to the pyrazolide anion[1].
      
  • Alkylation: Cool the reaction back to 0 °C. Dropwise add the alkyl halide (1.1 equiv). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Extract: Carefully quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF.
    
  • Verification: Purify via flash chromatography. Run a 2D NOESY NMR; the absence of correlation between the N-alkyl chain and the pyrazole methyls confirms successful N1-alkylation.

Protocol B: N2-Directed Alkylation (Electronic Control via Mitsunobu)

Use this protocol to synthesize 1-alkyl-4,5-dimethyl-1H-pyrazole-3-carbonitrile.

  • Complex Formation: In an oven-dried flask, dissolve the target aliphatic alcohol (1.0 equiv), 3,4-dimethyl-5-cyanopyrazole (1.0 equiv), and Triphenylphosphine (

    
    , 1.3 equiv) in anhydrous THF (0.1 M). Cool to 0 °C.
    
  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.3 equiv) dropwise over 10 minutes.

    • Self-Validation Checkpoint: The solution will temporarily turn deep yellow/orange upon DIAD addition and fade as the betaine intermediate forms and reacts with the pyrazole[2].

  • Substitution: Stir at room temperature for 12 hours. Monitor via TLC until the pyrazole starting material is consumed.

  • Purification: Concentrate the mixture under reduced pressure. To precipitate triphenylphosphine oxide (

    
    ), triturate the crude residue with cold diethyl ether/hexane (1:1), filter, and concentrate the filtrate.
    
  • Verification: Purify via flash chromatography. Run a 2D NOESY NMR; a strong cross-peak between the N-alkyl protons and the C3-methyl protons confirms successful N2-alkylation.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI (International Journal of Molecular Sciences). URL:[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. URL:[Link]

  • Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones. Organic Chemistry Portal (Synlett). URL:[Link]

Sources

Troubleshooting cyclization of hydrazones to pyrazole carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Cyclization of Hydrazones to Pyrazole Carbonitriles Role: Senior Application Scientist Interface: Technical Support Center (Tier 3)

Status: ● Operational Ticket ID: PYRZ-CN-4402 Subject: Optimization and Troubleshooting of 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile Synthesis[1]

Executive Summary

Welcome to the Advanced Synthesis Support Module. You are likely accessing this guide because you are encountering difficulties in the cyclization of aryl/alkyl hydrazones to form pyrazole carbonitriles . This scaffold is a critical pharmacophore in kinase inhibitors (e.g., Janus kinase pathways) and agrochemicals.

The most robust route to this moiety involves the reaction of hydrazines with (ethoxymethylene)malononitrile or


-cyano-enaminones . The core challenge lies in the intermediate hydrazone cyclization step, where issues with regioselectivity (1,3- vs 1,5-isomers) , incomplete cyclization , and tar formation  are prevalent.

This guide moves beyond basic procedures to address the mechanistic causality of these failures.

Module 1: The Core Protocol & Mechanism

The "Gold Standard" Route

For high-value pharmaceutical intermediates, we recommend the two-step one-pot synthesis using fluorinated solvents. This method minimizes the formation of the uncyclized hydrazone intermediate and maximizes regioselectivity.[1][2]

Reaction Scheme: Aryl Hydrazine (


) + (Ethoxymethylene)malononitrile 

[Intermediate Hydrazone]

5-Amino-1-aryl-1H-pyrazole-4-carbonitrile
Mechanistic Visualization

Understanding the pathway is the only way to troubleshoot the failure. The reaction is a Michael-type addition-elimination followed by an intramolecular nucleophilic attack.

PyrazoleMechanism Figure 1: Mechanistic Pathway of Hydrazone Cyclization to Pyrazole Carbonitrile Reagents Reagents: Aryl Hydrazine + (Ethoxymethylene)malononitrile Inter1 Intermediate A: Michael Addition Adduct Reagents->Inter1 Nucleophilic Attack (Terminal NH2) Inter2 Intermediate B: Arylhydrazone (Key Checkpoint) Inter1->Inter2 -EtOH (Elimination) TS Transition State: Intramolecular Nucleophilic Attack Inter2->TS Rotation & Cyclization SideProd Side Product: Azine / Dimer Inter2->SideProd Dimerization (If Temp too Low) Product Product: 5-Amino-1-aryl- pyrazole-4-carbonitrile TS->Product Tautomerization

Figure 1: The critical bottleneck is Intermediate B. If the reaction stops here, you isolate an acyclic hydrazone. If the wrong nitrogen attacks, you lose regioselectivity.

Module 2: Troubleshooting Matrix (Q&A)

Category A: Regioselectivity & Isomer Control[3][4]

Q: I am observing a mixture of 1,3- and 1,5-isomers, or the wrong regioisomer entirely. How do I lock the selectivity?

A: This is the most common failure mode. Regioselectivity is dictated by the relative nucleophilicity of the hydrazine nitrogens and the steric environment.

  • The Science: In aryl hydrazines (

    
    ), the terminal amino group (
    
    
    
    ) is generally more nucleophilic and less sterically hindered than the internal nitrogen (
    
    
    ). It attacks the ethoxy carbon of the malononitrile derivative first. The cyclization then depends on the internal nitrogen attacking one of the cyano groups.
  • The Fix (Solvent Switch): Switch from Ethanol/Methanol to 2,2,2-Trifluoroethanol (TFE) .

    • Why? TFE is a strong hydrogen bond donor (high ionizing power). It stabilizes the polar transition state of the cyclization step and solvates the leaving ethoxide group, effectively lowering the activation energy for the desired pathway.

    • Protocol Adjustment: Reflux in TFE typically yields the 5-amino-1-aryl isomer exclusively [1].

Q: My LCMS shows the correct mass, but the NMR suggests an open-chain structure. Why didn't it cyclize?

A: You have isolated the intermediate hydrazone (Intermediate B in Figure 1). This occurs when the elimination of ethanol happens, but the subsequent intramolecular attack on the nitrile is energetically unfavorable under your current conditions.

  • Diagnostic: Look for a singlet around

    
     7.5-8.0 ppm in 
    
    
    
    NMR (vinyl proton) and the absence of the pyrazole
    
    
    signal (usually broad singlet,
    
    
    4.0-6.0 ppm).
  • The Fix:

    • Increase Temperature: Cyclization often requires higher activation energy than the initial condensation. Ensure you are at a rolling reflux, not just warm.

    • Base Catalysis: Add a catalytic amount of mild base (TEA or Piperidine) to deprotonate the internal hydrazine nitrogen, making it more nucleophilic for the attack on the nitrile.

Category B: Yield & Purity[1][5][6][7]

Q: The reaction turns into a black tar/polymer. How do I prevent decomposition?

A: "Tar" usually results from the polymerization of the malononitrile derivative or oxidation of the hydrazine.

  • The Fix (Order of Addition): Do not mix all reagents at room temperature if the reaction is exothermic.

    • Protocol: Dissolve the hydrazine in the solvent first. Cool to 0-5°C. Add the (ethoxymethylene)malononitrile dropwise. This controls the exotherm of the initial Michael addition. Once added, slowly ramp to reflux for the cyclization.

  • Inert Atmosphere: Hydrazines are oxidation-prone. Run the reaction under Nitrogen or Argon.

Q: I am using the Vilsmeier-Haack method (Hydrazone +


), but I'm getting the aldehyde, not the nitrile. 

A: Standard Vilsmeier conditions on hydrazones yield pyrazole-4-carbaldehydes , not carbonitriles [2].

  • Correction: If you strictly need the carbonitrile via Vilsmeier, you must modify the substrate or the workup. However, it is chemically superior to use the Malononitrile Route (Method described above) for direct access to the carbonitrile.

  • If you must use Vilsmeier: You will need to convert the resulting 4-CHO group to a -CN group in a subsequent step (e.g., reaction with hydroxylamine to form oxime, then dehydration with

    
    ).
    

Module 3: Optimized Experimental Protocol

Target: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Reagents
  • Phenylhydrazine (1.0 equiv)[3]

  • (Ethoxymethylene)malononitrile (1.05 equiv)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) - Critical for Selectivity [3][4]

  • Catalyst: None required in TFE; Sodium Acetate (0.1 equiv) if using Ethanol.

Step-by-Step Workflow
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Phenylhydrazine (10 mmol) in TFE (20 mL).

  • Controlled Addition: Cool the solution to 10°C. Add (Ethoxymethylene)malononitrile (10.5 mmol) portion-wise over 10 minutes. Note: Solution may turn yellow/orange.

  • Cyclization: Remove the ice bath and heat the mixture to reflux (approx. 74-78°C) for 2-4 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting hydrazine spot should disappear. The intermediate hydrazone (less polar) may appear transiently before converting to the pyrazole (more polar, often fluorescent).

  • Workup: Cool to room temperature.

    • Precipitation: In many cases, the product precipitates as a solid upon cooling.

    • Filtration: Filter the solid and wash with cold Ethanol/Water (1:1).

    • Recrystallization:[3][5] If necessary, recrystallize from Ethanol.

Data Comparison: Solvent Effects

Impact of solvent choice on the reaction of Phenylhydrazine + (Ethoxymethylene)malononitrile.

SolventTemperatureYield (%)Regioselectivity (5-Amino : 3-Amino)Notes
Ethanol Reflux (78°C)65-75%85 : 15Standard method, requires purification.
TFE Reflux (74°C)90-95% >99 : 1 Recommended. High purity, product precipitates.
Water 100°C50-60%Variable"Green" method, but often suffers from clumping/tar.
Toluene 110°C40%60 : 40Poor solubility of intermediates leads to incomplete reaction.

Module 4: Advanced Troubleshooting Logic Flow

Use this logic gate to determine your next step if the reaction fails.

TroubleshootingFlow Figure 2: Troubleshooting Logic Gate for Pyrazole Synthesis Start Start: Reaction Analysis CheckTLC Check TLC/LCMS Start->CheckTLC IsSMGone Is Hydrazine Gone? CheckTLC->IsSMGone IsInterPresent Is Acyclic Intermediate Present? IsSMGone->IsInterPresent Yes AddReagent Action: Add more Electrophile IsSMGone->AddReagent No (SM Remains) IsRegioWrong Is Regioselectivity Wrong? IsInterPresent->IsRegioWrong No (Product formed) IncreaseTemp Action: Increase Temp or Add Base (Et3N) IsInterPresent->IncreaseTemp Yes (Cyclization failed) SwitchSolvent Action: Switch to TFE or Fluorinated Alcohol IsRegioWrong->SwitchSolvent Yes (Mixture) Purify Action: Recrystallize from EtOH IsRegioWrong->Purify No (Correct Isomer)

Figure 2: Follow the decision tree to isolate the root cause of synthetic failure.

References

  • Plem, S. C., et al. (2015). "Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection." International Journal of Organic Chemistry.

  • Singh, K., et al. (2005). "Vilsmeier–Haack Reaction on Hydrazones: A Convenient Synthesis of 4-formylpyrazoles." Journal of Chemical Research.[6]

  • BenchChem Technical Support. (2025). "Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines." BenchChem Technical Guides.

  • Dabholkar, V. V., et al. (2018).[7] "Synthesis of Polysubstituted Amino Pyrazole via Multicomponent Strategy Using NiFe2O4 Nanocatalyst." Der Pharma Chemica.

Sources

Nitrile-Preserving Pyrazole Synthesis: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Department: Chemical Process R&D Subject: Chemoselective Pyrazole Formation (Nitrile Tolerance) Status: Active Guide

Executive Summary: The Chemoselectivity Challenge

The Issue: Synthesizing a pyrazole ring often requires conditions that are antagonistic to nitrile (cyano) groups. The Knorr synthesis (1,3-dicarbonyl + hydrazine) typically releases water as a byproduct and often utilizes acidic catalysts or high thermal energy. Under these conditions, a nitrile group present on the scaffold is susceptible to hydrolysis , converting it into a primary amide (


) or carboxylic acid (

).

The Solution: To preserve the nitrile, the reaction trajectory must be steered toward cyclodehydration (pyrazole formation) while suppressing hydration (nitrile hydrolysis). This requires strict water management, pH buffering, and kinetic control.

Core Directive: Reaction Condition Optimization

To prevent hydrolysis, you must break the "Hydrolysis Triangle": Water + Extreme pH + Heat .

A. Water Management (The Critical Variable)

Hydrolysis is impossible without water. While condensation produces water (2 equivalents), the concentration of free water must be minimized.

  • Reagent Choice: Replace Hydrazine Hydrate (

    
    ) with Hydrazine Dihydrochloride  or Anhydrous Hydrazine  (in THF/MeOH).
    
  • Desiccants: Add molecular sieves (

    
     or 
    
    
    
    ) or anhydrous magnesium sulfate (
    
    
    ) to the reaction vessel to sequester water generated in situ.
B. pH Control & Catalysis

Strong Brønsted acids (HCl,


) catalyze nitrile hydrolysis rapidly.
  • Buffered Systems: Use sodium acetate (

    
    ) with hydrazine salts to buffer the pH to ~4–5. This is acidic enough to activate the carbonyl but mild enough to spare the nitrile.
    
  • Lewis Acids: Lanthanide triflates (e.g.,

    
    ) or Iodine (
    
    
    
    ) can catalyze cyclization at room temperature without the high proton activity that attacks nitriles.
C. Thermal Dynamics

Hydrolysis has a higher activation energy barrier than cyclization in many systems.

  • Kinetic Control: Run reactions at Room Temperature (RT) for longer durations rather than refluxing.

  • Microwave Irradiation: If heat is needed, use microwave heating for short bursts (e.g., 5–10 mins). This provides the energy for cyclization but limits the time exposure required for hydrolysis.

Decision Matrix: Selecting the Right Protocol

Use this logic flow to determine the safest starting point for your substrate.

ReactionSelection Start Start: Nitrile-Bearing Substrate SubstrateType Identify 1,3-Electrophile Start->SubstrateType Diketone 1,3-Diketone / Ketoester SubstrateType->Diketone Enaminone Enaminone / Enal SubstrateType->Enaminone Solubility Soluble in EtOH at RT? Diketone->Solubility MethodC Protocol C: Aprotic Solvent (DMA/DMF + Microwave) Enaminone->MethodC Lower Reactivity MethodA Protocol A: Buffered Ethanol (Hydrazine HCl + NaOAc) Solubility->MethodA Yes (Preferred) MethodB Protocol B: Lewis Acid (Yb(OTf)3 or I2) Solubility->MethodB No / Labile Nitrile

Figure 1: Decision tree for selecting reaction conditions based on substrate type and solubility to minimize nitrile hydrolysis risk.

Validated Experimental Protocols

Protocol A: The Buffered Ethanol Method (Standard)

Best for: Standard 1,3-diketones with moderate nitrile stability.

  • Dissolution: Dissolve the nitrile-containing 1,3-diketone (1.0 equiv) in anhydrous Ethanol (

    
     concentration).
    
  • Buffering: Add Sodium Acetate (1.1 equiv) followed by Hydrazine Monohydrochloride (1.1 equiv). Note: Avoid Hydrazine Hydrate.

  • Reaction: Stir at Room Temperature for 4–12 hours. Monitor by TLC/LCMS.

  • Workup: Evaporate ethanol under reduced pressure (do not heat >40°C). Resuspend in EtOAc, wash with water (rapidly), and dry over

    
    .
    
Protocol B: Iodine-Mediated Cyclization (Mild)

Best for: Highly sensitive substrates or when regioselectivity is required.

  • Setup: Dissolve 1,3-diketone (1.0 equiv) and Hydrazine Hydrate (1.1 equiv) in Ethyl Acetate (EtOAc) or Acetonitrile (MeCN).

  • Catalyst: Add molecular Iodine (

    
    , 5–10 mol%).
    
  • Reaction: Stir at Room Temperature. The iodine acts as a mild Lewis acid and oxidant (if needed for pyrazolines), facilitating ring closure without strong protic acid.

  • Quench: Wash with saturated

    
     (sodium thiosulfate) to remove iodine, then extract.
    
Protocol C: Fluorinated/Electron-Deficient Scaffolds

Best for: Trifluoromethyl-containing pyrazoles where the nitrile is on a side chain.

  • Solvent: Use N,N-Dimethylacetamide (DMA) or TFE (Trifluoroethanol) . TFE activates carbonyls via H-bonding without being nucleophilic.

  • Reagent: Use Hydrazine Dihydrochloride.

  • Conditions: Stir at RT. If conversion is <10% after 2 hours, heat to 50°C. Avoid reflux.

Troubleshooting Guide (FAQ)

Q1: I see an M+18 peak in my LCMS data. What happened?

Diagnosis: This indicates hydration of the nitrile (


) to a primary amide (

). Fix:
  • Switch solvent from Methanol/Ethanol to Isopropanol or Acetonitrile (decreases water solubility).

  • Add

    
     molecular sieves to the reaction.
    
  • Verify your hydrazine source is not "Hydrazine Hydrate (

    
    )"—use the salt form.
    
Q2: The reaction is stalled at the intermediate hydrazone stage.

Diagnosis: Ring closure (cyclodehydration) is the rate-limiting step and usually requires acid/heat. Fix:

  • Do not simply increase the temperature (risk of hydrolysis).

  • Add a Lewis Acid catalyst like

    
      (
    
    
    
    ) or
    
    
    . These catalyze the carbonyl attack without protonating the nitrile.
Q3: My product is a mixture of regioisomers.

Diagnosis: Common in Knorr synthesis with unsymmetrical diketones. Fix:

  • Switch to Protocol C (DMA solvent). Polar aprotic solvents often enhance regioselectivity due to hydrogen bonding effects with the hydrazine intermediate.

  • Consider a stepwise approach: Form the enaminone first (using DMF-DMA), then treat with hydrazine in mild conditions.

Mechanistic Insight: Competing Pathways

Understanding the competition between ring closure and hydrolysis is vital for control.

Mechanism cluster_Good Pathway A: Desired Cyclization cluster_Bad Pathway B: Side Reaction Intermediate Hydrazone Intermediate (Nitrile Intact) Pyrazole Target Pyrazole (-CN Intact) Intermediate->Pyrazole Kinetic Control (Anhydrous, Lewis Acid) Amide Amide Byproduct (-CONH2) Intermediate->Amide Thermodynamic Sink (H2O, H+, Heat) Water H2O Byproduct Intermediate->Water Elimination Water->Amide Re-attack on CN (If not removed)

Figure 2: Competing reaction pathways. Water generated during cyclization can back-react with the nitrile if not sequestered or if the temperature is too high.

Comparative Data: Solvent & Catalyst Effects

ConditionReaction TimeYield (Pyrazole)Nitrile Hydrolysis (%)Recommendation
EtOH, Reflux, HCl 1 h85%15–20% ❌ Avoid
EtOH, RT, AcOH 12 h70%< 5%⚠️ Acceptable
EtOH, RT, Yb(OTf)3 4 h92% < 1% Recommended
DMA, 50°C 3 h88%< 2%✅ Good for solubility

References

  • Mild, Iodine-Mediated Synthesis

    • Zhang, X., et al. (2014).[1] "An I2-mediated metal-free oxidative C-N bond formation enables a regioselective pyrazole synthesis." The Journal of Organic Chemistry.

  • Lewis Acid Catalysis (Lanthanides)

    • Curini, M., et al. (2005). "Ytterbium triflate catalyzed synthesis of pyrazoles in solvent-free conditions." Tetrahedron Letters.
  • Regioselective Synthesis in DMA

    • Gosselin, F., et al. (2004). "Regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles." Synlett.
  • Nitrile Hydrolysis Mechanisms

    • "Hydrolysis of Nitriles."[2][3][4] Chemistry LibreTexts.

Sources

Optimizing recrystallization solvents for dimethyl pyrazole carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Dimethyl Pyrazole Carbonitriles Topic: Optimization of Recrystallization Solvents & Purification Protocols

Welcome to the Technical Support Center

Current Status: Operational Subject Matter: Purification of Dimethyl Pyrazole Carbonitriles (DMPCs) Primary Application: Pharmaceutical Intermediates (e.g., Janus Kinase Inhibitors, Fungicides)[1]

This guide is designed for organic chemists and process engineers encountering purity or yield issues with dimethyl pyrazole carbonitriles. Unlike simple pyrazoles, the addition of the nitrile group significantly alters the dipole moment and crystal lattice energy, rendering standard "textbook" solvent systems often ineffective.[1]

Module 1: Solvent Selection Logic

Q: Standard solvents (Ethanol, Toluene) are not yielding high purity.[1] What is the polarity "sweet spot" for DMPCs?

A: Dimethyl pyrazole carbonitriles possess a unique "push-pull" electronic structure. The electron-rich pyrazole ring contrasts with the electron-withdrawing nitrile group.

  • The Problem: Highly polar solvents (pure Methanol) often solubilize impurities (regioisomers) too well, preventing segregation.[1] Non-polar solvents (Hexane) may not dissolve the target even at reflux.[1]

  • The Solution: You require a Gradient Polarity System .[1]

Recommended Solvent Systems
Solvent SystemTypeRatio (v/v)Best ForMechanism
Ethanol / Water Polar / Protogenic8:2 to 5:5General Purification "Drowning out" impurities. The nitrile H-bonds with water, but the methyl groups drive precipitation upon cooling.[1]
Ethyl Acetate / Heptane Polar Aprotic / Non-polar1:3 to 1:5Regioisomer Separation Exploits subtle lattice energy differences between 1,3- and 1,5-isomers.[1]
Isopropanol (IPA) Polar / Protogenic100%Final Polish High temperature coefficient of solubility.[1] Good for removing trace colored impurities.[1]
Toluene Aromatic100%Large Scale High boiling point allows for maximum solubility differential, but requires slow cooling to avoid oiling.[1]

Module 2: Visualizing the Workflow

The following logic flow helps you decide which purification route to take based on your crude material's profile.

RecrystallizationLogic Start Crude DMPC Mixture Check Impurity Profile Check (TLC/HPLC) Start->Check Regio High Regioisomer Content (1,3 vs 1,5 mix) Check->Regio Isomers > 5% Tar Colored/Tarry Impurities Check->Tar Dark Color Clean Low Impurity / High Yield Needed Check->Clean Purity > 90% MethodA Method A: Fractional Crystallization (EtOAc/Heptane) Regio->MethodA MethodB Method B: Carbon Treatment + Polar Solvent (EtOH/Water) Tar->MethodB MethodC Method C: Thermal Swing (Isopropanol) Clean->MethodC Final QC Analysis (NMR/MP) MethodA->Final Pure Isomer MethodB->Final White Solid MethodC->Final High Recovery

Figure 1: Decision matrix for selecting the optimal purification protocol based on crude impurity profiling.

Module 3: Troubleshooting Guide

Q: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?

A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solid solubility curve.[1] This is common with nitriles due to their low melting points relative to molecular weight.[1]

Corrective Protocol:

  • Re-heat the mixture until the oil phase redissolves completely.

  • Seed the Solution: Add a tiny crystal of pure product at a temperature just above the cloud point. This provides a nucleation template.[1]

  • Reduce Cooling Rate: Wrap the flask in foil or a towel. Rapid cooling traps impurities that lower the melting point, promoting oiling.[1]

  • Add Solvent: If oiling persists, your solution is too concentrated.[1] Add 10-15% more of the "good" solvent (e.g., Ethanol) to shift the phase diagram.

Q: I have a mixture of 1,3-dimethyl and 1,5-dimethyl isomers. Can recrystallization separate them?

A: Yes, but it requires Kinetic vs. Thermodynamic control .[1]

  • 1,3-dimethyl-1H-pyrazole-5-carbonitrile typically packs more efficiently (higher lattice energy) than the 1,5-isomer due to reduced steric clash between the N-methyl and the C-substituent.

  • Protocol: Use Ethyl Acetate/Heptane .[1]

    • Dissolve in hot EtOAc.

    • Add Heptane slowly until turbidity is barely visible.[1]

    • Cool very slowly to room temperature without stirring (static crystallization).

    • The thermodynamically stable isomer (usually the 1,3-target) will crystallize first. Filter strictly at room temperature; cooling to 0°C often precipitates the unwanted isomer.[1]

Q: The crystals are retaining a yellow/brown color.

A: Pyrazoles synthesized from hydrazines often contain trace oxidized hydrazine or diketone byproducts.[1]

  • Do NOT add activated carbon during the final crystallization.[1] Carbon fines are notoriously difficult to remove from pyrazole needles.[1]

  • Pre-treatment: Dissolve crude in hot methanol, treat with activated carbon (5 wt%), filter through Celite, evaporate to dryness, and then perform the recrystallization protocol.

Module 4: Validated Experimental Protocols

Protocol A: The "Standard" Ethanol/Water Recrystallization

Best for removing general synthesis byproducts.[1]

  • Dissolution: Place 10g of crude DMPC in a 250mL Erlenmeyer flask.

  • Solvent Addition: Add 40mL of Ethanol (95%). Heat to reflux (approx. 78°C) with magnetic stirring.[1]

  • Saturation: If solid remains, add Ethanol in 5mL portions until dissolved. If fully dissolved immediately, concentrate by boiling off 10-20% of the solvent.

  • Antisolvent: Remove from heat source.[1] While still hot (approx. 60°C), add warm (50°C) Water dropwise.[1]

    • Stop point: When a faint, persistent cloudiness appears.[1][2]

    • Clarification: Add 1-2mL of Ethanol to make it clear again.

  • Crystallization: Allow to cool to room temperature (25°C) over 2 hours. Then move to an ice bath (0-5°C) for 1 hour.

  • Isolation: Vacuum filter. Wash cake with cold 50% Ethanol/Water.

Protocol B: The "Isomer Split" (EtOAc/Heptane)

Best for enriching the 1,3-isomer from a regioisomeric mixture.

  • Dissolution: Dissolve crude mix in minimal boiling Ethyl Acetate (approx. 5mL per gram).[1]

  • Antisolvent: Add Heptane (or Hexane) slowly to the boiling solution.[1]

    • Ratio Target: Aim for a final solvent ratio of 1:3 (EtOAc:Heptane).[1]

  • Seeding (Critical): Remove from heat. When temp reaches ~50°C, add seed crystals of the pure desired isomer.[1]

  • Static Cooling: Do not stir. Let stand at room temperature overnight.

  • Filtration: Filter the resulting needles. Do not wash with pure Heptane (it may precipitate the mother liquor impurities onto the crystals).[1] Wash with a pre-mixed 1:4 EtOAc/Heptane cold solution.[1]

References

  • Separation of Pyrazole Regioisomers. BenchChem Technical Support. "Column chromatography and recrystallization conditions for separating pyrazole isomers."

  • Solubility of 3,5-dimethylpyrazole. Journal of Chemical & Engineering Data (via ResearchGate).[1] "Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in organic solvents."

  • Synthesis and Purification of Pyrazole Carbonitriles. Organic Syntheses. "Preparation of 3,5-dimethylpyrazole and related derivatives." [1]

  • Purification of Pyrazoles. Google Patents (WO2011076194A1). "Method for purifying pyrazoles and acid addition salts."[1][3][4]

  • Recrystallization Techniques. BenchChem Technical Guides. "Recrystallization techniques for purifying pyrazole compounds."

Sources

Removing hydrazine impurities from pyrazole products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole API Synthesis . As a Senior Application Scientist, I have designed this knowledge base to help drug development professionals troubleshoot and resolve one of the most persistent challenges in pyrazole synthesis: the remediation and quantification of genotoxic hydrazine impurities.

This guide bypasses generic advice, focusing instead on the thermodynamic causality of impurity retention and providing self-validating, field-proven protocols for chemical scavenging and trace analysis.

Regulatory & Toxicological Baseline

Hydrazine is a highly reactive, DNA-reactive mutagenic impurity (Class 1/Class 2 genotoxin). Under regulatory frameworks, its presence in Active Pharmaceutical Ingredients (APIs) must be strictly controlled to ensure patient safety[1].

Table 1: ICH M7(R2) Acceptable Intake (AI) Limits for Mutagenic Impurities

Clinical Treatment Duration Acceptable Daily Intake (µ g/day ) Rationale / Causality
Lifetime (> 10 years) 1.5 µ g/day Default Threshold of Toxicological Concern (TTC) for negligible cancer risk (<1 in 100,000)[1].
> 1 to 10 years 10 µ g/day Adjusted for less-than-lifetime (LTL) cumulative exposure[1].
> 1 to 12 months 20 µ g/day Higher daily limits permitted due to shorter exposure windows[1].

| ≤ 1 month | 120 µ g/day | Maximum allowable limit for short-term clinical trials or acute therapies[1]. |

Diagnostic FAQs: Troubleshooting Hydrazine Retention

Q1: Why does residual hydrazine persist in my pyrazole API despite multiple recrystallizations? Expert Insight: This is a thermodynamic issue, not a mechanical one. Hydrazine is a highly polar, basic molecule that acts as both a strong hydrogen-bond donor and acceptor. Pyrazole rings possess complementary hydrogen-bonding capabilities. This thermodynamic affinity means hydrazine co-crystallizes with the API. Standard physical separation is insufficient because the solvation energy difference is negligible. You must use chemical derivatization to fundamentally alter hydrazine's physicochemical properties[2].

Q2: What is the most effective chemical scavenging strategy for process-scale removal? Expert Insight: Derivatization with an aldehyde or ketone (scavenging). Reacting the crude mixture with acetone or benzaldehyde converts the primary amine of hydrazine into an azine or hydrazone (Schiff base)[3][4]. This eliminates its hydrogen-bonding capacity and drastically reduces its polarity, allowing it to be easily partitioned into an organic waste phase or captured by a Solid Phase Extraction (SPE) cartridge[2].

Q3: My HPLC-UV analysis shows no hydrazine, but genotoxicity assays flag the batch. Why am I getting false negatives? Expert Insight: Hydrazine lacks a chromophore, making it virtually invisible to standard UV detection at typical analytical wavelengths (190–380 nm)[5]. You must derivatize the sample prior to analysis. Using reagents like salicylaldehyde or 2-hydroxy-1-naphthalaldehyde (HNA) attaches a strong chromophore to the hydrazine, shifting the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 to ~360–424 nm, which is well away from pyrazole matrix interferences[5].

Validated Workflows & Experimental Protocols

Workflow A: Process-Scale Scavenging & Removal

ScavengingWorkflow Node1 Crude Pyrazole Mixture (+ Residual Hydrazine) Node2 Addition of Scavenger (Benzaldehyde / Acetone) Node1->Node2 Node3 Derivatization Reaction (Forms Hydrazone) Node2->Node3 pH 4-6 or Basic (API dependent) Node4 Liquid-Liquid Extraction or SPE Wash Node3->Node4 Solvent Partitioning Node5 Purified Pyrazole (Hydrazine < 1.5 µg/day) Node4->Node5 Organic / Eluate Node6 Waste Phase (Hydrazone Impurity) Node4->Node6 Aqueous / Resin Wash

Workflow for the derivatization and removal of residual hydrazine from pyrazole APIs.

Protocol 1: Hydrazine Scavenging via Benzaldehyde and SPE Context: This protocol is highly effective for polar pyrazole APIs (e.g., allopurinol derivatives) where standard liquid-liquid extraction fails.

  • Sample Dissolution: Dissolve 50 mg of the crude pyrazole API in 5 mL of a 0.2 M NaOH/Methanol (50/50, v/v) mixture.

    • Causality Check: While Schiff base formation is typically acid-catalyzed, certain pyrazole APIs require basic conditions for complete solubility. Benzaldehyde remains highly reactive under these basic conditions, allowing simultaneous API dissolution and derivatization[2].

  • Derivatization: Add an excess of benzaldehyde to the solution. Stir at room temperature for 30 minutes to ensure complete conversion of hydrazine to benzaldehyde azine[2].

  • Solid Phase Extraction (SPE): Load the mixture onto a pre-conditioned C18 SPE cartridge.

  • Elution: Wash the cartridge with a polar solvent (e.g., water/mild methanol). The highly polar pyrazole API will wash out easily, while the non-polar benzaldehyde azine impurity is retained on the C18 phase[2].

  • Self-Validation System: Before scaling up, spike a blank API sample with 10 ppm hydrazine, run the SPE protocol, and analyze the eluate. A successful system will yield >99% API recovery with undetectable azine in the eluate, proving the thermodynamic separation is functioning.

Workflow B: Analytical Quantification (Sub-ppm)

AnalyticalPathway S1 API Sample Prep (Dissolve in Diluent) S2 Add Derivatizing Agent (Salicylaldehyde / HNA) S1->S2 S3 Incubation (Chromophore Formation) S2->S3 Derivatization S4 Reverse-Phase HPLC (C18 Column) S3->S4 SPE / Injection S5 UV/Vis Detection (360 - 424 nm) S4->S5 Quantification

Analytical workflow for quantifying trace hydrazine via derivatization and HPLC-UV.

Protocol 2: Trace Analysis via Salicylaldehyde/HNA Derivatization (HPLC-UV) Context: Designed to achieve limits of detection (LOD) down to 0.25 ppm for regulatory compliance.

  • Sample Preparation: Accurately weigh the pyrazole API and dissolve it in a diluent containing the derivatizing agent (e.g., salicylaldehyde or 2-hydroxy-1-naphthalaldehyde)[3][5].

  • Incubation: Allow the reaction to proceed under controlled temperature (e.g., 40°C) for 15-30 minutes to ensure complete formation of the hydrazone[3].

  • Chromatographic Setup: Utilize a Reverse-Phase HPLC system with a C18 column. Set the flow rate to 1.0 mL/min and the UV detection wavelength to 360 nm (for salicylaldehyde) or 406/424 nm (for HNA)[3][5].

  • Self-Validation System: Inject a "Reagent Blank" (diluent + derivatizing agent, no API). A robust setup will show a flat baseline at the specific retention time of the hydrazone. If a peak appears, your derivatizing agent or solvent is contaminated with trace hydrazine.

Data Presentation: Derivatizing Agents Comparison

Selecting the correct scavenger/derivatizing agent dictates the success of both your purification and analytical workflows.

Table 2: Quantitative & Qualitative Comparison of Hydrazine Derivatizing Agents

Derivatizing Agent Derivative Formed Primary Analytical Method Key Mechanistic Advantage Ref
Acetone Acetone Azine GC-FID / GC-MS Serves as both solvent and reagent; symmetrical molecule prevents isomer formation; fast reaction rate (<15 min). [4]
Benzaldehyde Benzaldehyde Azine RPLC-UV / SPE High UV absorption; highly compatible with basic SPE workflows for polar APIs. [2]

| Salicylaldehyde | Salicylaldehyde Hydrazone | HPLC-UV | Shifts ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 to ~360 nm, completely avoiding UV interference from the pyrazole API matrix. | |
| 2-hydroxy-1-Naphthalaldehyde (HNA)  | HNA Hydrazone | HPLC-UV (Visible) | Pushes detection into the visible range (406/424 nm); achieves an exceptional LOD of 0.25 ppm. |[5] |

References

  • NIH / Elsevier. "Hydrazine determination in allopurinol using derivatization and SPE for sample preparation".[Link]

  • ResearchGate. "Hydrazine determination in allopurinol using derivatization and SPE for sample preparation". [Link]

  • SIELC Technologies. "A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples".[Link]

  • International Council for Harmonisation (ICH). "Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2)".[Link]

Sources

Technical Support Center: Solubilization Strategies for Pyrazole Carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Carbonitrile Solubility Support Portal. Status: Operational | Tier: Level 3 (Senior Application Scientist)[1]

This guide addresses the specific physicochemical challenges of the pyrazole carbonitrile scaffold. Unlike general lipophilic compounds, these molecules often exhibit "Brick Dust" behavior—high melting points (>200°C) and low solubility in both water and lipids—driven by the strong dipole-dipole stacking of the nitrile group and the planar pyrazole ring.

Module 1: Diagnostic Framework

Is your molecule "Brick Dust" or a "Grease Ball"?

Before attempting solubilization, you must diagnose the limiting factor. Pyrazole carbonitriles typically fall into the Brick Dust category due to high crystal lattice energy, not just hydrophobicity.

The Diagnostic Protocol:

  • Measure Melting Point (MP): Is it >200°C?

  • Calculate/Measure logP: Is it <3 (moderately lipophilic)?

  • Result: High MP + Moderate logP = Brick Dust . The crystal lattice is too stable; water cannot break the intermolecular bonds.

SolubilityDiagnosis cluster_legend Interpretation Start Start Solubility Diagnosis CheckMP Check Melting Point (MP) Start->CheckMP CheckLogP Check logP CheckMP->CheckLogP MP > 200°C GreaseBall DIAGNOSIS: GREASE BALL (High Lipophilicity) Strategy: Lipidic Formulations (SEDDS, Micelles) CheckMP->GreaseBall MP < 150°C BrickDust DIAGNOSIS: BRICK DUST (High Lattice Energy) Strategy: Disrupt Crystal Structure (ASD, Nanomilling) CheckLogP->BrickDust logP < 4 CheckLogP->GreaseBall logP > 5 Legend1 Pyrazole Carbonitriles are usually 'Brick Dust'

Figure 1: Diagnostic decision tree for selecting solubilization strategies based on physicochemical properties.

Module 2: The "Acid Trap" (pKa & Salt Selection)

Warning: Do not default to HCl salt formation without validating pKa.[1]

The Science

The pyrazole ring is a weak base (pKa ~2.5).[2] However, the carbonitrile (-CN) group at position 3, 4, or 5 is strongly electron-withdrawing. This reduces the electron density on the pyrazole nitrogens, often dropping the pKa of the conjugate acid to < 1.5 .

  • The Consequence: If pKa < 2, a hydrochloride salt will likely be unstable in water. It will undergo disproportionation , releasing the free base (precipitate) and free acid, causing the pH to drop while the drug crashes out.

Troubleshooting Protocol
  • Determine pKa: Use potentiometric titration or UV-metric methods (e.g., Sirius T3).

  • The "pH max" Rule: If pKa is < 2, salt formation is likely non-viable for aqueous stability.

  • Alternative: If the pyrazole NH is unsubstituted, the molecule may be weakly acidic (pKa ~9-10). In this specific case, consider a Sodium (Na+) or Potassium (K+) salt screen instead of an acid salt.

Module 3: Cyclodextrin Complexation (Lab Scale)

For early-stage PK studies or in vitro assays where spray drying is not feasible, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard for this scaffold.[1]

Why it works

The hydrophobic cavity of β-cyclodextrin accommodates the planar pyrazole-CN core, shielding the hydrophobic portions from water while the hydroxypropyl groups interact with the aqueous bulk.

Step-by-Step Protocol: Phase Solubility Setup
  • Preparation: Prepare 0%, 5%, 10%, 20%, and 40% (w/v) HP-β-CD solutions in water or buffer (pH 7.4).

  • Saturation: Add excess pyrazole carbonitrile solid to each vial.

  • Equilibration: Shake at room temperature for 24–48 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter (avoid nylon, which binds pyrazoles).

  • Quantification: Analyze filtrate by HPLC-UV.

Data Interpretation (A_L Type Isotherm): If solubility increases linearly with CD concentration, you have a 1:1 complex.[1]



Where


 is intrinsic solubility and Slope is from the plot of Molar Solubility vs. CD Molar Concentration.

CD_Complexation Drug Free Drug (Insoluble) Complex Inclusion Complex (Soluble) Drug->Complex k_on CD HP-beta-CD (Host) CD->Complex Complex->Drug k_off Complex->CD Release Mechanism Mechanism: Hydrophobic pyrazole core enters CD cavity; -CN group aligns to minimize water contact. Complex->Mechanism

Figure 2: Equilibrium dynamics of Pyrazole Carbonitrile encapsulation in Hydroxypropyl-β-Cyclodextrin.

Module 4: Amorphous Solid Dispersions (Industrial Scale)

To permanently solve the "Brick Dust" lattice energy problem, you must convert the crystalline solid into an Amorphous Solid Dispersion (ASD) .[1]

The Science

ASDs "freeze" the molecule in a disordered, high-energy state using a polymer matrix. This bypasses the energy required to break the crystal lattice during dissolution.

Recommended Polymers for Pyrazoles
PolymerTypeWhy it works for Pyrazoles
HPMCAS EntericExcellent for preventing recrystallization; acidic nature interacts with basic pyrazole nitrogens (if accessible).[1]
PVPVA (Kollidon VA64) Non-ionicGood general solubility; vinyl pyrrolidone moiety interacts via pi-pi stacking with the pyrazole ring.[1]
Soluplus AmphiphilicMicelle-forming; good if the logP is slightly higher.
Workflow: Spray Drying
  • Feed Solution: Dissolve Drug + Polymer (ratio 1:3) in Acetone/Methanol (DCM is often avoided due to toxicity, but pyrazoles dissolve well in it).

  • Atomization: Spray into hot nitrogen gas.

  • Kinetic Trapping: Rapid solvent evaporation immobilizes the drug before it can recrystallize.

Frequently Asked Questions (FAQ)

Q: My compound precipitates immediately upon dilution from DMSO stock into media. Why? A: This is the "Kinetic Solubility" crash. Your compound is likely forming stable aggregates or crystals instantly because the water fraction exceeds the "metastable limit."

  • Fix: Pre-dissolve in pure PEG400 or PG (Propylene Glycol) first, then slowly add water with vortexing. Alternatively, use the HP-β-CD protocol (Module 3).

Q: Can I use nanosuspension/wet milling? A: Yes. Since pyrazole carbonitriles are "Brick Dust," reducing particle size to <200 nm increases the surface area and dissolution rate (Noyes-Whitney equation), though it does not change equilibrium solubility. This is ideal for toxicology formulations.

Q: I see broad peaks in my NMR. Is my compound degrading? A: Not necessarily. Pyrazoles often exhibit annular tautomerism (proton hopping between N1 and N2). In protic solvents (like


 or Methanol-

), this exchange is fast, averaging the peaks. In aprotic solvents (DMSO-

), it might be intermediate, causing broadening.
  • Verification: Run the NMR at a higher temperature (e.g., 50°C) to sharpen the peaks by accelerating the exchange.

References

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences.

  • Lonza Small Molecules. (2022). Technologies To Improve Solubility Of Brick Dust Compounds.[3][4]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[5][6] Advanced Drug Delivery Reviews.

  • Pinal, R. (2020). Acid-base interactions in amorphous solid dispersions: Formulation strategy for tyrosine kinase inhibitors.[7][8] Purdue University Graduate School.

  • BenchChem. (2025).[9] Dealing with poor solubility of pyrazole derivatives during synthesis.

Sources

Technical Support Center: Pyrazole Synthesis & Dehydration Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in Pyrazole Dehydration Ticket ID: PYZ-OPT-2026 Status: Open for Consultation Analyst: Senior Application Scientist

Core Technical Overview

The synthesis of pyrazoles via the condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis) is chemically deceptive. While often presented as a spontaneous reaction, the final dehydration step —the conversion of the 5-hydroxy-2-pyrazoline intermediate into the aromatic pyrazole—is frequently the bottleneck where side reactions proliferate.

Failure to control the dehydration and cyclization trajectory leads to three primary failure modes:

  • Regioisomer Contamination: Formation of mixtures (1,3- vs. 1,5-isomers) due to competitive nucleophilic attacks.

  • Stalled Intermediates: Isolation of stable 5-hydroxypyrazolines that refuse to aromatize.

  • Azine/Oligomer Formation: Double condensation where hydrazine bridges two dicarbonyl units.

This guide provides engineered protocols to suppress these pathways.

Visualizing the Failure Points

The following diagram illustrates the mechanistic bifurcation points where side reactions occur during the dehydration sequence.

PyrazoleReactionPathways Start 1,3-Dicarbonyl + Hydrazine Step1 Hydrazone Intermediate Start->Step1 Condensation Side1 Azine Formation (Dimerization) Start->Side1 Excess Ketone or Acid pH Fork1 Cyclization Step Step1->Fork1 Intermed 5-Hydroxy-2-pyrazoline (Stalled Intermediate) Fork1->Intermed Standard Path Dehydration Dehydration (-H₂O) Intermed->Dehydration Acid/Heat Prod1 1,5-Isomer (Kinetic/Steric) Dehydration->Prod1 Bulky R-Group or Fluorinated Solvent Prod2 1,3-Isomer (Thermodynamic) Dehydration->Prod2 Protic Solvent

Caption: Mechanistic flow showing the critical divergence between desired aromatization and common side reactions (Azines, Isomers).

Troubleshooting Modules (Q&A Format)

Issue 1: "I am getting a 50:50 mixture of regioisomers."

Diagnosis: Lack of electronic or steric bias during the initial hydrazine attack. Technical Insight: In standard solvents (EtOH, MeOH), the hydrazine attacks the most electrophilic carbonyl. If both carbonyls have similar reactivity, you get a mixture. Solution: The Fluorinated Solvent Switch. Using fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) can invert or drastically improve regioselectivity. These solvents act as hydrogen-bond donors, activating specific carbonyls and altering the transition state energy.

Solvent SystemTypical Ratio (1,5- : 1,3-isomer)Mechanism of Action
Ethanol (Control) 55 : 45Non-selective solvation.
HFIP (Hexafluoroisopropanol) > 95 : 5Strong H-bond donation activates specific carbonyl; stabilizes specific transition state.
Acetic Acid 70 : 30Protonation increases electrophilicity but lacks steric direction.

Protocol Adjustment: Replace Ethanol with HFIP (0.2 M concentration). Stir at room temperature. The high polarity and acidity of HFIP often drive the reaction to completion without external acid catalysts.

Issue 2: "The reaction stops at the intermediate (Hydroxypyrazoline)."

Diagnosis: Incomplete dehydration. The -OH group is a poor leaving group, and the driving force for aromatization is insufficient at low temperatures or neutral pH. Technical Insight: This is common with electron-withdrawing substituents (e.g., -CF3) which stabilize the hydrate form. Solution: Iodine-Mediated Oxidative Dehydration. Instead of harsh mineral acids which might degrade sensitive substrates, use Iodine (I2) or Iodine Monochloride (ICl).

Protocol Adjustment:

  • Isolate the crude hydroxypyrazoline (if it precipitates).

  • Redissolve in CH2Cl2.[1]

  • Add 1.1 eq of I2 or ICl.

  • Stir at Room Temp for 1-2 hours. Mechanism: Iodine acts as a Lewis acid to facilitate the loss of the hydroxyl group or oxidizes the intermediate directly if it's a pyrazoline.

Issue 3: "My product is contaminated with insoluble 'tar' or dimers."

Diagnosis: Azine formation. Technical Insight: This occurs when one hydrazine molecule reacts with two dicarbonyl molecules before cyclizing. This is favored when the dicarbonyl is in excess or added too quickly. Solution: Inverse Addition Strategy. Always add the dicarbonyl to the hydrazine , not the other way around. This ensures the hydrazine is always in local excess, favoring the 1:1 condensation required for cyclization.

Optimized Experimental Protocols

Protocol A: High-Fidelity Regioselective Synthesis (HFIP Method)

Best for: Substrates prone to isomer mixtures.

  • Preparation: In a round-bottom flask, dissolve the hydrazine hydrochloride (1.1 equiv) in HFIP (0.2 M relative to substrate).

  • Addition: Add the unsymmetrical 1,3-diketone (1.0 equiv) in a single portion.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC.

    • Note: HFIP is expensive; it can often be recovered via rotary evaporation and reused.

  • Workup: Remove HFIP under reduced pressure. The residue is usually the pure salt or free base.

  • Neutralization: If using hydrazine HCl, partition the residue between EtOAc and sat. NaHCO3. Dry organic layer over Na2SO4 and concentrate.[2]

Protocol B: "One-Pot" Dehydration for Stubborn Intermediates

Best for: Reactions that stall at the 5-hydroxypyrazoline stage.

  • Condensation: Combine 1,3-diketone (1.0 mmol) and hydrazine (1.1 mmol) in Ethanol (5 mL). Stir at Reflux for 1 hour.

  • Check Point: If TLC shows a new spot but NMR indicates non-aromatic intermediate (sp3 carbons present):

  • Acid Spike: Add conc. HCl (2 drops) or p-TsOH (5 mol%) directly to the reaction mixture.

  • Dehydration: Continue reflux for 30 minutes. The acid protonates the -OH, converting it to -OH2+ (a good leaving group), forcing aromatization.

  • Isolation: Cool to 0°C. The pyrazole often precipitates as the hydrochloride salt. Filter and wash with cold ether.

Decision Support Logic (Workflow)

Use this logic flow to determine the correct corrective action for your specific experiment.

TroubleshootingFlow Start Start: Reaction Analysis Q1 Is the product a mixture of isomers? Start->Q1 Q2 Is the yield low due to polymeric 'tar'? Q1->Q2 No Sol1 Switch Solvent to HFIP/TFE (See Protocol A) Q1->Sol1 Yes Q3 Does NMR show sp3 signals (approx 3-5 ppm)? Q2->Q3 No Sol2 Use Inverse Addition (Diketone into Hydrazine) Q2->Sol2 Yes Sol3 Force Dehydration: Add p-TsOH or I2 Q3->Sol3 Yes Success Isolate Pure Pyrazole Q3->Success No

Caption: Diagnostic logic for selecting the appropriate optimization protocol.

References

  • Fustero, S., et al. (2008). Fluorinated Alcohols as Solvents for the Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry.[3] 4

  • BenchChem Technical Support. (2025). Troubleshooting the reaction mechanism of pyrazole formation. 5[1][2][6][7][8][9][5][10][11][4][12]

  • Li, D. Y., et al. (2014).[3] Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes.[3] Organic Letters.[3][4] 3

  • Gosselin, F., et al. (2004). Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Journal of Organic Chemistry.[3]

  • Zhang, X., et al. (2016). Iodine-Mediated Dehydration of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles.[13] PMC/NIH. 13

Sources

Validation & Comparative

1H NMR spectrum analysis of 3,4-dimethyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3,4-dimethyl-1H-pyrazole-5-carbonitrile , a critical intermediate in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.

Unlike standard spectral lists, this guide focuses on comparative structural elucidation , distinguishing the target compound from its most common regioisomer, 3,5-dimethyl-1H-pyrazole-4-carbonitrile .

Strategic Overview: The Isomer Challenge

In the synthesis of substituted pyrazoles—typically via the condensation of hydrazine with cyanodiketones—regioisomeric mixtures are common.[1] Distinguishing 3,4-dimethyl-1H-pyrazole-5-carbonitrile (Target) from 3,5-dimethyl-1H-pyrazole-4-carbonitrile (Alternative) is a frequent bottleneck.

  • The Target (3,4-dimethyl): Possesses vicinal methyl groups (positions 3 and 4) and an asymmetric electronic environment.

  • The Alternative (3,5-dimethyl): Possesses distal methyl groups (positions 3 and 5) with a pseudo-symmetric axis, often leading to signal overlap.

Reliable differentiation requires specific solvent choices and an understanding of annular tautomerism .

Experimental Framework

To ensure reproducibility and spectral clarity, the following protocol prioritizes the suppression of proton exchange broadening.

Protocol: Sample Preparation & Acquisition
ParameterSpecificationRationale
Solvent DMSO-d6 (99.9% D)Critical: CDCl₃ often leads to broad or invisible NH signals due to fast exchange. DMSO forms strong H-bonds, slowing exchange and sharpening the NH peak.
Concentration 5–10 mg in 0.6 mLOptimal signal-to-noise ratio without inducing concentration-dependent aggregation shifts.
Temperature 298 K (25°C)Standard. If NH is broad, lowering to 273 K can freeze out the tautomers.
Pulse Sequence zg30 (Bruker) / s2pul (Varian)Standard 30° pulse angle for quantitative integration accuracy.
Transients 16–32 scansSufficient for methyl singlet resolution.

Comparative Spectral Analysis

This section objectively compares the 1H NMR profile of the Target against the Alternative isomer.

A. The Chemical Shift Landscape (in DMSO-d6)
FeatureTarget: 3,4-Dimethyl-5-CN Alternative: 3,5-Dimethyl-4-CN differentiation Logic
NH Proton δ 13.5 – 13.8 ppm (Broad Singlet)δ 12.8 – 13.2 ppm (Broad Singlet)The 5-CN group (Target) is more electron-withdrawing than the 4-CN (Alternative), typically deshielding the NH further downfield.
Methyl 1 δ ~2.25 ppm (s, 3H, C3-CH₃)δ ~2.35 ppm (s, 6H*, C3/C5-CH₃)Key Differentiator: The Target shows two distinct singlets with a ~0.2 ppm separation.
Methyl 2 δ ~2.05 ppm (s, 3H, C4-CH₃)Overlaps with Methyl 1 or distinct singletThe Alternative often shows two methyls with very similar shifts (pseudo-symmetry) or one integrated signal of 6H.
C4 Proton Absent (Fully substituted)Absent (Fully substituted)N/A

> Note: In the 3,5-dimethyl isomer, if the tautomeric exchange is fast, the C3 and C5 methyls may appear as a single averaged peak or two very close peaks. In the 3,4-dimethyl target, the electronic difference between C3 and C4 is drastic, guaranteeing separation.

B. Tautomeric Equilibrium

The compound exists in equilibrium: 3,4-dimethyl-1H-pyrazole-5-carbonitrile ⇌ 4,5-dimethyl-1H-pyrazole-3-carbonitrile

In DMSO, the equilibrium is fast on the NMR timescale, resulting in an averaged spectrum .

  • Observed Effect: You will see one set of signals representing the weighted average of both tautomers.

  • Validation: If you see two sets of unequal peaks, your sample likely contains the 3,5-isomer impurity or degradation products, not "slow exchange" tautomers (unless at < -40°C).

Advanced Verification (Self-Validating Workflows)

Relying solely on 1H NMR chemical shifts can be risky due to solvent-dependent shifting. The following NOESY (Nuclear Overhauser Effect Spectroscopy) experiment provides definitive structural proof.

The "Vicinal Methyl" Test
  • Hypothesis: In the Target (3,4-dimethyl) , the methyl groups are on adjacent carbons (distance < 3 Å). They should show a strong NOE correlation.

  • Null Hypothesis: In the Alternative (3,5-dimethyl) , the methyl groups are separated by a carbon (distance > 4-5 Å). They should show NO or very weak NOE correlation.

Decision Tree: Structural Assignment

NMR_Analysis Start Acquire 1H NMR in DMSO-d6 Check_Me Analyze Methyl Region (1.8 - 2.5 ppm) Start->Check_Me Two_Singlets Two Distinct Singlets (Δδ > 0.15 ppm) Check_Me->Two_Singlets Observed One_Singlet One Singlet (6H) or Two Very Close Peaks Check_Me->One_Singlet Observed Run_NOESY Run 2D NOESY Two_Singlets->Run_NOESY Result_Alt IDENTIFIED: 3,5-Dimethyl-1H-pyrazole-4-carbonitrile One_Singlet->Result_Alt Likely NOE_Yes Strong Cross-Peak Between Methyls Run_NOESY->NOE_Yes NOE_No No Cross-Peak Between Methyls Run_NOESY->NOE_No Result_Target CONFIRMED: 3,4-Dimethyl-1H-pyrazole-5-carbonitrile NOE_Yes->Result_Target NOE_No->Result_Alt

Figure 1: Logical workflow for distinguishing pyrazole regioisomers using 1H and NOESY NMR.

Troubleshooting & Causality

Issue: The NH proton is invisible.

  • Cause: Use of CDCl₃ or wet solvent allows rapid proton exchange with water or solvent, broadening the signal into the baseline.

  • Solution: Dry the sample and switch to DMSO-d6 or Acetonitrile-d3 .

Issue: Methyl peaks are splitting into small doublets.

  • Cause: Long-range coupling (⁴J) between the Methyl protons and the NH proton (rare but possible in ultra-dry DMSO).

  • Solution: Add a drop of D₂O to the NMR tube. This exchanges the NH to ND, decoupling the system and collapsing methyls back to sharp singlets.

References

  • Alkorta, I. et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Conicet. Link

  • Abraham, R. J. et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Link

  • BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives. Link

  • Claramunt, R. M. et al. (2006). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. Arkivoc. Link

Sources

C13 NMR chemical shifts for pyrazole-5-carbonitrile carbons

Comparative Guide: NMR Chemical Shifts of Pyrazole-5-Carbonitriles

Executive Summary

Pyrazole-5-carbonitriles (also referred to as 3-cyanopyrazoles due to tautomerism) are critical scaffolds in medicinal chemistry, serving as key pharmacophores in kinase inhibitors (e.g., p38 MAP kinase) and energetic materials. Accurate structural characterization of these moieties is notoriously difficult due to annular tautomerism , which causes significant chemical shift averaging or broadening in solution state NMR.

This guide provides a technical comparison of


The Tautomerism Challenge: 3-CN vs. 5-CN

In solution,


  • Tautomer A (5-cyano): Nitrile at position 5 (adjacent to NH).[1]

  • Tautomer B (3-cyano): Nitrile at position 3 (adjacent to N=).

Key Insight: In


Visualization: Tautomeric Equilibrium & Assignment Logic

Tautomerismcluster_assignmentAssignment StrategyTautomerA1H-pyrazole-5-carbonitrile(CN at C5)EquilibriumFast Exchange(DMSO-d6, RT)TautomerA->EquilibriumTautomerB1H-pyrazole-3-carbonitrile(CN at C3)Equilibrium->TautomerBObservedAveraged SpectrumBroad C3/C5 SignalsEquilibrium->Observed ResultStep11. Identify C4-H(Most Shielded, ~105-110 ppm)Step22. Identify CN(Distinct, ~112-115 ppm)Step1->Step2Step33. HMBC Correlation(Link C4-H to Quaternary C-CN)Step2->Step3

Caption: Figure 1. Tautomeric equilibrium of cyanopyrazoles and the logical flow for NMR assignment.

Comparative Analysis: Chemical Shift Data

The following data compares the parent compound (subject to averaging) with fixed

Table 1: Experimental NMR Chemical Shifts (ppm)
Carbon PositionParent (Averaged) (DMSO-

)
1-Methyl-5-carbonitrile (Fixed Form)1-Methyl-3-carbonitrile (Fixed Form)Signal Characteristics
C-CN (Nitrile) 112.0 – 114.8 112.5 113.8 Sharp, low intensity (quaternary).
C4 (Ring CH) 106.8 – 110.0 112.8 109.5 Most shielded ring carbon; typically a sharp doublet in coupled spectra (

Hz).
C3/C5 (Ring) 130.0 – 143.0 137.9 (C3-H)119.2 (C5-CN)132.9 (C5-H)126.4 (C3-CN)Broad in parent; distinct in

-substituted forms.
N-CH3 N/A36.9 39.6 Diagnostic for

-alkylation site.

Note: Data compiled from comparative analysis of substituted pyrazole literature [1][2][4]. Exact values vary by concentration and specific substituents.[2]

Solvent Effects (DMSO- vs. CDCl )

Solvent choice critically impacts the observed shifts, particularly for the C3 and C5 carbons in the parent molecule due to hydrogen bonding with the solvent.

  • DMSO-

    
    :  Strong H-bond acceptor. Stabilizes the NH proton, often slowing the tautomeric exchange enough to broaden peaks or show distinct tautomers at low temperatures (< -20°C).
    
  • CDCl

    
    :  Non-polar. Tautomeric exchange is typically fast, leading to sharp, averaged signals.
    

Experimental Protocol: Reliable Assignment

To definitively assign the regiochemistry of a pyrazole-carbonitrile derivative, standard 1D

Step-by-Step Characterization Workflow
  • Acquisition:

    • Solvent: DMSO-

      
       is preferred for solubility and separating exchangeable protons.
      
    • Relaxation Delay (D1): Set to

      
       seconds. Quaternary carbons (CN, C-CN) have long 
      
      
      times and may be invisible with short delays.
    • Scans: Minimum 1024 scans for < 5 mg samples to resolve low-intensity nitrile peaks.

  • Assignment Logic (The "Anchor" Method):

    • Anchor 1 (C4-H): Identify the proton attached to C4 using 1H NMR (typically

      
       6.5–7.0 ppm). Use HSQC  to find the corresponding C4 carbon (
      
      
      105–112 ppm).
    • Anchor 2 (Nitrile): Locate the nitrile carbon at

      
       112–115 ppm.
      
    • Linkage (HMBC):

      • If the C4-H proton shows a strong HMBC correlation to the nitrile carbon (3-bond coupling), the nitrile is likely at C3 or C5.

      • Differentiation: In 1-methyl-5-cyano derivatives, the N-Me protons will show a strong HMBC correlation to the C5 (quaternary) carbon. In 1-methyl-3-cyano derivatives, N-Me correlates to C5 (which is now a CH).

Visualization: Experimental Workflow

WorkflowSampleSample Preparation(5-10 mg in DMSO-d6)OneD1D 1H & 13C NMR(D1 > 2s)Sample->OneDHSQCHSQC ExperimentIdentify C4-H pairOneD->HSQCHMBCHMBC ExperimentLong-range correlationsHSQC->HMBCDecisionN-Substituted?HMBC->DecisionResultFixedCorrelate N-R to C5Definitive RegiochemDecision->ResultFixedYesResultParentAveraged SignalsReport as 3(5)-CNDecision->ResultParentNo

Caption: Figure 2. Recommended NMR acquisition and assignment workflow.

References

  • RSC Advances: Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (Provides spectral data for 5-amino-4-cyano derivatives).

  • Magnetic Resonance in Chemistry: Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters. (Foundational work on isomer differentiation).

  • SpectraBase: 13C NMR of 1-Methyl-5-(1-naphthyl)-1H-pyrazole. (Reference for N-methyl substituent effects).

  • ResearchGate: 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. (Comprehensive shielding data).

Optimizing Nitrile Stretch Characterization in Pyrazole Scaffolds: A Comparative Guide to High-Resolution ATR-FTIR vs. Legacy Spectroscopic Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the pyrazole ring is a privileged heteroaromatic scaffold. When functionalized with a cyano group (e.g., 5-amino-4-cyanopyrazoles), it becomes a critical building block for synthesizing complex active pharmaceutical ingredients (APIs), including pyrazolo-pyrimidines and kinase inhibitors[1][2]. Tracking the nitrile (


) stretch via infrared (IR) spectroscopy is the gold standard for monitoring these synthetic pathways.

This guide objectively compares the performance of High-Resolution Attenuated Total Reflectance FTIR (ATR-FTIR) against traditional Transmission FTIR (KBr pellet) and FT-Raman spectroscopy . By analyzing the causality behind vibrational shifts and providing self-validating protocols, this guide empowers analytical scientists to optimize their structural characterization workflows.

Mechanistic Causality: The Nitrile Stretch in Pyrazole Environments

To accurately interpret spectroscopic data, one must understand the physical causality behind vibrational shifts. The


 bond typically exhibits a sharp, diagnostic stretching frequency in the 2260–2200 cm⁻¹ region[1][3].
  • Conjugation Effects: In aliphatic or unconjugated systems, the nitrile stretch appears near 2260 cm⁻¹[1]. However, when attached directly to a pyrazole ring (e.g., 4-cyanopyrazole), the

    
    -electron delocalization from the heteroaromatic system into the nitrile's antibonding orbitals weakens the 
    
    
    
    bond. This conjugation lowers the stretching frequency to the 2200–2240 cm⁻¹ range[1][4].
  • Hydrogen Bonding and Substitution: Pyrazoles often feature hydrogen-bond donors (like

    
     or 
    
    
    
    groups). Inter- and intramolecular hydrogen bonding alters the electron density around the cyano group, causing further micro-shifts in the IR spectrum. For instance, 5-amino-4-cyanopyrazole derivatives consistently show the
    
    
    stretch at approximately 2215–2238 cm⁻¹[4][5].
  • Dipole Moment vs. Polarizability: IR absorption requires a change in the dipole moment during the vibration. While the

    
     bond is highly polar and generally yields a strong IR band[3], highly symmetrical pyrazole dimers or specific crystal packings can minimize this dipole change, leading to weaker IR signals. In such cases, Raman spectroscopy—which relies on changes in electron cloud polarizability—serves as a powerful orthogonal technique[6].
    

Technology Comparison: ATR-FTIR vs. Alternative Modalities

When characterizing cyanopyrazoles, selecting the right sample introduction technique is as critical as the spectrometer itself.

The Product: High-Resolution Diamond ATR-FTIR
  • Performance: ATR-FTIR utilizes an evanescent wave that penetrates a few microns into the sample. It requires zero sample preparation and provides rapid, high-resolution spectra.

  • The Causality of Superiority: Cyanopyrazoles frequently exhibit polymorphism. Because ATR-FTIR analyzes the powder in its native state without the shear forces of grinding, it preserves the true polymorphic form. The

    
     stretch observed (e.g., 2228 cm⁻¹) is an artifact-free representation of the bulk API[7].
    
Alternative 1: Transmission FTIR (KBr Pellet)
  • Performance: The legacy approach. It offers excellent signal-to-noise ratios due to the long pathlength through the pellet.

  • Limitations: KBr is highly hygroscopic. Absorbed moisture creates broad

    
     bands (3500–3200 cm⁻¹) that can easily obscure the critical 
    
    
    
    stretches of aminopyrazoles[5]. More critically, the extreme pressure (10 tons) required to fuse the pellet can induce polymorphic phase transitions, artificially shifting the nitrile frequency.
Alternative 2: FT-Raman Spectroscopy
  • Performance: An orthogonal technique where the sample is analyzed directly in a glass vial via laser excitation.

  • Advantages: The

    
     bond is highly polarizable, making the nitrile stretch one of the strongest bands in a Raman spectrum, even when the IR signal is suppressed by molecular symmetry[6].
    

Quantitative Data Presentation

Table 1: Comparative Performance Matrix for Cyanopyrazole Characterization

Spectroscopic ModalitySample PreparationC≡N Stretch SensitivityPolymorph PreservationMoisture InterferenceTypical C≡N Frequency Observed
High-Res ATR-FTIR None (Direct solid)Medium to HighExcellent Low2210 – 2240 cm⁻¹
KBr Transmission Extensive (Grinding)HighPoor (Pressure risks)High (Hygroscopic)2215 – 2240 cm⁻¹
FT-Raman None (Glass vial)Very High Excellent None2210 – 2240 cm⁻¹

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, follow these step-by-step methodologies. Each protocol is designed as a self-validating system to prevent false data acquisition.

Protocol A: High-Resolution ATR-FTIR (Recommended Workflow)
  • Background Acquisition: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow it to dry completely. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

    • Validation Step: The background must show a flat baseline above 2500 cm⁻¹ and characteristic diamond phonon bands around 2000–2300 cm⁻¹.

  • Sample Application: Deposit 1–2 mg of the synthesized cyanopyrazole powder directly onto the center of the crystal.

  • Controlled Compression: Lower the pressure anvil until the integrated slip-clutch engages (clicks).

    • Causality: Standardized pressure ensures a consistent optical contact depth, making absorbance values reproducible across different batches.

  • Data Collection: Acquire 32 scans.

  • Spectral Validation: Confirm the presence of the sharp

    
     stretch between 2210 and 2240 cm⁻¹[8][9]. Verify the absence of broad, sloping baselines (which would indicate poor crystal contact).
    
Protocol B: Transmission FTIR (KBr Pellet)
  • Preparation: In a low-humidity environment, thoroughly grind 1 mg of cyanopyrazole with 100 mg of anhydrous, spectroscopic-grade KBr using an agate mortar and pestle.

  • Pellet Pressing: Transfer the homogeneous mixture to a 13 mm evacuable pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure for 2 minutes.

  • Data Collection: Place the transparent pellet in the transmission holder and collect 32 scans at 4 cm⁻¹ resolution.

  • Spectral Validation: A valid spectrum must have a baseline transmittance of >70% at 4000 cm⁻¹. If a massive broad band appears at 3400 cm⁻¹, the KBr has absorbed moisture, and the pellet must be remade to prevent obscuration of the pyrazole

    
     bands[5].
    

Visual Workflow: Spectroscopic Decision Tree

The following diagram illustrates the logical decision-making process for analyzing cyanopyrazoles, emphasizing the causality behind choosing ATR-FTIR as the primary modality.

G Start Cyanopyrazole API Characterization Workflow Decision Select Analytical Modality Start->Decision ATR High-Res ATR-FTIR (Recommended Product) Decision->ATR Primary Choice KBr Transmission FTIR (KBr Pellet) Decision->KBr Legacy Method Raman FT-Raman Spectroscopy Decision->Raman Orthogonal ATR_Step Direct Solid Sampling (No Prep) ATR->ATR_Step KBr_Step Grinding & Pressing (High Pressure) KBr->KBr_Step Raman_Step Laser Excitation (In Glass Vial) Raman->Raman_Step ATR_Out Accurate C≡N Stretch (Polymorph Preserved) ATR_Step->ATR_Out KBr_Out Risk of Polymorph Shift & Moisture Bands KBr_Step->KBr_Out Raman_Out Strong C≡N Signal (Orthogonal Data) Raman_Step->Raman_Out

Caption: Decision matrix for selecting the optimal spectroscopic modality for cyanopyrazole analysis.

Conclusion

While traditional KBr transmission FTIR has historically been used to identify the nitrile stretch in pyrazole derivatives, High-Resolution ATR-FTIR represents a significant operational upgrade. By eliminating sample preparation and the associated risks of moisture contamination and pressure-induced polymorphic shifts, ATR-FTIR provides a more accurate, artifact-free representation of the API's solid-state chemistry. For comprehensive characterization, coupling ATR-FTIR with FT-Raman spectroscopy ensures that both dipole-active and polarizability-active vibrational modes are captured with absolute fidelity.

References

1.[1] Pyrimidine Derivatives and Related Compounds, III / Synthesis of Some New Pyrazolo[1,5-a] pyrimidines and Pyrazolo [3,4-d] pyrimidine Derivatives. ResearchGate. 1 2.[7] Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Derivatives. Scientific & Academic Publishing (sapub.org). 7 3.[8] Design, synthesis, theoretical study, antioxidant, and anticholinesterase activities of new pyrazolo-fused phenanthrolines. National Institutes of Health (nih.gov). 8 4.[4] SYNTHESIS OF NOVEL DERIVATIVES OF A VERSATILE SYNTHON: 4-AMINO-3-CYANOPYRAZOLE. RepositóriUM - Universidade do Minho. 4 5.[2] N-Substituted 5-amino-4-cyanopyrazoles: synthesis and reactivity studies. RepositóriUM - Universidade do Minho. 2 6.[5] ISSN 2321-807X: (March 12 2014). Research Journal of Pharmaceutical, Biological and Chemical Sciences (rajpub.com).5 7.[6] Effects of Ligand Substituents in a Family of Fe(II) Spin Crossover Complexes. White Rose eTheses Online. 6 8.[9] Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. MDPI. 9 9.[3] Spectra–Structure Correlations in the Mid- and Far-infrared. Society for Applied Spectroscopy (s-a-s.org). 3

Sources

Comparative Guide: Mass Spectrometry Fragmentation Profiling of Dimethyl Pyrazole Carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

3,5-Dimethyl-1H-pyrazole-4-carbonitrile (DMPC) is a highly versatile, nitrogen-rich heterocyclic building block widely utilized in the synthesis of kinase inhibitors, allosteric modulators, and agrochemicals. During drug development, the precise structural elucidation of pyrazole derivatives is critical for identifying synthetic impurities and tracking in vivo metabolic transformations.

This guide provides an objective comparison of the two primary mass spectrometry (MS) workflows—Gas Chromatography-Electron Ionization (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) —for characterizing DMPC. By dissecting the mechanistic causality behind its fragmentation patterns, this guide equips analytical chemists with the foundational logic required to optimize detection and structural validation.

Mechanistic Causality: EI vs. ESI Fragmentation Pathways

The fragmentation behavior of DMPC is heavily dictated by the energy of the ionization technique and the stabilizing effects of its substituents (the carbonitrile and two methyl groups).

Hard Ionization: GC-EI-MS (70 eV)

Under standard 70 eV electron impact, DMPC undergoes hard ionization to form a highly energetic odd-electron radical cation ([M]⁺•) at m/z 121. The fragmentation is driven by both radical-site and charge-site initiation. The most thermodynamically favorable pathway is the expulsion of a stable neutral molecule. For carbonitrile-substituted pyrazoles, the loss of hydrogen cyanide (HCN, 27 Da) is a dominant and characteristic pathway, yielding a highly stable conjugated fragment at m/z 94 [1]. A competing alpha-cleavage pathway involves the homolytic loss of a methyl radical (CH₃•, 15 Da) from the 3- or 5-position, generating an even-electron cation at m/z 106. The pyrazole ring itself is also susceptible to secondary ring-opening events, leading to the expulsion of N₂ or a second HCN molecule [2].

Soft Ionization: LC-ESI-MS/MS (CID)

Electrospray ionization in positive mode yields an even-electron protonated molecule ([M+H]⁺) at m/z 122. When subjected to Collision-Induced Dissociation (CID), the fragmentation strictly adheres to the "even-electron rule," which dictates that even-electron precursor ions preferentially cleave to form even-electron product ions and neutral molecules (rather than radicals). Consequently, the homolytic loss of a methyl radical is heavily suppressed. Instead, the primary fragmentation pathways involve the neutral loss of HCN (27 Da) to form m/z 95, and the loss of acetonitrile (CH₃CN, 41 Da) to form m/z 81. The protonation of the pyrazole nitrogen weakens the adjacent C-C and C-N bonds, facilitating these specific neutral eliminations.

Visualizing the Fragmentation Logic

DMPC_Fragmentation DMPC 3,5-Dimethyl-1H-pyrazole-4-carbonitrile (MW: 121.14 g/mol) EI_Mode Electron Ionization (EI) 70 eV DMPC->EI_Mode Hard Ionization ESI_Mode Electrospray Ionization (ESI) Positive Mode DMPC->ESI_Mode Soft Ionization (+H⁺) EI_M [M]⁺• m/z 121 EI_Mode->EI_M ESI_M [M+H]⁺ m/z 122 ESI_Mode->ESI_M EI_F1 [M - HCN]⁺• m/z 94 EI_M->EI_F1 -HCN (27 Da) EI_F2 [M - CH₃]⁺ m/z 106 EI_M->EI_F2 -CH₃• (15 Da) ESI_F1 [M+H - HCN]⁺ m/z 95 ESI_M->ESI_F1 CID: -HCN (27 Da) ESI_F2 [M+H - CH₃CN]⁺ m/z 81 ESI_M->ESI_F2 CID: -CH₃CN (41 Da) EI_F3 [C₄H₅N]⁺• m/z 67 EI_F1->EI_F3 -HCN (27 Da) ESI_F3 [C₄H₆N]⁺ m/z 68 ESI_F1->ESI_F3 CID: -HCN (27 Da)

Caption: Comparative MS fragmentation pathways of DMPC under EI (70 eV) and ESI-CID conditions.

Platform Performance & Quantitative Data Comparison

Analytical PlatformIonization ModePrecursor IonBase PeakKey Fragment IonsOptimal Application
GC-EI-MS Hard (70 eV)m/z 121 [M]⁺•m/z 94m/z 106, 67Isomer differentiation, NIST library screening
LC-ESI-MS/MS Soft (Positive)m/z 122 [M+H]⁺m/z 95m/z 81, 68High-sensitivity bioanalysis, trace detection

Self-Validating Experimental Protocols

Protocol A: GC-EI-MS Structural Profiling

Causality & Rationale: GC-MS is ideal for DMPC due to its low molecular weight and high volatility. A non-polar stationary phase (5% phenyl-methylpolysiloxane) is selected to prevent the peak tailing commonly associated with basic nitrogenous heterocycles.

  • System Suitability & Validation: Auto-tune the mass spectrometer using perfluorotributylamine (PFTBA). The system is validated for operation only if the m/z 69, 219, and 502 ions exhibit standard relative abundance ratios (m/z 69 as base peak; m/z 219 > 35%; m/z 502 > 1%). This ensures the quadrupole and electron multiplier are optimized for the 40-300 m/z range [3].

  • Sample Preparation: Dissolve DMPC in MS-grade ethyl acetate to a concentration of 10 µg/mL. Ethyl acetate is chosen for its excellent solubility profile and low expansion volume in the heated GC inlet.

  • Chromatographic Separation: Inject 1 µL in split mode (1:20) at an inlet temperature of 250°C. Use an HP-5MS column (30m × 0.25mm × 0.25µm). Set the oven program: initial hold at 60°C for 1 min, ramp at 15°C/min to 280°C.

  • Data Acquisition: Operate the EI source at 230°C and 70 eV. Scan from m/z 40 to 300 to capture the molecular ion and all low-mass fragments.

Protocol B: LC-ESI-MS/MS Trace Analysis

Causality & Rationale: LC-MS/MS is selected for high-sensitivity quantitative applications (e.g., pharmacokinetic screening). Formic acid is added to the mobile phase to force the equilibrium toward the protonated [M+H]⁺ state, maximizing ionization efficiency.

  • System Suitability & Validation: Infuse a standard positive ion calibration solution (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution). Validate mass accuracy to < 5 ppm. Monitor the unfragmented DMPC [M+H]⁺ at m/z 122 at low collision energy to ensure source parameters (e.g., capillary voltage) are not inducing premature in-source fragmentation.

  • Sample Preparation: Dilute DMPC in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Chromatographic Separation: Utilize a C18 column (e.g., 100 × 2.1 mm, 1.7 µm) to retain the moderately polar DMPC. Run a gradient elution using Mobile Phase A (0.1% FA in H₂O) and Mobile Phase B (0.1% FA in Acetonitrile) from 5% B to 95% B over 5 minutes.

  • CID Fragmentation: Isolate the precursor ion m/z 122 in the quadrupole. Apply Normalized Collision Energy (NCE) at stepped intervals (20, 30, and 40 eV) in the collision cell to generate a comprehensive MS/MS spectrum.

Conclusion

Choosing between GC-EI-MS and LC-ESI-MS/MS for the analysis of dimethyl pyrazole carbonitrile depends heavily on the analytical goal. GC-EI-MS provides highly reproducible, library-searchable radical cation spectra that are invaluable for distinguishing structural isomers during early-stage synthesis. Conversely, LC-ESI-MS/MS leverages the even-electron rule to provide predictable, highly sensitive neutral loss pathways (such as -HCN and -CH₃CN), making it the superior choice for trace-level quantification in complex biological matrices.

References

  • A GC-MS Database of Nitrogen-Rich Volatile Compounds Source: PMC (National Institutes of Health) URL:[Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: ResearchGate URL:[Link]

Sources

Technical Guide: Distinguishing 3,4-Dimethyl from 3,5-Dimethyl Isomers via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and intermediate synthesis, distinguishing between 3,4-dimethyl and 3,5-dimethyl substituted aromatic systems (e.g., xylenes, benzoic acids, anilines) is a critical quality control step. While mass spectrometry cannot differentiate these regioisomers, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation.

The differentiation rests on molecular symmetry . The 3,5-dimethyl isomer possesses a


 axis or mirror plane (depending on the substituent at position 1), rendering the methyl groups and specific aromatic protons chemically equivalent. The 3,4-dimethyl isomer lacks this symmetry, resulting in higher spectral complexity. This guide outlines a self-validating protocol to distinguish these isomers using 1H, 13C, and NOESY experiments.

Structural Analysis & Symmetry Operations

To interpret the spectra correctly, one must first understand the symmetry elements inherent in the molecules. We assume a generic scaffold 1-R-3,x-dimethylbenzene , where R is a non-H substituent (e.g., -COOH, -NH2, -Cl).

The 3,5-Dimethyl Isomer (Symmetric)
  • Symmetry Element: A plane of symmetry passes through the C1 and C4 carbons.

  • Consequence:

    • The two methyl groups at C3 and C5 are enantiotopic/equivalent .

    • Protons H2 and H6 are equivalent .

    • Proton H4 is unique but lies on the symmetry plane.

The 3,4-Dimethyl Isomer (Asymmetric)
  • Symmetry Element: None (assuming R

    
     H).
    
  • Consequence:

    • The methyl groups at C3 and C4 are inequivalent (though they may have similar chemical shifts).

    • Protons H2, H5, and H6 are all chemically distinct.

Comparative Spectroscopic Analysis

1H NMR: Coupling Patterns (The "Smoking Gun")

The most reliable method for differentiation is the aromatic coupling pattern (splitting).

Feature3,5-Dimethyl Isomer3,4-Dimethyl Isomer
Methyl Signals 1 Singlet (6H) . Due to symmetry, both methyls resonate at the exact same frequency.2 Singlets (3H each) . Distinct environments. Note: In low-field NMR, these may overlap, appearing as a broad singlet.
Aromatic Ratio 2:1 . (2H for H2/H6, 1H for H4).1:1:1 . (H2, H5, H6 are unique).
Coupling (

)
Meta-coupling only (

Hz)
. H2/H6 couple to H4. No strong ortho-coupling is possible as no protons are adjacent.
Ortho-coupling present (

Hz)
.[1] H5 and H6 are adjacent, showing a strong doublet.

Detailed Interpretation:

  • 3,5-Isomer: Look for a "doublet" (2H) with a very small coupling constant (~1.5 Hz) and a "triplet" (1H) with the same small coupling. These are often described as broad singlets if resolution is poor.

  • 3,4-Isomer: Look for a strong doublet (

    
     Hz) corresponding to H5 (ortho to H6). H6 will appear as a doublet of doublets (
    
    
    
    ,
    
    
    Hz). H2 will appear as a small doublet (
    
    
    ,
    
    
    Hz).
13C NMR: Signal Counting

Carbon NMR provides a binary "Yes/No" confirmation based on the number of unique carbon signals.

  • 3,5-Isomer: Shows fewer signals than the molecular formula suggests.

    • Aromatic CH: 2 signals (C2/C6 are 1 signal; C4 is 1 signal).

    • Quaternary C: 2 signals (C1, C3/C5).

    • Methyl C: 1 signal.[2][3][4]

  • 3,4-Isomer: Shows a distinct signal for every carbon atom.

    • Aromatic CH: 3 distinct signals.[1][3][4][5]

    • Quaternary C: 3 distinct signals.[1][3][4][5]

    • Methyl C: 2 distinct signals (often very close, e.g.,

      
       ppm).
      
NOESY/ROESY: Spatial Proximity

If 1D NMR is ambiguous due to peak overlap, 2D NOESY is definitive.

  • Methyl-Methyl Interaction:

    • 3,4-Isomer: The methyl groups are ortho to each other. They are spatially close (< 5 Å).[6] You will see a strong NOE cross-peak between the two methyl signals.

    • 3,5-Isomer: The methyl groups are meta to each other. They are too distant for significant NOE transfer. No cross-peak will be observed between methyls.

Experimental Protocol

To ensure data integrity suitable for regulatory filing or publication, follow this standard operating procedure.

Step 1: Sample Preparation
  • Solvent: Use DMSO-d6 or Benzene-d6 if peaks overlap in CDCl3. Benzene-d6 is excellent for resolving aromatic isomers due to the Anisotropic Effect.

  • Concentration: 10–20 mg in 0.6 mL solvent. High concentration improves 13C detection but can broaden 1H lines; optimize for resolution.

Step 2: Acquisition Parameters (400 MHz or higher)[7]
  • 1H NMR:

    • Scans (NS): 16 or 32.

    • Acquisition Time (AQ): > 3.0 seconds (crucial for resolving small meta-couplings).

    • Window Function: No line broadening (LB = 0) or Gaussian multiplication to enhance resolution.

  • 13C NMR:

    • Scans (NS): > 512 (to ensure quaternary carbons are visible).

    • Delay (D1): 2.0 seconds (allow relaxation of quaternary carbons).

Step 3: Data Processing
  • Phasing: Ensure pure absorption mode (flat baseline).

  • Integration: Calibrate integrals carefully. For the 3,5-isomer, the aromatic region must integrate exactly 2:1.

  • Peak Picking: Label coupling constants (

    
    ) in Hz.
    
    • If

      
       Hz is found 
      
      
      
      3,4-isomer .
    • If only

      
       Hz is found 
      
      
      
      3,5-isomer .

Decision Logic (Visualization)

The following diagram illustrates the logical workflow for differentiating the isomers.

NMR_Decision_Tree Start Start: Acquire 1H NMR Check_Me Analyze Methyl Region (2.0 - 2.5 ppm) Start->Check_Me Me_Result_1 1 Singlet (6H) Check_Me->Me_Result_1 Symmetric Me_Result_2 2 Singlets (3H each) or Broad Overlap Check_Me->Me_Result_2 Asymmetric Check_Ar Analyze Aromatic Coupling (6.5 - 8.0 ppm) Me_Result_1->Check_Ar Me_Result_2->Check_Ar Ar_Result_Ortho Strong Doublet seen (J ~ 8 Hz) Check_Ar->Ar_Result_Ortho Ar_Result_Meta Only Singlets/Small Couplings (J < 3 Hz) Check_Ar->Ar_Result_Meta Check_NOE Run 2D NOESY (Optional Confirmation) Ar_Result_Ortho->Check_NOE Validation Result_34 Conclusion: 3,4-Dimethyl Isomer Ar_Result_Ortho->Result_34 Definitive Ar_Result_Meta->Check_NOE If ambiguous Result_35 Conclusion: 3,5-Dimethyl Isomer Ar_Result_Meta->Result_35 Likely NOE_Yes NOE Cross-peak between Methyls Check_NOE->NOE_Yes NOE_No No NOE between Methyls Check_NOE->NOE_No NOE_Yes->Result_34 NOE_No->Result_35

Figure 1: Decision tree for distinguishing dimethyl isomers. Blue nodes represent analysis steps; Yellow nodes represent critical checks; Red nodes represent final identification.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY and coupling constants).

  • SDBS Database . (n.d.). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (Source for reference spectra of 3,4-dimethylbenzoic acid vs 3,5-dimethylbenzoic acid).

  • Hesse, M., Meier, H., & Zeeh, B. (2007). Spectroscopic Methods in Organic Chemistry. Thieme. (Reference for symmetry rules in 13C NMR).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Detailed analysis of aromatic coupling patterns).

Sources

A Comparative Crystallographic Guide to the Tautomeric Landscape of 3,4-dimethyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and materials science, pyrazole derivatives represent a class of heterocyclic compounds with remarkable versatility. Their utility as pharmaceuticals, agrochemicals, and functional materials is well-documented, with their biological activity and physical properties being intricately linked to their molecular structure.[1][2] A fascinating and critical aspect of pyrazole chemistry is the phenomenon of annular prototropic tautomerism, where a hydrogen atom can migrate between the two nitrogen atoms of the pyrazole ring.[3][4] This guide provides an in-depth, comparative analysis of the anticipated X-ray crystallographic features of the two principal tautomers of 3,4-dimethyl-1H-pyrazole-5-carbonitrile.

While a definitive crystal structure for this specific molecule is not yet publicly available, this guide will leverage crystallographic data from closely related analogues to predict and compare the structural nuances of its tautomeric forms. We will explore the subtle interplay of substituent effects on tautomer stability, crystal packing, and intermolecular interactions, providing a robust framework for researchers engaged in the synthesis and characterization of novel pyrazole-based compounds. This guide is designed to be a practical resource for researchers, scientists, and drug development professionals, offering both theoretical insights and actionable experimental protocols.

The Tautomeric Equilibrium of 3,4-dimethyl-1H-pyrazole-5-carbonitrile

The two principal tautomers of 3,4-dimethyl-1H-pyrazole-5-carbonitrile are the 3-methyl-5-carbonitrile (Tautomer A) and the 5-methyl-3-carbonitrile (Tautomer B) forms. The relative stability of these tautomers in the solid state is governed by a delicate balance of electronic effects and the efficiency of crystal lattice packing. The electron-withdrawing nature of the carbonitrile group is expected to significantly influence this equilibrium. Studies on similarly substituted pyrazoles suggest that electron-withdrawing groups tend to favor the tautomer where the N-H is on the nitrogen atom further from the substituent.[5]

tautomers cluster_A Tautomer A cluster_B Tautomer B TautomerA 3,4-dimethyl-1H-pyrazole-5-carbonitrile (Tautomer A) TautomerB 4,5-dimethyl-1H-pyrazole-3-carbonitrile (Tautomer B) TautomerA->TautomerB Proton Transfer A_structure N1-H, 5-CN B_structure N2-H, 3-CN

Caption: Tautomeric equilibrium of 3,4-dimethyl-1H-pyrazole-5-carbonitrile.

Experimental Design for Tautomer Elucidation

The unambiguous determination of the dominant tautomer in the solid state necessitates the growth of high-quality single crystals suitable for X-ray diffraction analysis. The following section outlines a comprehensive experimental workflow.

Synthesis and Purification

A common and effective route to substituted pyrazoles is the condensation reaction between a β-dicarbonyl compound and hydrazine.[6][7] For the synthesis of 3,4-dimethyl-1H-pyrazole-5-carbonitrile, a suitable starting material would be a derivative of acetylacetone with a nitrile functionality. The crude product should be purified by recrystallization to obtain material of high purity, which is a prerequisite for successful crystallization.

Protocol for Single Crystal Growth

The selection of an appropriate solvent system is paramount for growing diffraction-quality crystals. Given the polar nature of the nitrile group and the pyrazole ring, a range of solvents with varying polarities should be screened.

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Begin by testing the solubility of the purified pyrazole in a variety of solvents such as ethanol, methanol, acetone, ethyl acetate, and mixtures thereof with water or hexane.[8]

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature. This gradual increase in concentration can promote the formation of well-ordered crystals.

  • Slow Cooling: Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or cold room.

  • Vapor Diffusion: This technique is often successful for growing high-quality crystals.

    • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. Crystals form at the interface of the two liquids.

    • Vapor-Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_analysis X-ray Crystallographic Analysis Synthesis Synthesis of 3,4-dimethyl-1H- pyrazole-5-carbonitrile Purification Purification by Recrystallization Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Slow_Evaporation Slow Evaporation Solvent_Screening->Slow_Evaporation Slow_Cooling Slow Cooling Solvent_Screening->Slow_Cooling Vapor_Diffusion Vapor Diffusion Solvent_Screening->Vapor_Diffusion Data_Collection Data Collection (Single-Crystal X-ray Diffractometer) Slow_Evaporation->Data_Collection Slow_Cooling->Data_Collection Vapor_Diffusion->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Full-Matrix Least-Squares) Structure_Solution->Structure_Refinement

Caption: Experimental workflow for crystallographic analysis.

Single-Crystal X-ray Diffraction: Data Collection and Refinement

A suitable single crystal should be selected and mounted on a goniometer head.[9] Data collection is typically performed at low temperatures (around 100-120 K) to minimize thermal vibrations of the atoms.

Generalized Data Collection and Refinement Protocol:

  • Data Collection: X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[9]

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

  • Structure Refinement: The atomic positions and thermal parameters are refined using full-matrix least-squares methods against the experimental diffraction data.[1]

Comparative Analysis of Predicted Crystallographic Data

In the absence of a determined structure for 3,4-dimethyl-1H-pyrazole-5-carbonitrile, we can predict its key crystallographic parameters by comparing them with those of structurally related pyrazoles.

Table 1: Comparison of Unit Cell Parameters of Related Pyrazole Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
3,5-dimethyl-1H-pyrazoleC₅H₈N₂OrthorhombicPnma13.064(3)7.923(2)5.861(1)90605.9(2)4[6]
3,5-diphenyl-1H-pyrazoleC₁₅H₁₂N₂MonoclinicP2₁/c12.021(2)5.768(1)17.512(3)107.59(1)1156.4(3)4[6]
1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-oneC₁₈H₁₇FN₂OMonoclinicP2₁/c16.518(2)5.631(1)17.893(2)108.78(1)1575.8(4)4[10][11]
3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehydeC₁₆H₁₃FN₂OOrthorhombicPbca16.793(2)8.354(1)19.864(2)902785.4(6)8[10]
3-amino-5-phenyl-1H-pyrazole-4-carbonitrileC₁₀H₈N₄MonoclinicP2₁/c8.834(2)11.334(2)9.204(2)103.11(3)896.2(3)4[12][13]
3,4-dimethyl-1H-pyrazole-5-carbonitrile (Predicted)C₆H₇N₃Monoclinic or OrthorhombicCommon centrosymmetric space groups (e.g., P2₁/c, Pbca)~7-15~5-12~9-20~90-110~600-12004 or 8-

The predicted crystal system and unit cell parameters for 3,4-dimethyl-1H-pyrazole-5-carbonitrile are based on the common packing motifs observed for other pyrazole derivatives. The presence of the polar carbonitrile group may lead to specific intermolecular interactions, such as N-H···N hydrogen bonds involving the nitrile nitrogen, which will influence the crystal packing.

Table 2: Comparison of Key Bond Lengths (Å) and Angles (°) in the Pyrazole Ring

Parameter3,5-dimethyl-1H-pyrazole[6]3,5-diphenyl-1H-pyrazole[6]3-amino-5-phenyl-1H-pyrazole-4-carbonitrile[12][13]Predicted for 3,4-dimethyl-1H-pyrazole-5-carbonitrile
N1-N21.353(2)1.355(2)1.368(2)~1.35-1.37
N1-C51.343(2)1.348(2)1.339(2)~1.34-1.35
N2-C31.343(2)1.340(2)1.332(2)~1.33-1.34
C3-C41.383(2)1.387(2)1.393(2)~1.38-1.40
C4-C51.383(2)1.388(2)1.405(2)~1.39-1.41
N1-N2-C3109.9(1)110.1(1)110.2(1)~110-111
N2-C3-C4106.9(1)107.0(1)107.8(1)~107-108
C3-C4-C5109.4(1)109.8(1)105.8(1)~106-109
C4-C5-N1106.9(1)106.1(1)108.4(1)~107-109
C5-N1-N2110.0(1)111.0(1)107.8(1)~108-111

The bond lengths and angles within the pyrazole ring are expected to be consistent with those of other aromatic pyrazole systems. The electron-withdrawing carbonitrile group may cause a slight shortening of the adjacent C-C and C-N bonds.

The Role of Computational Chemistry

To complement the experimental X-ray diffraction data, computational methods such as Density Functional Theory (DFT) can be employed. These calculations can provide valuable insights into the relative energies of the two tautomers in the gas phase and in different solvent environments, helping to rationalize the experimentally observed tautomer in the solid state.[14]

Conclusion

The X-ray crystallographic analysis of 3,4-dimethyl-1H-pyrazole-5-carbonitrile is crucial for understanding its solid-state structure and the factors governing its tautomeric preference. This guide has provided a comprehensive framework for the synthesis, crystallization, and structural elucidation of this target molecule. By comparing with the crystallographic data of known pyrazole derivatives, we can anticipate the key structural features of its tautomers. The interplay of the electron-donating methyl groups and the electron-withdrawing carbonitrile group presents an interesting case study in substituent effects on tautomerism and crystal packing. The experimental validation of these predictions will undoubtedly contribute to a deeper understanding of the structure-property relationships in this important class of heterocyclic compounds.

References

  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem Technical Support.
  • Fun, H.-K., et al. (2011). 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole. Acta Crystallographica Section E, 67(Pt 7), o1678.
  • Foces-Foces, C., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2629.
  • BenchChem. (2025).
  • University of California, Berkeley, College of Chemistry. (n.d.). Small Molecule X-ray Crystallography Facility (CheXray). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cu(ii)-mediated tautomerization for the pyrazole-nitrile coupling reaction. RSC Publishing.
  • ResearchGate. (n.d.). Data collection and refinement statistics for X-ray crystallography. Retrieved from [Link]

  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4633.
  • Loh, W.-S., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386-2396.
  • Titi, A., et al. (2020). Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. Journal of Molecular Structure, 1205, 127601.
  • Semantic Scholar. (n.d.). Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. Retrieved from [Link]

  • Genesis Drug Discovery & Development. (n.d.). Small Molecule X-ray Crystallography. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-dimethyl-1H-pyrazole. Retrieved from [Link]

  • Laskowski, R. A., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Drug Discovery Today, 16(21-22), 948-956.
  • ResearchGate. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 26(16), 4969.
  • BenchChem. (2025). Crystal Structure Analysis of Diphenyl-Substituted Pyrazole Derivatives: A Technical Guide. BenchChem Technical Support.
  • ResearchGate. (n.d.). X-ray crystallographic comparison of pyrazole subsidiaries. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Retrieved from [Link]

  • Loh, W.-S., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386-2396.
  • Elgemeie, G. H., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 78-88.
  • MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]

  • Elgemeie, G. H., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 78-88.
  • Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole, 3,4-dimethyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • Cardiff University. (2020). The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. ORCA.
  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
  • Al-Ostath, A., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 30(20), 4523.
  • Clough, R., et al. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column.
  • PubChem. (n.d.). 1H-Pyrazole-5-carbonitrile. Retrieved from [Link]

  • PubChemLite. (n.d.). 1h-pyrazole-5-carbonitrile (C4H3N3). Retrieved from [Link]

Sources

Comparison of biological activity: 3,4-dimethyl vs 3-methyl pyrazole nitriles

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3,4-dimethylpyrazole nitriles versus 3-methylpyrazole nitriles . While often conflated in general chemical discussions, these two scaffolds exhibit distinct biological activities, reactivity profiles, and application domains—ranging from precision oncology (kinase inhibition) to agricultural efficiency (nitrification inhibition).

Executive Summary

  • 3-Methylpyrazole Nitriles (e.g., 3-methyl-1H-pyrazole-4-carbonitrile): The "Workhorse Scaffold." Highly reactive at the C5 position, making it a premier intermediate for synthesizing fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines). Biologically, its derivatives are potent kinase inhibitors and anti-inflammatory agents due to their ability to fit into tight ATP-binding pockets.

  • 3,4-Dimethylpyrazole Nitriles (e.g., 3,4-dimethyl-1H-pyrazole-5-carbonitrile): The "Stabilized Specialist." The addition of the C4-methyl group increases lipophilicity (LogP) and steric bulk. This modification often enhances metabolic stability and selectivity for hydrophobic pockets (e.g., COX-2, PDE4) but reduces reactivity for further ring-fusion synthesis compared to the 3-methyl analog.

Part 1: Chemical Structure & Properties[1][2][3]

The fundamental difference lies in the substitution pattern on the pyrazole ring, which dictates both steric environment and electronic distribution.

Feature3-Methylpyrazole-4-carbonitrile 3,4-Dimethylpyrazole-5-carbonitrile
Structure C4-Cyano, C3-Methyl, C5-HydrogenC5-Cyano, C3-Methyl, C4-Methyl
Formula C

H

N

C

H

N

Steric Bulk Low (C5-H is accessible)High (Vicinal methyls create steric crowd)
Lipophilicity ModerateHigh (Enhanced membrane permeability)
Reactivity High (C5-H allows nucleophilic attack/cyclization)Low (Fully substituted ring carbons)
Primary Utility Intermediate for fused drugs (Anticancer)Stable Pharmacophore (Anti-inflammatory)
Visualizing the Structural Difference

ChemicalStructure cluster_0 3-Methyl Scaffold cluster_1 3,4-Dimethyl Scaffold M1 3-Methyl-1H-pyrazole-4-carbonitrile (Open C5 Position) M2 3,4-Dimethyl-1H-pyrazole-5-carbonitrile (Sterically Blocked C4 & C3) M1->M2 Methylation Effect: +Lipophilicity +Steric Bulk -Reactivity

Figure 1: Structural evolution from the 3-methyl to the 3,4-dimethyl scaffold. The addition of the methyl group significantly alters the molecule's spatial footprint.

Part 2: Biological Activity Profile

Anticancer Activity (Kinase Inhibition)
  • Target: Cyclin-Dependent Kinases (CDK2/CDK4) and EGFR.

  • 3-Methyl Performance: The 3-methyl-4-carbonitrile moiety is a "privileged structure." The nitrile group acts as a hydrogen bond acceptor in the hinge region of kinases. The lack of a substituent at C5 allows the molecule to adopt a planar conformation essential for deep pocket binding.

    • Data: Derivatives often show IC

      
       values < 0.5 µM  against MCF-7 (breast cancer) cell lines.
      
  • 3,4-Dimethyl Performance: The additional methyl group at C4 can clash with the "gatekeeper" residues in certain kinases, potentially reducing potency for small pockets. However, for targets with large hydrophobic pockets (e.g., PDE4), the 3,4-dimethyl pattern improves binding affinity via Van der Waals interactions.

    • Data: 3,4-dimethyl derivatives have shown IC

      
       ~ 1.7 µM  against PDE4B (anti-inflammatory target), indicating a shift in specificity.
      
Anti-Inflammatory Activity (COX-2 Inhibition)
  • Mechanism: Selective inhibition of Cyclooxygenase-2 (COX-2).

  • Comparison:

    • 3-Methyl: Often requires bulky aryl groups at N1 or C5 to achieve selectivity.

    • 3,4-Dimethyl: The vicinal dimethyl groups mimic the lipophilic spacer found in coxibs (e.g., Celecoxib). This naturally biases the molecule toward the hydrophobic channel of COX-2, often resulting in higher intrinsic selectivity and longer half-life due to resistance against metabolic oxidation.

Nitrification Inhibition (Agricultural Context)

Note: While typically used as phosphate salts (DMPP), the nitrile derivatives exhibit relevant bioactivity.

  • Mechanism: Chelation of Copper (Cu

    
    ) in the Ammonia Monooxygenase (AMO) enzyme active site.
    
  • 3-Methyl: Effective but volatile. Can be lost from soil rapidly.

  • 3,4-Dimethyl: The Gold Standard . The 3,4-dimethyl substitution creates a "pincer" geometry that chelates Cu

    
     more tightly than the 3-methyl analog. Furthermore, it is significantly less volatile, providing inhibition for 4–10 weeks compared to 1–2 weeks for 3-methyl variants.
    

Part 3: Mechanistic Insights (SAR)

The biological divergence is driven by the Structure-Activity Relationship (SAR) of the methyl groups.

SAR_Mechanism cluster_binding Binding Pocket Interaction Nitrogen Nitrile (CN) Group H-Bond Acceptor Target Enzyme Active Site (Kinase/COX-2/AMO) Nitrogen->Target Critical H-Bond Methyl3 3-Methyl Group Hydrophobic Anchor Methyl3->Target Van der Waals Contact Methyl4 4-Methyl Group (3,4-Dimethyl only) Methyl4->Nitrogen Electronic Effect: Increases Basicity of Ring N Methyl4->Target Steric Selectivity Filter (Blocks small pockets, fills large ones)

Figure 2: SAR Map showing how the specific substitution pattern influences target interaction.

Part 4: Experimental Protocols

To validate these activities, the following protocols are standard in the field.

Protocol A: Synthesis of 3-Methyl-1H-pyrazole-4-carbonitrile (The "Workhorse")

This protocol utilizes the Vilsmeier-Haack reaction, a standard for generating the 4-formyl/4-cyano scaffold.

  • Reagents: Acetophenone hydrazone (or semicarbazone), POCl

    
    , DMF.
    
  • Procedure:

    • Cool DMF (10 mL) to 0°C and add POCl

      
       (1.1 eq) dropwise (Vilsmeier reagent formation).
      
    • Add the hydrazone intermediate slowly.

    • Heat to 60–80°C for 4 hours.

    • Workup: Pour into ice water. Neutralize with NaHCO

      
      .[1] The nitrile precipitates as a solid.[2]
      
  • Yield: Typically 70–85%.[3]

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Used to compare the antiproliferative potency of the two scaffolds.

  • Cell Lines: MCF-7 (Breast), HepG2 (Liver).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (3-methyl vs 3,4-dimethyl derivatives) at concentrations ranging from 0.1 to 100 µM.

  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Detection: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    

Part 5: Comparative Data Summary

Metric3-Methyl-4-CN Derivatives3,4-Dimethyl-5-CN Derivatives
Kinase Inhibition (EGFR) High Potency (IC

~0.1 µM)
Moderate Potency (Steric clash)
PDE4 Inhibition ModerateHigh Potency (IC

~1.7 µM)
Metabolic Stability Low (Oxidation at C5)High (Blocked metabolic sites)
Synthetic Versatility Excellent (C5 reactive) Limited (Dead-end scaffold)
Soil Half-Life (Agro) < 10 days> 30 days

References

  • Synthesis and biological evaluation of pyrazole-4-carbonitriles. Journal of Heterocyclic Chemistry. Comparison of 3-methyl derivatives in kinase inhibition.

  • Mechanism of action of nitrification inhibitors based on dimethylpyrazole. Scientific Reports. Detailed analysis of 3,4-dimethylpyrazole (DMP) vs 3-methylpyrazole chelation modes.

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds. Bioorganic Chemistry. SAR study showing the effect of methyl substitution on anticancer activity.

  • 3,5-Dimethylpyrazole derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry. Demonstrates the utility of the dimethyl scaffold in anti-inflammatory applications.

  • Microwave-assisted synthesis of pyrazole-4-carbonitriles. ResearchGate. Protocol for synthesizing the 3-methyl-4-cyano scaffold.

Sources

A Researcher's Guide to the UV-Vis Absorption Maxima of Substituted Pyrazole Carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the UV-Vis absorption characteristics of substituted pyrazole carbonitriles, offering experimental data, mechanistic insights, and a standardized protocol for analysis. Designed for researchers, scientists, and professionals in drug development, this document aims to elucidate the structure-property relationships that govern the photophysical behavior of this important class of heterocyclic compounds.

Introduction: The Significance of Pyrazole Carbonitriles

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The incorporation of a carbonitrile (-C≡N) group, a potent electron-withdrawing moiety and a key component in many pharmaceuticals, often enhances the biological and photophysical properties of the pyrazole scaffold.[4] Understanding the ultraviolet-visible (UV-Vis) absorption properties of these molecules is critical, as it provides fundamental insights into their electronic structure, which is intrinsically linked to their reactivity, stability, and potential applications as photoswitches, fluorescent probes, or pharmacophores.[5][6] This guide will explore the effects of various substituents on the UV-Vis absorption maxima (λmax) of pyrazole carbonitriles, providing a comparative analysis based on experimental data.

Electronic Transitions in Pyrazole Systems

The UV-Vis absorption spectra of pyrazole derivatives are typically characterized by two main types of electronic transitions:

  • π→π Transitions:* These are high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In pyrazole systems, these bands are often observed in the range of 320–370 nm and are highly sensitive to the extent of π-conjugation within the molecule.[5][6]

  • n→π Transitions:* These are lower-energy, lower-intensity transitions involving the promotion of an electron from a non-bonding orbital (n), such as the lone pair on a nitrogen atom, to a π* antibonding orbital. These bands can appear as shoulders or distinct peaks at longer wavelengths, typically above 400 nm.[5][6]

The position and intensity of these absorption bands are profoundly influenced by the nature and position of substituents on the pyrazole ring and any attached aromatic systems.

Comparative Analysis of UV-Vis Absorption Maxima (λmax)

While a single comprehensive library for all substituted pyrazole carbonitriles is not available, we can synthesize a comparative view from focused studies. The following data is derived from a systematic study of N-acetylated phenylazopyrazoles, which provides a robust dataset for understanding substituent effects on a pyrazole core bearing a cyano group.

Table 1: Photophysical Properties of Selected Phenylazopyrazole Carbonitriles in Acetonitrile (CH3CN) [5][6]

Compound IDSubstituent (R) on Phenyl Ringπ→π* λmax (nm)n→π* λmax (nm)
NAc-PAP-CN-CN350438
NAc-PAP-H-H339430
NAc-PAP-Me-CH3344433
NAc-PAP-OMe-OCH3358432
NAc-PAP-Cl-Cl344434
NAc-PAP-Br-Br345435

Analysis of Trends:

  • Bathochromic Shift (Red Shift): The introduction of both electron-donating groups (EDGs) like -OCH3 and electron-withdrawing groups (EWGs) like -CN on the phenyl ring results in a bathochromic shift (an increase in λmax) of the π→π* transition compared to the unsubstituted compound (NAc-PAP-H).[6] For instance, the methoxy group (-OCH3) causes a significant shift to 358 nm, and the cyano group (-CN) shifts the maximum to 350 nm from 339 nm. This occurs because these substituents extend the π-conjugated system, which lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Hyperchromic Effect: The introduction of these substituents also tends to increase the molar absorptivity (a hyperchromic effect), indicating a higher probability of the electronic transition.[5][6]

  • n→π Transitions:* The n→π* transitions show less dramatic, but still noticeable, shifts with substitution.

Key Factors Influencing Absorption Maxima

Substituent Effects: The Role of EDGs and EWGs

The electronic nature of substituents is the primary determinant of a molecule's λmax.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3), methyl (-CH3), or amino (-NH2) increase the electron density of the π-system. They raise the energy of the HOMO more than the LUMO, thereby decreasing the HOMO-LUMO energy gap and causing a bathochromic (red) shift in the absorption maximum.

  • Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN) or nitro (-NO2) decrease the electron density of the π-system.[4] They primarily lower the energy of the LUMO, which also reduces the HOMO-LUMO gap and leads to a bathochromic shift. When an EDG and an EWG are present on the same conjugated system (a "push-pull" system), the effect is often magnified, leading to significant red shifts.[4][6]

Substituent_Effects cluster_0 Substituent Effects on π-Conjugated System Py_H Unsubstituted Pyrazole HOMO_H HOMO Py_EDG EDG-Substituted Pyrazole HOMO_EDG HOMO ↑ Py_EWG EWG-Substituted Pyrazole HOMO_EWG HOMO LUMO_H LUMO HOMO_H->LUMO_H ΔE LUMO_EDG LUMO HOMO_EDG->LUMO_EDG ΔE' < ΔE (Bathochromic Shift) LUMO_EWG LUMO ↓ HOMO_EWG->LUMO_EWG ΔE'' < ΔE (Bathochromic Shift)

Caption: Effect of substituents on HOMO-LUMO energy gap and λmax.

Solvent Polarity (Solvatochromism)

The polarity of the solvent can alter the ground and excited state energies of a molecule to different extents, leading to shifts in λmax. This phenomenon is known as solvatochromism. For π→π* transitions, an increase in solvent polarity typically causes a small bathochromic shift. For n→π* transitions, polar protic solvents can form hydrogen bonds with the non-bonding electrons, lowering the energy of the ground state and causing a hypsochromic (blue) shift.[7] Studies on related pyrazole systems have shown absorption maxima shifts when measured in solvents of varying polarity like methanol, THF, and toluene.[8][9]

Standardized Protocol for UV-Vis Analysis

To ensure reproducibility and comparability of data, a standardized experimental protocol is essential.

Experimental Workflow Diagram

Workflow cluster_workflow UV-Vis Spectroscopy Workflow prep 1. Sample Preparation (Stock Solution) dilute 2. Dilution (Working Solution, ~10 µM) prep->dilute Volumetric Flask measure 4. Sample Measurement (Acquire Spectrum) dilute->measure Quartz Cuvette blank 3. Spectrometer Blank (Pure Solvent) blank->measure Baseline Correction analyze 5. Data Analysis (Identify λmax) measure->analyze

Caption: Standardized workflow for UV-Vis spectral analysis.

Step-by-Step Methodology
  • Reagent and Solvent Selection:

    • Causality: Use a spectroscopic grade solvent (e.g., acetonitrile, ethanol, methanol) in which the compound is fully soluble and which is transparent in the wavelength range of interest (typically >220 nm).[5][10] The choice of solvent should be reported as it can influence λmax.

  • Preparation of Stock Solution:

    • Action: Accurately weigh approximately 1-2 mg of the pyrazole carbonitrile derivative using an analytical balance.

    • Action: Dissolve the compound in a 10 mL volumetric flask with the chosen solvent to create a stock solution of known concentration (e.g., ~1 mM). Ensure complete dissolution, using sonication if necessary.

    • Causality: Precise weighing and volumetric glassware are crucial for accurate determination of molar absorptivity (ε), although not strictly required for λmax determination alone.

  • Preparation of Working Solution:

    • Action: Perform a serial dilution of the stock solution to obtain a final concentration where the maximum absorbance falls within the optimal instrumental range (0.1 - 1.0 AU). A typical final concentration is between 10-20 µM.[5]

    • Causality: Adhering to the Beer-Lambert law requires working within a linear absorbance range, which is typically below 1.0 AU to avoid deviations due to intermolecular interactions or stray light.

  • Instrument Setup and Blanking:

    • Action: Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes.

    • Action: Set the desired wavelength range (e.g., 200-600 nm).

    • Action: Fill a matched pair of 1 cm path length quartz cuvettes with the pure solvent. Place one in the reference beam path (if double-beam) and one in the sample path.

    • Action: Run a baseline or "autozero" correction. This subtracts the absorbance of the solvent and cuvette from all subsequent measurements.

    • Causality: Quartz cuvettes are used because glass absorbs UV light below ~340 nm. Baseline correction is critical to ensure the measured spectrum is solely due to the analyte.

  • Sample Measurement and Data Analysis:

    • Action: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution.

    • Action: Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

    • Action: Use the instrument's software to identify the wavelength(s) of maximum absorbance (λmax). Record both the λmax and the corresponding absorbance value.

Conclusion

The UV-Vis absorption properties of substituted pyrazole carbonitriles are highly dependent on their molecular structure, particularly the electronic nature of their substituents. As demonstrated by experimental data, both electron-donating and electron-withdrawing groups can induce significant bathochromic shifts in the primary π→π* absorption band by modulating the HOMO-LUMO energy gap. A thorough understanding of these structure-property relationships, combined with standardized analytical protocols, is paramount for the rational design of novel pyrazole-based compounds for applications in drug discovery, materials science, and beyond.

References

  • Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone deriv
  • Al-Hazmi, G. H., Marrakkur, V., Naik, L., & Refat, M. S. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivatives. Polish Journal of Environmental Studies, 33(5).
  • Substituent effects in N-acetylated phenylazopyrazole photoswitches. (2025). Beilstein Journal of Organic Chemistry, 21, 66.
  • Styrylpyrazoles: Properties, Synthesis and Transform
  • Substituent effects in N-acetylated phenylazopyrazole photoswitches. (n.d.). PubMed Central.
  • Synthesis and photophysical data of (a) the fused pyrazoles 13a–h and... (n.d.).
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). MDPI.
  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (2022). International Journal of Trend in Scientific Research and Development.
  • Synthesis and spectroscopic characterization with topology analysis... (n.d.). Ingenta Connect.
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Semantic Scholar.
  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI.
  • Solvent and Substituent Effect on the Photophysical Properties of Pyrazoline Derivatives: A Spectroscopic Study. (2025).

Sources

Melting Point Reference & Comparison Guide: 4,5-Dimethyl-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the characterization, synthesis validation, and comparative analysis of 4,5-dimethyl-1H-pyrazole-3-carbonitrile , a critical heterocyclic building block in drug discovery.

Executive Summary & Application Scope

4,5-Dimethyl-1H-pyrazole-3-carbonitrile (CAS: 2138948-90-8) is a specialized scaffold used primarily in the development of Janus kinase (JAK) inhibitors and other ATP-competitive small molecules. Its specific substitution pattern—placing the nitrile at the 3-position with methyl groups at 4 and 5—offers a unique steric and electronic profile compared to its more common isomers.

This guide provides the reference characterization protocols required to distinguish this compound from its structural isomers and precursors, ensuring the integrity of downstream medicinal chemistry campaigns.

Physical Characterization Benchmark

Establishing a "Gold Standard" reference requires differentiating the target from its thermodynamic isomers and synthetic precursors.

Identity & Reference Data
PropertyTarget CompoundPrimary Isomer (Alternative)Precursor Control
Name 4,5-Dimethyl-1H-pyrazole-3-carbonitrile 3,5-Dimethyl-1H-pyrazole-4-carbonitrile3,5-Dimethylpyrazole
Structure 3-CN, 4-Me, 5-Me4-CN, 3-Me, 5-Me3-Me, 5-Me, 4-H
CAS 2138948-90-8 108161-12-267-51-6
Melting Point Experimental Validation Required (Typically >110°C)*~200°C (Distinctly higher)107–108 °C
Appearance White to off-white crystalline solidWhite crystalline powderWhite crystals
Key 1H NMR δ ~2.20 (s, 3H), 2.35 (s, 3H) (Distinct methyl environments)δ ~2.40 (s, 6H) (Symmetric methyls)δ ~2.25 (s, 6H), 5.8 (s, 1H, C4-H)

*Note: Due to the tautomeric nature of pyrazoles, the melting point of the 3-cyano isomer is sensitive to crystallization solvent and hydration state. It is consistently distinct from the symmetric 3,5-dimethyl-4-cyano isomer.

The "Isomer Trap"

The most common failure mode in synthesizing this target is the inadvertent formation of the 3,5-dimethyl-4-carbonitrile isomer.

  • Target (3-CN): Asymmetric. Methyls are in different electronic environments (C4 vs C5).

  • Isomer (4-CN): Symmetric. Methyls at C3 and C5 are chemically equivalent in the 1H NMR spectrum (often appearing as a single peak or very close doublet).

Synthesis & Validation Protocol

To establish an authentic melting point reference, the compound must be synthesized via a regioselective route that precludes 4-CN formation. The following protocol utilizes the dehydration of the corresponding amide , which is derived from the commercially available carboxylic acid.

Step-by-Step Synthesis Workflow
  • Starting Material: 4,5-Dimethyl-1H-pyrazole-3-carboxylic acid (CAS 89831-40-3).[1]

  • Amidation: Convert acid to amide using Thionyl Chloride (

    
    ) followed by aqueous Ammonia (
    
    
    
    ).
  • Dehydration (Nitrile Formation): Treat the amide with Phosphorus Oxychloride (

    
    ) or Trifluoroacetic Anhydride (TFAA) to yield the nitrile.
    
Validation Checkpoints (Self-Validating System)
  • Checkpoint A (Acid Precursor): Verify MP of starting acid (approx. 268°C dec. for related high-purity acids, though specific commercial grades vary).

  • Checkpoint B (Amide Intermediate): The amide must show distinct broad singlets for

    
     in NMR (~7.0-7.5 ppm).
    
  • Checkpoint C (Final Nitrile): Disappearance of amide protons and appearance of Nitrile stretch in IR (

    
    ).
    
Experimental Workflow Diagram

G Start 4,5-Dimethyl-1H-pyrazole- 3-carboxylic acid (CAS 89831-40-3) Step1 Activation (SOCl2, Reflux) Start->Step1 Inter Intermediate: Acid Chloride Step1->Inter Step2 Amidation (NH3/H2O) Inter->Step2 Amide Intermediate: 3-Carboxamide Step2->Amide Step3 Dehydration (POCl3 or TFAA/Py) Amide->Step3 Product TARGET: 4,5-Dimethyl-1H-pyrazole- 3-carbonitrile Step3->Product Validation QC: Check 1H NMR (Asymmetric Me groups) Product->Validation Validate

Caption: Regioselective synthesis pathway ensuring the nitrile is fixed at the 3-position, preventing 4-CN isomer contamination.

Comparative Performance Analysis

Why choose 4,5-dimethyl-1H-pyrazole-3-carbonitrile over the more common 3,5-dimethyl-1H-pyrazole-4-carbonitrile ?

Steric Accessibility & Reactivity
  • 3-CN (Target): The nitrile group is flanked by a nitrogen (N-2) and the C-4 methyl. The N-H is relatively accessible. This geometry allows for easier N-alkylation or arylation reactions at the N1 position with reduced steric hindrance compared to the 4-CN isomer.

  • 4-CN (Alternative): The nitrile is "sandwiched" between two methyl groups (C3 and C5). This creates a "steric wall," making the nitrile carbon less accessible for nucleophilic attacks (e.g., in Pinner synthesis or tetrazole formation).

Electronic Properties (Kinase Binding)

In kinase inhibitor design (e.g., JAK or Aurora kinases), the pyrazole nitrogen often serves as a hydrogen bond donor/acceptor to the hinge region of the protein.

  • 3-CN Substitution: Polarizes the ring differently, often increasing the acidity of the N-H proton (

    
     shift), which can strengthen H-bond interactions with the kinase hinge residues (e.g., Glu/Leu backbone).
    
Solubility Profile

Experimental observations suggest the 3-CN isomer often exhibits better solubility in polar organic solvents (DMSO, MeOH) compared to the highly symmetric and crystalline 4-CN isomer, facilitating easier formulation and assay preparation.

References

  • BLD Pharm. (2025). Product Information: 4,5-Dimethyl-1H-pyrazole-3-carbonitrile (CAS 2138948-90-8).[2] Retrieved from

  • European Commission. (2021). Council Regulation (EU) 2021/2278: Suspensions of the Common Customs Tariff duties (Reference for Precursor CAS 89831-40-3). Official Journal of the European Union.[3] Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 3,5-Dimethylpyrazole (CAS 67-51-6) Phase Change Data. NIST Chemistry WebBook, SRD 69.[4] Retrieved from

  • Sigma-Aldrich. (2025). 4,5-Dimethyl-1H-pyrazole Product Specification. Retrieved from

  • PubChem. (2025). Compound Summary: 4-methyl-1H-pyrazole-3-carbonitrile.[2] Retrieved from

Sources

Safety Operating Guide

3,4-dimethyl-1H-pyrazole-5-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 3,4-dimethyl-1H-pyrazole-5-carbonitrile .

This protocol is designed for researchers and safety officers in pharmaceutical and academic laboratories. It prioritizes the prevention of cyanide liberation and ensures compliance with hazardous waste regulations (RCRA/EPA standards).

Chemical Identity & Hazard Profile

Before disposal, verify the chemical identity to ensure compatibility with waste streams.

Parameter Details
Chemical Name 3,4-dimethyl-1H-pyrazole-5-carbonitrile (Tautomer: 4,5-dimethyl-1H-pyrazole-3-carbonitrile)
CAS Number 2138948-90-8 (Tautomer reference) or Analogous
Molecular Formula C₆H₇N₃
Functional Groups Pyrazole Ring (Nitrogen Heterocycle), Nitrile (-C≡N)
Primary Hazards Acute Toxicity (Oral/Inhalation), Skin/Eye Irritation, Cyanide Liberation (in acidic conditions).[1][2]
Waste Class Organic Nitrile / Nitrogen Heterocycle.
Core Safety Directive: The "Cyanide Firewall"

CRITICAL WARNING: As an organic nitrile, this compound possesses a latent hazard: the potential to release Hydrogen Cyanide (HCN) gas if exposed to strong acids or reducing agents.

  • NEVER dispose of this compound in the same waste container as acidic waste (e.g., HCl, H₂SO₄).

  • NEVER pour down the drain.

  • ALWAYS segregate into a waste stream destined for high-temperature incineration.

Decision Logic: Waste Segregation Workflow

Use the following logic flow to determine the correct waste container. This prevents incompatible mixing events in the central waste accumulation area.

DisposalLogic Start Waste Generation: 3,4-dimethyl-1H-pyrazole-5-carbonitrile StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Pure Substance StateCheck->Solid SolventCheck Identify Solvent Base Liquid->SolventCheck AcidCheck Is pH < 7 (Acidic)? SolventCheck->AcidCheck AcidYes STOP: Neutralize First (Risk of HCN) AcidCheck->AcidYes Yes AcidNo Non-Halogenated Organic Waste Container AcidCheck->AcidNo No (Non-Halo) HaloYes Halogenated Organic Waste Container AcidCheck->HaloYes No (Halogenated) Incinerate Final Disposal: High-Temp Incineration AcidNo->Incinerate HaloYes->Incinerate Container Solid Hazardous Waste (Clear wide-mouth jar) Solid->Container Label Label: 'Toxic Solid, Organic, N.O.S.' (Contains Nitriles) Container->Label Label->Incinerate

Figure 1: Decision matrix for segregating nitrile-bearing pyrazole waste to prevent HCN generation.

Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Pure Compound or Spill Debris)

Best for: Expired reagents, contaminated gloves, or spill cleanup materials.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.

  • Transfer: Transfer the solid material into the container using a chemically resistant spatula or scoop. Avoid generating dust.[3][4][5]

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Chemical Name: Write "3,4-dimethyl-1H-pyrazole-5-carbonitrile".

    • Constituents: Add "Organic Nitrile" clearly on the label.

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area.

  • Disposal: Request pickup for High-Temperature Incineration .

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Best for: HPLC waste, reaction solvents, or dissolved reagents.

  • Compatibility Check: Ensure the solvent stream is NOT acidic . If the solution is acidic, neutralize it carefully with Sodium Bicarbonate (NaHCO₃) to pH 7-9 before adding the nitrile compound to the waste container.

  • Segregation:

    • Non-Halogenated Solvents (MeOH, EtOH, DMSO): Dispose in the "Non-Halogenated Organic" drum.

    • Halogenated Solvents (DCM, Chloroform): Dispose in the "Halogenated Organic" drum.

  • Secondary Containment: Ensure the waste container is in a secondary tray to catch spills.

  • Documentation: Log the estimated amount of nitrile added to the carboy on the waste log sheet.

Emergency Spill Response

If a spill occurs, immediate action is required to prevent exposure and environmental contamination.[4][6]

Phase Action Protocol
1. Isolate Evacuate the immediate area. Post "Do Not Enter" signage.
2. PPE Don Nitrile gloves (double gloved recommended), lab coat, and safety goggles. Use a P95/N95 respirator if dust is visible.
3. Contain Dry Spill: Cover with a dust suppressant (or wet paper towel) to prevent airborne particles. Wet Spill: Surround with absorbent pads or vermiculite.
4. Clean Scoop material into a waste container.[5] DO NOT use bleach (hypochlorite) immediately, as it can react with certain nitrogen compounds; wash the area with soap and water after bulk removal.
5. Dispose Label the debris as "Hazardous Waste: Toxic Solid (Nitrile contaminated)" and process for incineration.
Regulatory & Compliance Context
  • RCRA Status (USA): While 3,4-dimethyl-1H-pyrazole-5-carbonitrile is not explicitly "P-listed" (Acutely Hazardous) by name, it should be managed as a Characteristic Hazardous Waste due to toxicity and the nitrile functionality.

  • EPA Waste Code: If the waste exhibits toxicity characteristics, it may carry a D003 (Reactivity) code if it generates toxic gases (HCN) when mixed with acid, though this is rare for stable organic nitriles. Most facilities default to lab-pack incineration codes.

  • Destruction Method: The only acceptable final disposal method is incineration equipped with a scrubber to handle Nitrogen Oxides (NOx) and trace Cyanides.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12921228, 1H-Pyrazole-5-carbonitrile. Retrieved from [Link]

  • Fisher Scientific (2024). Safety Data Sheet: 3,4-Dimethyl-1H-pyrazole. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Personal protective equipment for handling 3,4-dimethyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to serve as an authoritative, field-ready operational manual for the handling of 3,4-dimethyl-1H-pyrazole-5-carbonitrile . It synthesizes chemical safety data with practical laboratory logistics, designed for immediate implementation by research personnel.

Compound Identity & Chemical Context

Before handling, operators must understand the physicochemical nature of the material to predict its behavior in the glovebox or fume hood.

  • Chemical Name: 3,4-dimethyl-1H-pyrazole-5-carbonitrile[1][2][3][4]

  • Synonyms: 4,5-dimethyl-1H-pyrazole-3-carbonitrile (Tautomer), 3,4-dimethyl-5-cyanopyrazole.

  • CAS Registry Number: 2138948-90-8 (Note: CAS numbers for pyrazole tautomers often vary by vendor; verify structure upon receipt).[2][5]

  • Molecular Formula:

    
    [4][6][7]
    
  • Physical State: Solid (typically off-white to pale yellow powder).

  • Structural Warning: As a 1H-pyrazole, this compound exists in tautomeric equilibrium. The hydrogen on the nitrogen can shift between positions 1 and 2, making the 3,4-dimethyl-5-cyano and 4,5-dimethyl-3-cyano forms chemically equivalent in solution.

Risk Assessment & Hazard Profiling

Rationale: We apply the "Precautionary Principle" using data from structural analogs (e.g., 3-amino-4-pyrazolecarbonitrile, alkyl-pyrazoles) where specific toxicological data is limited.

GHS Classification (Derived)
Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowedSystemic absorption; potential interference with metabolic pathways.
Skin Irritation Cat 2H315: Causes skin irritationLocalized dermatitis; pyrazoles can be sensitizers.
Eye Irritation Cat 2AH319: Causes serious eye irritationMechanical abrasion (dust) and chemical irritation of mucous membranes.
STOT - Single Exp. Cat 3H335: May cause respiratory irritationInhalation of fine dusts triggers upper respiratory tract inflammation.
Critical Chemical Incompatibilities
  • Strong Acids: Nitriles can hydrolyze to amides/acids under vigorous acidic conditions. While aromatic/heteroaryl nitriles are stable, avoid contact with strong mineral acids to prevent uncontrolled exotherms or potential (though unlikely) destabilization.

  • Oxidizing Agents: Pyrazole rings are electron-rich; reaction with strong oxidizers (peroxides, permanganates) can lead to rapid decomposition.

Personal Protective Equipment (PPE) Matrix

Directive: PPE is the last line of defense. The selection below is based on permeation resistance and physical shielding.

A. Hand Protection[8][9][10][11][12][13][14]
  • Primary Recommendation: Nitrile Rubber (NBR) .

    • Thickness: Minimum 0.11 mm (standard exam glove) for solid handling; 0.2 mm+ for solution handling.

    • Rationale: Nitrile offers superior resistance to organic nitrogen compounds compared to latex. Latex is permeable to many organic solvents used to dissolve this compound (e.g., DMSO, DMF).

    • Protocol: Inspect for pinholes before use. Change immediately if splashed with solvent solutions.

B. Respiratory Protection[8][9][11][13][14]
  • Solid Handling: Work inside a Chemical Fume Hood (Face Velocity > 0.5 m/s).

  • Outside Hood (Weighing): If a balance enclosure is unavailable, use a NIOSH N95 or P100 particulate respirator to prevent inhalation of fines.

  • Rationale: Pyrazole derivatives can be potent respiratory irritants.[8] Preventing sensitization is critical.

C. Eye & Body Protection[8][13]
  • Eyes: Chemical Safety Goggles (indirect venting) are preferred over safety glasses to seal against airborne dust.

  • Body: Lab coat (cotton/polyester blend) with long sleeves. Ensure wrists are covered by glove cuffs.

Operational Workflow: Safe Handling Lifecycle

This workflow minimizes exposure during the most critical phases: Transfer and Dissolution.

SafeHandling cluster_precautions Critical Control Points Start Receipt of Compound (Check CoA & CAS) Storage Storage (Cool, Dry, Tightly Sealed) Start->Storage Verify Integrity Weighing Weighing & Transfer (Static Control Critical) Storage->Weighing Transport in Secondary Cont. Reaction Reaction/Usage (Fume Hood Required) Weighing->Reaction Dissolve/Add Waste Disposal (Segregated Streams) Reaction->Waste Quench & Segregate

Figure 1: Cradle-to-Grave handling workflow emphasizing containment at weighing and reaction stages.

Detailed Protocols
Phase 1: Weighing & Transfer
  • Static Control: Organic powders often generate static charge. Use an antistatic gun or ionizing bar if the powder "flies."

  • Containment: Perform weighing inside a fume hood or a powder containment balance enclosure.

  • Technique: Use a disposable spatula. Do not return excess material to the stock container to prevent cross-contamination.

Phase 2: Solubilization
  • Solvent Choice: The compound is likely soluble in DMSO, DMF, Methanol, and Dichloromethane.

  • Exotherm Check: When dissolving in reactive solvents, add the solid slowly to the solvent with stirring.

  • Labeling: Immediately label all secondary containers (flasks, vials) with the full chemical name and hazard warnings (e.g., "Irritant").

Emergency & Disposal Procedures

Spill Response (Solid)
  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE Up: Wear goggles, double nitrile gloves, and N95 respirator.

  • Dry Clean: Do not use water initially (creates spreads). Gently sweep powder into a dustpan or use a HEPA-filtered vacuum.

  • Decontaminate: Wipe the surface with a soap/water solution, followed by an ethanol wipe.

Waste Disposal Plan
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Stream Segregation:

    • Solid Waste: Place contaminated gloves, weigh boats, and paper towels in the Solid Hazardous Waste bin.

    • Liquid Waste: Dispose of solutions in Organic Solvent Waste containers.

    • CRITICAL: Do NOT mix with acidic waste streams if there is any risk of hydrolysis (though low for this compound, it is a best practice for nitriles).

  • Labeling: Tag waste container with "Contains Pyrazole Carbonitrile - Toxic/Irritant."

References

  • PubChem. (2025).[9][10] Compound Summary: 3,4-dimethyl-1H-pyrazole-5-carbonitrile.[1][2][3][4] National Library of Medicine. [Link] (Note: Link directs to parent/analog for structural verification).

  • Namiki Shoji Co., Ltd. (2023). Building Blocks Catalogue: 3,4-dimethyl-1H-pyrazole-5-carbonitrile. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.